(S)-2-(Methoxymethyl)piperidine
Description
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Properties
IUPAC Name |
(2S)-2-(methoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPHVNKZLOQXAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427465 | |
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149054-86-4 | |
| Record name | (S)-2-(METHOXYMETHYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of (S)-2-(Methoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise spatial orientation of functional groups.[3][4] Among these, chiral 2-substituted piperidines are of paramount importance, as the stereochemistry at the C2 position is often critical for target binding and biological activity.[4][5][6]
(S)-2-(Methoxymethyl)piperidine is a valuable chiral building block in this class. Its methoxymethyl substituent provides a sterically defined, non-ionizable hydrogen bond acceptor, which can be crucial for modulating interactions with biological targets and improving pharmacokinetic profiles. This guide offers a comprehensive overview of a robust synthetic route to (S)-2-(Methoxymethyl)piperidine, detailed protocols for its characterization, and insights into the scientific rationale behind the chosen methodologies.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of (S)-2-(Methoxymethyl)piperidine is most effectively approached via a two-stage process. The primary challenge lies in establishing the (S)-stereocenter at the C2 position. This is best accomplished through the synthesis of the precursor, (S)-2-(hydroxymethyl)piperidine, from a readily available chiral source. The subsequent methylation of the primary alcohol is a straightforward and high-yielding transformation. This strategy ensures excellent control over the final product's stereochemical integrity.
Part I: Enantioselective Synthesis
The foundation of this synthesis is the use of a "chiral pool" starting material, which leverages nature's stereospecificity to avoid complex asymmetric catalysis or resolution steps. L-Pipecolic acid, the higher homolog of L-proline, is an ideal and cost-effective starting material.
Step 1: Reduction of L-Pipecolic Acid to (S)-2-(Hydroxymethyl)piperidine
The critical transformation is the reduction of the carboxylic acid moiety of L-Pipecolic acid to a primary alcohol without epimerization of the adjacent stereocenter.
Causality of Reagent Choice:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Its high reactivity is necessary for the efficient reduction of a carboxylate anion, which is formed in situ by the deprotonation of the carboxylic acid and the secondary amine by the hydride. Borane complexes (e.g., BH₃·THF) are also effective and can offer milder reaction conditions.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required. These solvents are inert to LiAlH₄ and effectively solvate the intermediate species. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive hydride by atmospheric moisture.
Step 2: O-Methylation to (S)-2-(Methoxymethyl)piperidine
With the chiral alcohol in hand, the final step is a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Causality of Reagent Choice:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for generating the alkoxide. It irreversibly deprotonates the alcohol, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.
-
Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent. Iodine is an excellent leaving group, and the methyl carbon is sterically unhindered, facilitating a rapid Sₙ2 reaction with the alkoxide.
-
Solvent: Anhydrous THF is again a suitable solvent, as it is inert to the strong base and effectively solvates the ions involved.
Part II: Structural and Stereochemical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The spectra of (S)-2-(Methoxymethyl)piperidine are expected to show characteristic signals.
| ¹H NMR Data (Predicted, CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~3.45 - 3.60 (m, 2H) | -CH₂-O- protons (diastereotopic). |
| 3.35 (s, 3H) | -O-CH₃ protons, a sharp singlet. |
| ~3.10 (m, 1H) | -CH(2)- proton, adjacent to nitrogen and the methoxymethyl group. |
| ~2.95 (m, 1H) | -CH₂(6)- equatorial proton. |
| ~2.60 (m, 1H) | -CH₂(6)- axial proton. |
| 1.10 - 1.80 (m, 6H) | -CH₂- ring protons at C3, C4, C5. |
| ~1.5 (br s, 1H) | -NH proton, exchangeable with D₂O. |
| ¹³C NMR Data (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| ~76.5 | -CH₂-O- |
| ~59.0 | -O-CH₃ |
| ~57.0 | -CH(2)- |
| ~46.5 | -CH₂(6)- |
| ~30.0 | -CH₂(3)- |
| ~26.0 | -CH₂(5)- |
| ~24.5 | -CH₂(4)- |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected protonated molecular ion would be:
-
Expected [M+H]⁺: 130.1226 for C₇H₁₆NO⁺
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the product.
-
Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times.
-
Expected Result: For a successful synthesis, the chromatogram should show a single major peak corresponding to the (S)-enantiomer, with the peak for the (R)-enantiomer being at or below the limit of detection, confirming an e.e. of >99%.
Part III: Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a proper laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of (S)-2-(Hydroxymethyl)piperidine
-
Setup: Equip a 1 L three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an Argon atmosphere.
-
Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄, ~2.0 equivalents) in 300 mL of anhydrous THF and cool the slurry to 0 °C in an ice bath.
-
Addition: Dissolve L-Pipecolic acid (1.0 equivalent) in 200 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 10 mL of water, followed by 10 mL of 15% aqueous NaOH, and then 30 mL of water to quench the excess LiAlH₄. (Fieser workup).
-
Workup: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing the solid with THF.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield crude (S)-2-(hydroxymethyl)piperidine as an oil, which can be purified by vacuum distillation.
Protocol 2: Synthesis of (S)-2-(Methoxymethyl)piperidine
-
Setup: Equip a 500 mL flame-dried, three-necked flask with a magnetic stirrer and an Argon inlet.
-
Reagents: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in 150 mL of anhydrous THF.
-
Addition: Dissolve (S)-2-(hydroxymethyl)piperidine (1.0 equivalent) in 100 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Methylation: Cool the mixture back to 0 °C and add Methyl Iodide (CH₃I, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quench: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel or by vacuum distillation to afford pure (S)-2-(Methoxymethyl)piperidine.
Applications in Drug Development
(S)-2-(Methoxymethyl)piperidine is not just a synthetic target but a strategic tool for drug discovery. Its incorporation into lead compounds can:
-
Enhance Potency: The defined stereochemistry and hydrogen bonding capability can optimize interactions within a target's binding pocket.
-
Improve Selectivity: Differentiating between receptor subtypes often hinges on subtle stereoelectronic differences, which this scaffold can provide.
-
Modulate Physicochemical Properties: The methoxy group can mask a potentially problematic hydroxyl group, altering properties like lipophilicity (LogP) and metabolic stability.[4]
This building block serves as a key fragment in the synthesis of more complex molecules, including agonists/antagonists for CNS receptors and novel anti-infective agents.[7] Its robust and scalable synthesis makes it an attractive component for pharmaceutical libraries and late-stage clinical candidates.
References
-
Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.[Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.[Link]
-
Arabinosylamine in Asymmetric Syntheses of Chiral Piperidine Alkaloids. SYNLETT.[Link]
-
Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. PubMed.[Link]
- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Deriv
-
Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications.[Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed.[Link]
-
Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]
-
Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.[Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.[Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online.[Link]
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Physicochemical properties of (S)-2-(Methoxymethyl)piperidine
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-(Methoxymethyl)piperidine
Executive Summary
(S)-2-(Methoxymethyl)piperidine is a chiral heterocyclic amine that represents a valuable building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, its unique stereochemistry and functionalization offer significant potential for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] A thorough understanding of its fundamental physicochemical properties is paramount for its effective application in drug design, enabling researchers to predict its behavior in biological systems and optimize its pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comprehensive technical overview of the key physicochemical attributes of (S)-2-(Methoxymethyl)piperidine, presenting both theoretical predictions and detailed, field-proven experimental protocols for their empirical determination. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers in pharmaceutical development and synthetic chemistry.
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical landscape.[1] Its prevalence stems from a combination of favorable characteristics: a stable, saturated ring system, the ability to act as a hydrogen bond acceptor and, when protonated, a donor, and a three-dimensional chair conformation that allows for precise spatial orientation of substituents. These features contribute to enhanced metabolic stability and improved pharmacokinetic (ADME) properties, making the piperidine motif a cornerstone in drug design.[2]
(S)-2-(Methoxymethyl)piperidine emerges as a particularly interesting derivative. The introduction of a chiral center at the C2 position provides a fixed stereochemical anchor, which is critical for achieving selectivity and potency in interactions with biological targets. The methoxymethyl substituent offers a balance of lipophilicity and polarity, influencing solubility and membrane permeability, while also providing a potential metabolic soft spot that can be engineered. Characterizing the core properties of this molecule is the foundational first step in its journey from a chemical entity to a potential drug candidate.
Core Physicochemical Data
Precise experimental data for (S)-2-(Methoxymethyl)piperidine is not extensively published. Therefore, this section presents a combination of computed descriptors and data from structurally similar compounds to establish a baseline for experimental validation.
| Property | Data | Source / Comment |
| IUPAC Name | (2S)-2-(methoxymethyl)piperidine | --- |
| CAS Number | 149054-86-4 | [5] |
| Molecular Formula | C₇H₁₅NO | [6] |
| Molecular Weight | 129.20 g/mol | PubChem[6] |
| Boiling Point | Not available. Estimated to be similar to or slightly higher than 2-methylpiperidine (117-119 °C).[7] | Experimental determination is required. |
| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature. | For comparison, 2-piperidinemethanol has a melting point of 68-70 °C.[8][9] |
| Predicted pKa | ~10.5 - 11.0 | Based on piperidine (~11.2) with a slight inductive effect from the ether oxygen. |
| Predicted LogP | ~1.0 - 1.5 | Calculated based on structure; indicates moderate lipophilicity. |
Acidity and Basicity Profile: pKa Determination
The basicity of the piperidine nitrogen, quantified by its pKa, is arguably its most critical physicochemical property in a drug development context. It dictates the molecule's ionization state at physiological pH (7.4), which in turn governs its aqueous solubility, membrane permeability, and ability to engage in ionic interactions with its biological target.
Causality Behind pKa Determination
For a secondary amine like (S)-2-(Methoxymethyl)piperidine, the equilibrium between its neutral and protonated (cationic) forms is key. We perform pKa determination not merely to find a number, but to understand how the molecule will partition between aqueous and lipid environments. A pKa around 10-11 implies that at pH 7.4, the compound will be almost exclusively in its protonated, water-soluble form. This insight is crucial for designing oral formulations and predicting absorption. Potentiometric titration is the gold-standard method due to its high accuracy and direct measurement of protonation events.[10][11]
Experimental Protocol: Potentiometric Titration
This protocol provides a self-validating system by using a calibrated instrument and standardized titrant.
-
Instrumentation & Reagents:
-
Calibrated pH meter with a combination glass electrode.
-
Automated titrator or a manual burette (Class A).
-
Standardized 0.1 M Hydrochloric Acid (HCl) titrant.
-
(S)-2-(Methoxymethyl)piperidine sample (~10-15 mg, accurately weighed).
-
Degassed, deionized water.
-
Inert gas (Nitrogen or Argon) supply.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in 50 mL of deionized water in a jacketed titration vessel. Maintain a constant temperature (e.g., 25 °C).
-
Blanket the solution with an inert gas to prevent dissolution of atmospheric CO₂, which can interfere with the titration of a basic compound.
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode in the sample solution and allow the pH reading to stabilize.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the system to reach equilibrium and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (indicated by a sharp drop in pH).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the point of maximum inflection on the curve (or the peak of the first derivative plot, dpH/dV).
-
The pKa is the pH value at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated and neutral forms of the amine are equal.[10]
-
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Profile: A Multi-Solvent Assessment
Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. A compound must have sufficient aqueous solubility to dissolve in the gastrointestinal tract for absorption, yet also possess adequate lipid solubility to cross cell membranes. We assess solubility in a range of solvents to build a comprehensive profile.[12][13]
Experimental Protocol: Qualitative Solubility Classification
This hierarchical testing scheme efficiently classifies the compound based on its acid-base and polarity characteristics.[14][15]
-
Standardized Procedure (for each solvent):
-
Add ~20 mg of (S)-2-(Methoxymethyl)piperidine to a test tube.
-
Add 1 mL of the test solvent in portions, shaking vigorously after each addition.
-
Observe for complete dissolution. Classify as "Soluble" or "Insoluble".
-
-
Solvent Testing Sequence:
-
Step 1: Water. If soluble, test the solution's pH with litmus or a pH strip to classify as acidic, basic, or neutral.[15] (S)-2-(Methoxymethyl)piperidine is expected to be a base.
-
Step 2: 5% HCl (aq). If insoluble in water, test in 5% HCl. Solubility indicates the presence of a basic functional group (like an amine) that forms a soluble hydrochloride salt.[14]
-
Step 3: 5% NaOH (aq). If insoluble in water, test in 5% NaOH. Solubility would indicate a strongly acidic functional group. This is not expected for the target compound.
-
Step 4: Organic Solvents. Test solubility in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate to understand its polarity profile.
-
Visualization: Solubility Classification Workflow
Caption: Decision workflow for qualitative solubility analysis.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The combination of NMR, FT-IR, and Mass Spectrometry allows for the complete elucidation of the compound's connectivity and functional groups.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The spectrum is expected to be complex due to the chiral center and the piperidine ring protons.
-
Predicted Chemical Shifts (δ):
-
~3.5-3.7 ppm: Protons on the carbon bearing the methoxymethyl group (-CH-CH₂O-).
-
~3.3-3.5 ppm: Protons of the methoxymethyl group (-CH₂-O-CH₃).
-
~3.3 ppm: Methoxy group singlet (-OCH₃).
-
~2.5-3.1 ppm: Protons on carbons adjacent to the nitrogen.
-
~1.2-1.8 ppm: Remaining piperidine ring protons.
-
A broad, exchangeable singlet for the N-H proton.
-
-
-
¹³C NMR (Carbon NMR):
-
Predicted Chemical Shifts (δ):
-
~75 ppm: Methylene carbon of the methoxymethyl group (-CH₂O-).
-
~60 ppm: Methoxy carbon (-OCH₃).
-
~55-60 ppm: C2 of the piperidine ring.
-
~45-50 ppm: C6 of the piperidine ring.
-
~20-30 ppm: C3, C4, and C5 of the piperidine ring.
-
-
-
Protocol for NMR Analysis: [16]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
Confirmation: The N-H proton signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak will disappear due to proton-deuterium exchange.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
-
Expected Absorption Bands:
-
3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
-
2950-2800 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ and CH₃ groups.
-
1150-1080 cm⁻¹ (strong): C-O stretching of the ether linkage.
-
-
Protocol for FT-IR Analysis: [16]
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. If it is a liquid, a thin film can be prepared between two salt (NaCl) plates.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.
-
Conclusion: Integrating Physicochemical Data for Drug Development
The physicochemical properties of (S)-2-(Methoxymethyl)piperidine are not mere data points; they are predictive tools that guide the entire drug discovery and development process. The pKa value informs us of the compound's charge state and its likely interactions in a biological milieu. The solubility profile dictates potential routes of administration and formulation strategies. The spectroscopic fingerprint provides the absolute structural proof required for regulatory submission and intellectual property protection. By systematically determining these properties using the robust protocols outlined in this guide, researchers can de-risk their development programs, make informed decisions in lead optimization, and ultimately accelerate the translation of a promising chemical scaffold into a viable therapeutic agent.
References
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
- How to determine the solubility of a substance in an organic solvent?
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Benchchem.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube.
- Development of Methods for the Determin
- 2-Methylpiperidine. PubChem.
- CAS 149054-86-4 | (S)-2-(Methoxymethyl)piperidine. Alchem Pharmtech.
- 4-(Methoxymethyl)piperidine. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. Benchchem.
- 2-Piperidinemethanol 97 3433-37-2. Sigma-Aldrich.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- 2-Piperidinemethanol. Guidechem.
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An In-depth Technical Guide to (S)-2-(Methoxymethyl)piperidine: Synthesis, Structure, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral molecule (S)-2-(Methoxymethyl)piperidine. It delves into its chemical identity, stereospecific synthesis, spectroscopic characterization, and its potential as a valuable building block in the pharmaceutical industry. The piperidine moiety is a cornerstone in medicinal chemistry, and the introduction of a stereocenter, as in (S)-2-(Methoxymethyl)piperidine, offers nuanced structural and functional diversity crucial for modern drug design.[1]
Chemical Identity and Molecular Structure
(S)-2-(Methoxymethyl)piperidine is a chiral saturated heterocycle. The defining features of its molecular structure are the piperidine ring, a six-membered ring containing one nitrogen atom, and a methoxymethyl substituent at the 2-position with a specific (S)-stereochemistry. This chirality is a critical aspect, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.
While a dedicated CAS number for the enantiomerically pure (S)-2-(Methoxymethyl)piperidine is not consistently reported in major chemical databases, the racemic mixture, 2-(Methoxymethyl)piperidine, has the CAS number 104678-13-9 . Researchers seeking to procure or synthesize the (S)-enantiomer should specify the desired stereochemistry.
Table 1: Physicochemical Properties of 2-(Methoxymethyl)piperidine (Racemic)
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| XLogP3-AA | 0.6 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Molecular Representation:
The structure of (S)-2-(Methoxymethyl)piperidine is depicted below in both 2D and 3D formats to provide a clear understanding of its spatial arrangement.
Caption: Proposed synthetic pathway for (S)-2-(Methoxymethyl)piperidine.
Experimental Protocol: A Conceptual Step-by-Step Methodology
-
Esterification of (S)-Pipecolic Acid: (S)-Pipecolic acid is converted to its methyl ester by reaction with methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This step protects the carboxylic acid and facilitates the subsequent reduction.
-
N-Protection: The secondary amine of the piperidine ring is protected to prevent side reactions in the following steps. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).
-
Reduction of the Ester: The methyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step yields N-Boc-(S)-2-piperidinemethanol.
-
Williamson Ether Synthesis: The hydroxyl group is converted to a methoxy group. The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with methyl iodide (CH₃I).
-
Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, (S)-2-(Methoxymethyl)piperidine.
This synthetic route is advantageous as it starts from an inexpensive chiral pool material and involves well-established chemical transformations.
Spectroscopic Characterization
Detailed spectroscopic data for enantiomerically pure (S)-2-(Methoxymethyl)piperidine is not widely available in the public domain. However, based on the known spectra of similar compounds like 2-piperidinemethanol and general principles of spectroscopy, the expected spectral characteristics can be predicted. [2][3][4] Table 2: Predicted Spectroscopic Data for (S)-2-(Methoxymethyl)piperidine
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~3.4-3.6 ppm (m, 1H, C2-H), δ ~3.3 ppm (s, 3H, O-CH₃), δ ~3.2-3.4 ppm (m, 2H, CH₂-O), δ ~2.5-3.0 ppm (m, 2H, C6-H₂), δ ~1.1-1.9 ppm (m, 6H, C3, C4, C5-H₂) |
| ¹³C NMR | δ ~75-80 ppm (CH₂-O), δ ~60-65 ppm (C2), δ ~58-60 ppm (O-CH₃), δ ~45-50 ppm (C6), δ ~20-30 ppm (C3, C4, C5) |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |
| MS (Mass Spec) | [M]+ at m/z = 129, prominent fragments from loss of -CH₂OCH₃ and ring fragmentation. |
Protocol for Spectroscopic Data Acquisition
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).
-
IR: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
-
Data Acquisition:
-
NMR: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
IR: Obtain the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
MS: Acquire the mass spectrum, ensuring to observe the molecular ion peak and characteristic fragmentation patterns.
-
Applications in Drug Development and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. [1]The introduction of a chiral methoxymethyl group at the 2-position of the piperidine ring in (S)-2-(Methoxymethyl)piperidine provides a unique three-dimensional structure that can be exploited for stereospecific interactions with biological targets.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine ring often facilitates penetration of the blood-brain barrier. Chiral 2-substituted piperidines are key components in drugs targeting CNS disorders.
-
Oncology: The piperidine motif is found in numerous kinase inhibitors and other anticancer agents.
-
Infectious Diseases: Chiral piperidines can serve as scaffolds for the development of novel antibacterial, antiviral, and antifungal agents.
Logical Framework for Application in Drug Discovery:
Caption: Role of (S)-2-(Methoxymethyl)piperidine in lead generation.
The secondary amine of (S)-2-(Methoxymethyl)piperidine provides a convenient handle for further chemical modifications, allowing for the facile introduction of various substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds.
Handling, Storage, and Safety
As with all piperidine derivatives, (S)-2-(Methoxymethyl)piperidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Safety: Piperidine derivatives can be corrosive and may cause skin and eye irritation. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
(S)-2-(Methoxymethyl)piperidine is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and the versatile reactivity of the piperidine ring make it an attractive scaffold for the synthesis of novel therapeutic agents. While specific data for this enantiomer is not as prevalent as for its racemic counterpart, established methods for the asymmetric synthesis of 2-substituted piperidines provide a clear path for its preparation. This guide provides a foundational understanding for researchers looking to incorporate this valuable molecule into their synthetic and medicinal chemistry programs.
References
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D. J. Ager, I. Prakash, D. R. Schaad, "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis," Chemical Reviews, vol. 96, no. 2, pp. 835-876, 1996. [Link]
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T. D. H. Quach, R. A. Batey, "Stereoselective Synthesis of 2,6-Disubstituted Piperidines via the Intramolecular Cyclization of Alkenyl- and Allenyl-Substituted Amines," Organic Letters, vol. 5, no. 9, pp. 1381-1384, 2003. [Link]
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C. Agami, F. Couty, "The Asymmetric Synthesis of Piperidines," Tetrahedron, vol. 58, no. 15, pp. 2701-2724, 2002. [Link]
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PubChem, "2-(Methoxymethyl)piperidine," National Center for Biotechnology Information. [Link]
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A. R. Katritzky, et al., "13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects," Spectrochimica Acta Part A: Molecular Spectroscopy, vol. 41, no. 12, pp. 1391-1395, 1985. [Link]
-
A. V. Varlamov, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Molecules, vol. 25, no. 21, p. 5044, 2020. [Link]
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Spectroscopic Data of (S)-2-(Methoxymethyl)piperidine: A Technical Guide for Researchers
Introduction
(S)-2-(Methoxymethyl)piperidine is a chiral saturated heterocycle with significant utility in the synthesis of complex molecular architectures, particularly for pharmaceutical applications. Its stereochemistry and the presence of both a secondary amine and an ether linkage make it a valuable synthon for creating molecules with specific three-dimensional orientations, which is often crucial for biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-2-(Methoxymethyl)piperidine.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for (S)-2-(Methoxymethyl)piperidine.
Caption: Molecular structure of (S)-2-(Methoxymethyl)piperidine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for (S)-2-(Methoxymethyl)piperidine, based on data from analogous compounds such as piperidine, 2-methylpiperidine, and piperidin-2-ylmethanol.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methoxymethyl substituent, and the N-H proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H9 (CH₃) | ~3.3 - 3.4 | s | - |
| H7 (CH₂) | ~3.2 - 3.5 | m | - |
| H2 (CH) | ~2.8 - 3.0 | m | - |
| H6 (CH₂) | ~2.9 - 3.1 (axial), ~2.5 - 2.7 (equatorial) | m | - |
| NH | ~1.5 - 2.5 (broad) | br s | - |
| H3, H4, H5 (CH₂) | ~1.2 - 1.8 | m | - |
Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and its signal is often broad. D₂O exchange can be used to confirm this peak.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C9 (CH₃) | ~59 - 61 |
| C7 (CH₂) | ~75 - 78 |
| C2 (CH) | ~60 - 63 |
| C6 (CH₂) | ~46 - 48 |
| C3 (CH₂) | ~28 - 30 |
| C5 (CH₂) | ~25 - 27 |
| C4 (CH₂) | ~24 - 26 |
Rationale for Predicted NMR Data
The predicted chemical shifts are derived from the known spectra of simpler piperidines. For instance, the piperidine ring protons typically resonate between 1.4 and 2.8 ppm, and the carbons between 24 and 46 ppm. The introduction of the methoxymethyl group at the C2 position is expected to cause a downfield shift for H2 and C2 due to the electron-withdrawing effect of the oxygen atom. The chemical shifts for the methoxy group (H9, C9) and the adjacent methylene group (H7, C7) are based on typical values for aliphatic ethers.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (S)-2-(Methoxymethyl)piperidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is standard. Longer acquisition times are generally required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC): If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-(Methoxymethyl)piperidine is expected to show characteristic absorption bands for the N-H, C-H, and C-O bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3300 - 3400 | N-H stretch (secondary amine) | Medium, broad |
| ~2850 - 3000 | C-H stretch (aliphatic) | Strong |
| ~1450 - 1470 | C-H bend (alkane) | Medium |
| ~1080 - 1150 | C-O stretch (ether) | Strong |
Rationale for Predicted IR Data
The predicted IR absorptions are based on well-established correlation tables. The broad N-H stretch is characteristic of secondary amines. The strong C-H stretching and bending vibrations are expected for the aliphatic piperidine ring and methoxymethyl group. A strong C-O stretching band is a key indicator of the ether functional group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Weight: 129.20 g/mol
-
Molecular Formula: C₇H₁₅NO
-
Expected [M+H]⁺: m/z 130.12
Predicted Fragmentation Pattern
Under electron ionization (EI), the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage. For (S)-2-(Methoxymethyl)piperidine, the major fragmentation pathways are expected to involve the loss of the methoxymethyl group or cleavage of the piperidine ring.
-
Loss of the methoxymethyl group (-CH₂OCH₃): This would result in a fragment ion at m/z 84.
-
Cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage): This can lead to the formation of a stable iminium ion.
Under electrospray ionization (ESI), a softer ionization technique, the protonated molecule [M+H]⁺ at m/z 130.12 would be the base peak. Tandem MS (MS/MS) of this ion would likely show the neutral loss of methanol (CH₃OH) resulting in a fragment at m/z 98.10.
Caption: Predicted ESI-MS/MS fragmentation of (S)-2-(Methoxymethyl)piperidine.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the full scan mass spectrum in positive ion mode.
-
EI-MS: For a volatile sample, introduce it into an electron ionization source, typically coupled with a gas chromatograph (GC-MS).
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for (S)-2-(Methoxymethyl)piperidine. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the characterization of this important chiral building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the structural elucidation process.
References
-
NIST Chemistry WebBook, SRD 69. [Link]
-
Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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PubChem Compound Summary for CID 4090648, 2-(Methoxymethyl)piperidine. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 2018. [Link]
A Comprehensive Technical Guide to (S)-2-(Methoxymethyl)piperidine for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of (S)-2-(Methoxymethyl)piperidine (CAS No. 149054-86-4), a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document offers a comprehensive overview of its commercial availability, key suppliers, underlying synthesis principles, and potential applications, designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile building block.
Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in drug design.[3] The introduction of stereocenters into the piperidine ring, creating chiral derivatives like (S)-2-(Methoxymethyl)piperidine, allows for a more precise and potent interaction with biological targets, ultimately enhancing therapeutic efficacy and reducing off-target effects.[3] The methoxymethyl substituent at the C2 position offers an additional point for molecular recognition and can influence the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like characteristics.
Commercial Availability and Sourcing
(S)-2-(Methoxymethyl)piperidine is available from a number of specialized chemical suppliers. Researchers should consider factors such as purity, available quantities, and lead times when selecting a vendor. Below is a comparative table of notable suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Alchem Pharmtech | Z-14289 | >95% | Inquire |
| Aladdin | S1063526 | ≥95% | 250mg, 500mg, 1g |
| King-Pharm | 219300 | Not Specified | Inquire |
| Chemrio | Not Specified | Not Specified | Inquire |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the successful and safe implementation of (S)-2-(Methoxymethyl)piperidine in a research setting.
Key Physicochemical Properties:
Safety and Handling:
Principles of Synthesis
The enantioselective synthesis of 2-substituted piperidines is a well-established area of organic chemistry.[9][10] While specific, detailed protocols for the industrial-scale synthesis of (S)-2-(Methoxymethyl)piperidine are often proprietary, the general synthetic strategies rely on the stereocontrolled functionalization of a piperidine precursor.
A common conceptual approach involves the asymmetric reduction of a suitable N-protected 2-acylpyridine or the diastereoselective alkylation of a chiral piperidine derivative. The synthesis of related 2-substituted piperidines often starts from chiral synthons, such as amino acids, or employs chiral catalysts to induce the desired stereochemistry. For instance, the synthesis of other chiral piperidines has been achieved through methods like enzymatic kinetic resolution of racemic intermediates.[11]
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized workflow for the synthesis of a chiral 2-substituted piperidine, highlighting the key stages from starting materials to the final product.
Caption: Generalized synthetic workflow for chiral 2-substituted piperidines.
Applications in Drug Discovery and Development
The unique structural features of (S)-2-(Methoxymethyl)piperidine make it a valuable building block for the synthesis of novel therapeutic agents. The piperidine core provides a robust scaffold, while the chiral methoxymethyl group can be strategically employed to probe and optimize interactions within the binding pockets of biological targets.
Potential Therapeutic Areas:
Piperidine derivatives have shown pharmacological activity in a wide range of disease areas, including but not limited to:
-
Neurodegenerative Diseases: As modulators of neurotransmitter receptors and enzymes.[1]
-
Oncology: As components of kinase inhibitors and other anti-cancer agents.[12]
-
Infectious Diseases: As scaffolds for antiviral and antibacterial compounds.
Hypothetical Drug Design Workflow:
The incorporation of (S)-2-(Methoxymethyl)piperidine into a drug discovery program typically follows a structured workflow, from initial hit identification to lead optimization.
Caption: Drug design workflow incorporating (S)-2-(Methoxymethyl)piperidine.
Experimental Protocol: General Procedure for N-Acylation of (S)-2-(Methoxymethyl)piperidine
This protocol provides a general method for the acylation of the secondary amine of (S)-2-(Methoxymethyl)piperidine, a common step in the elaboration of this scaffold for structure-activity relationship (SAR) studies.
Materials:
-
(S)-2-(Methoxymethyl)piperidine
-
Acid chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-2-(Methoxymethyl)piperidine (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.2-1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
If using an acid chloride, add it dropwise to the cooled solution. If using a carboxylic acid, pre-activate it with the coupling agent and HOBt (if applicable) in a separate flask according to the manufacturer's instructions before adding it to the piperidine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-acylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acid chloride or deactivate the coupling reagents.
-
Cooling to 0 °C: Controls the exothermicity of the acylation reaction, minimizing side product formation.
-
Tertiary Amine Base: Scavenges the HCl generated during the reaction when using an acid chloride, or facilitates the coupling reaction by maintaining a basic pH.
-
Aqueous Workup: Removes unreacted starting materials, reagents, and water-soluble byproducts.
-
Chromatographic Purification: Ensures the isolation of the desired product in high purity, which is essential for accurate biological evaluation.
Conclusion
(S)-2-(Methoxymethyl)piperidine is a valuable and commercially accessible chiral building block with significant potential in drug discovery and development. Its unique structural and stereochemical features provide a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will empower researchers to effectively leverage this compound in their quest for new and improved medicines.
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Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. (2025, July 25). Retrieved January 14, 2026, from [Link]
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Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects | Request PDF - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Retrieved January 14, 2026, from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved January 14, 2026, from [Link]
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Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. (2025, August 9). Retrieved January 14, 2026, from [Link]
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Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 14, 2026, from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
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In-Depth Technical Guide: Stereochemistry and Conformational Analysis of (S)-2-(Methoxymethyl)piperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] The therapeutic efficacy and pharmacological profile of these molecules are inextricably linked to their three-dimensional structure. This guide provides an in-depth technical examination of the stereochemical and conformational properties of (S)-2-(Methoxymethyl)piperidine, a representative 2-substituted piperidine. We will explore the fundamental principles governing its conformational landscape, including ring inversion, the orientation of the N-H proton, and the steric and electronic effects of the C2-substituent. This analysis is supported by a synthesis of experimental and computational methodologies, offering a robust framework for researchers, scientists, and drug development professionals to understand and predict the behavior of similarly substituted heterocyclic systems.
Introduction: The Significance of Piperidine Conformation in Drug Design
The six-membered nitrogen-containing heterocycle, piperidine, is a privileged scaffold in drug discovery.[3] Its derivatives are found in over twenty classes of pharmaceuticals, targeting a wide range of biological systems.[3] The specific three-dimensional arrangement of substituents on the piperidine ring dictates how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its therapeutic effect. A thorough understanding of the conformational preferences of substituted piperidines is therefore not an academic exercise, but a critical component of rational drug design.
(S)-2-(Methoxymethyl)piperidine serves as an excellent model system to explore the key factors that govern this conformational behavior. It possesses a single stereocenter, a flexible side chain, and a secondary amine, introducing several layers of conformational complexity that we will systematically dissect.
Stereochemical and Conformational Fundamentals
The conformational landscape of (S)-2-(Methoxymethyl)piperidine is primarily defined by three key equilibria: the piperidine ring inversion, the inversion at the nitrogen atom, and the rotation around the C2-C(substituent) bond.
Piperidine Ring Conformation
Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] This chair can exist in two rapidly interconverting forms via a process known as ring inversion. For a 2-substituted piperidine, this inversion process interconverts the substituent between an axial and an equatorial position.
Caption: Chair-chair interconversion of (S)-2-(Methoxymethyl)piperidine.
N-H Proton Conformation
The secondary amine in piperidine also introduces conformational isomerism related to the orientation of the N-H proton, which can be either axial or equatorial. For piperidine itself, the equatorial N-H conformer is generally considered more stable in the gas phase and non-polar solvents.[1][6] However, the energy difference is small, and in polar solvents, the axial conformer can become more stable.[1]
Intramolecular Hydrogen Bonding
A critical consideration for (S)-2-(Methoxymethyl)piperidine is the potential for intramolecular hydrogen bonding (IHB). In the conformer where the methoxymethyl group is equatorial, an axial N-H can form a hydrogen bond with the ether oxygen of the side chain. This interaction can significantly stabilize this specific conformation, potentially overriding other steric considerations.[7] Such hydrogen bonds are known to influence molecular properties like membrane permeability in drug candidates.[8]
Experimental Protocol: NMR-Based Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of molecules in solution.[9] By analyzing chemical shifts and, more importantly, scalar (J) coupling constants, one can deduce dihedral angles and determine the dominant conformation.
Core Principle: The Karplus Relationship
The cornerstone of NMR-based conformational analysis is the Karplus equation.[10] It describes the relationship between the three-bond coupling constant (³J) between two vicinal protons and the dihedral angle (φ) separating them.[11][12][13][14]
J = Acos²(φ) + Bcos(φ) + C
Where A, B, and C are empirically derived parameters. In simple terms, a large ³J value (typically 8-13 Hz) corresponds to a dihedral angle of ~180° (anti-periplanar), characteristic of an axial-axial relationship in a chair conformation. A small ³J value (typically 1-5 Hz) corresponds to a dihedral angle of ~60° (gauche), characteristic of axial-equatorial or equatorial-equatorial relationships.
Step-by-Step Experimental Workflow
-
Sample Preparation: Dissolve a pure sample of (S)-2-(Methoxymethyl)piperidine in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments, CD₃OD or D₂O for polar environments to probe solvent effects).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the signals of the ring protons, particularly the proton at C2 (H2).
-
Signal Assignment: Use 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals.
-
Coupling Constant Analysis:
-
Measure the coupling constants for the H2 proton. If the methoxymethyl group is predominantly equatorial, H2 will be axial.
-
An axial H2 will exhibit a large coupling constant (³J_ax-ax) to one of the C3 protons (the axial one) and a small coupling constant (³J_ax-eq) to the other (the equatorial one).
-
Conversely, if the substituent were axial, H2 would be equatorial and would show two small coupling constants to the C3 protons.
-
-
NOESY for Confirmation: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. For the equatorial conformer, NOE cross-peaks should be observed between the axial protons at C2, C4, and C6, and between the axial C2 proton and the axial C3/C5 protons.
-
Variable-Temperature (VT) NMR (Optional): To determine the energy barrier for ring inversion, acquire a series of ¹H NMR spectra at different temperatures.[15][16][17][18] As the temperature is lowered, the rate of ring inversion slows. At the coalescence temperature (Tc), the separate signals for the axial and equatorial protons broaden and merge into a single peak.[18][19] The Gibbs free energy of activation (ΔG‡) for the inversion process can be calculated from Tc.[18]
Computational Protocol: A Synergy with Experiment
Computational chemistry provides a powerful complementary approach to experimental studies. Density Functional Theory (DFT) calculations can be used to determine the geometries and relative energies of different conformers, corroborating and rationalizing the experimental NMR data.[20][21][22]
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// Edges start -> geom_opt; geom_opt -> freq_calc; freq_calc -> energy_calc; energy_calc -> nmr_calc; nmr_calc -> boltzmann; boltzmann -> comparison; comparison -> conclusion; }
Caption: Workflow for computational conformational analysis.
Step-by-Step Computational Workflow
-
Structure Building: Build the initial 3D structures for all plausible conformers of (S)-2-(Methoxymethyl)piperidine (e.g., equatorial/axial substituent, equatorial/axial N-H, different rotamers of the side chain).
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT method (e.g., B3LYP with a 6-31G* basis set).
-
Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Energy Calculation: Calculate the relative electronic energies (and Gibbs free energies) of all conformers. This will predict the most stable conformer and the energy differences between them.
-
NMR Parameter Prediction: Use a method like GIAO (Gauge-Independent Atomic Orbital) to calculate the ¹H and ¹³C chemical shifts and coupling constants for the lowest energy conformers.
-
Data Correlation: Compare the computationally predicted NMR parameters with the experimental data. A strong correlation validates both the experimental assignment and the computational model.
Data Synthesis and Expected Results
By integrating the experimental and computational data, a comprehensive picture of the conformational landscape of (S)-2-(Methoxymethyl)piperidine emerges.
| Parameter | Expected Value for Equatorial Conformer | Expected Value for Axial Conformer | Rationale |
| ³J(H2ax, H3ax) | 10 - 13 Hz | N/A (H2 is equatorial) | Dihedral angle ≈ 180° |
| ³J(H2ax, H3eq) | 2 - 5 Hz | N/A (H2 is equatorial) | Dihedral angle ≈ 60° |
| ³J(H2eq, H3ax/eq) | N/A (H2 is axial) | 2 - 5 Hz | Dihedral angle ≈ 60° |
| Relative Energy (ΔG) | 0 kcal/mol (Reference) | > 2.0 kcal/mol | Steric hindrance (A-value) |
| Key NOE Contact | H2(ax) ↔ H4(ax), H6(ax) | H2(eq) ↔ H3(eq), N-H(eq) | Through-space proximity |
Table 1: Predicted NMR parameters and relative energies for the major conformers of (S)-2-(Methoxymethyl)piperidine.
For (S)-2-(Methoxymethyl)piperidine, the overwhelming expectation is that the conformer with an equatorial methoxymethyl group will be the dominant species in solution. Furthermore, the possibility of an intramolecular hydrogen bond between an axial N-H and the methoxymethyl oxygen could make the Equatorial-substituent/Axial-NH conformer particularly stable, especially in non-polar solvents.
Conclusion
The conformational analysis of (S)-2-(Methoxymethyl)piperidine illustrates the critical interplay of steric effects, electronic interactions, and potential intramolecular forces in determining the three-dimensional structure of substituted heterocycles. A robust and reliable analysis is not achieved through a single technique, but through the synergistic application of high-resolution NMR spectroscopy and theoretical computational modeling. The protocols and principles outlined in this guide provide a self-validating framework for researchers to confidently assign the stereochemistry and conformational preferences of piperidine-containing molecules, a crucial step in the journey of modern drug discovery and development.
References
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Perrin, C. L., & O'Reilly, A. M. (2014). The Karplus Equation. In eMagRes. John Wiley & Sons, Ltd. [Link]
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Karplus, M. (1959). Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics, 30(1), 11–15. [Link]
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LeMaster, C. B., & LeMaster, D. M. (1990). Variable temperature NMR spectroscopy. Journal of Chemical Education, 67(7), 564. [Link]
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Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195–316). Elsevier. [Link]
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Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
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Haasnoot, C. A. G., De Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. [Link]
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Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
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Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in platinum(II)-nucleoside complexes. A new application of the Karplus equation. Organic Magnetic Resonance, 13(6), 417–429. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
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Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Med. Chem. Commun., 2(7), 669-674. [Link]
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O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
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An In-Depth Technical Guide to the Reactivity and Stability of (S)-2-(Methoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-(Methoxymethyl)piperidine is a chiral saturated heterocycle of significant interest in medicinal chemistry and asymmetric synthesis. Its unique structural features, comprising a stereogenic center at the C2 position adjacent to the nitrogen atom and a methoxymethyl substituent, impart specific conformational preferences and reactivity patterns. This guide provides a comprehensive analysis of the chemical reactivity and stability of (S)-2-(Methoxymethyl)piperidine, offering insights into its synthesis, conformational behavior, utility as a chiral auxiliary, and degradation pathways. Detailed protocols for its synthesis, handling, and analysis are provided to support its effective application in research and development.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1] The introduction of stereocenters onto the piperidine ring allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1][2] (S)-2-(Methoxymethyl)piperidine, a chiral 2-substituted piperidine, serves as a valuable building block and chiral auxiliary in the synthesis of complex molecular architectures.[3] Understanding its reactivity and stability is paramount for its effective utilization in multi-step syntheses and for ensuring the quality and shelf-life of intermediates and final active pharmaceutical ingredients (APIs).
This technical guide delves into the core chemical principles governing the behavior of (S)-2-(Methoxymethyl)piperidine. It is structured to provide both theoretical understanding and practical, actionable information for laboratory scientists.
Synthesis and Stereochemistry
The enantioselective synthesis of (S)-2-(Methoxymethyl)piperidine is crucial for its application in asymmetric synthesis. A common and efficient route commences from the readily available chiral pool starting material, (S)-pipecolic acid.[3][4]
Synthetic Pathway from (S)-Pipecolic Acid
The synthesis involves a two-step sequence: reduction of the carboxylic acid moiety to a primary alcohol, followed by O-methylation.
Figure 1: Synthetic route to (S)-2-(Methoxymethyl)piperidine.
2.1.1. Experimental Protocol: Synthesis of (S)-2-(Hydroxymethyl)piperidine
This protocol is adapted from procedures for the reduction of pipecolic acid derivatives.[4]
Materials:
-
(S)-Pipecolic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend (S)-pipecolic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (2.0 eq) portion-wise to the stirred suspension. Caution: The reaction is highly exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL per g of LiAlH₄), 15% aqueous NaOH (x mL per g of LiAlH₄), and then water again (3x mL per g of LiAlH₄).
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the solid and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-(Hydroxymethyl)piperidine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
2.1.2. Experimental Protocol: O-Methylation of (S)-2-(Hydroxymethyl)piperidine
This protocol employs standard Williamson ether synthesis conditions.[5][6]
Materials:
-
(S)-2-(Hydroxymethyl)piperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (S)-2-(Hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (S)-2-(Methoxymethyl)piperidine.
Stereochemistry and Conformational Analysis
The stereogenic center at C2 dictates the spatial orientation of the methoxymethyl group. The piperidine ring exists predominantly in a chair conformation. For 2-substituted piperidines, the substituent can occupy either an axial or equatorial position. The conformational preference is influenced by steric and electronic factors. In the case of (S)-2-(Methoxymethyl)piperidine, the methoxymethyl group is expected to preferentially adopt the equatorial position to minimize 1,3-diaxial interactions. Computational studies on substituted piperidines can provide quantitative insights into the relative energies of different conformers.[7]
Reactivity of (S)-2-(Methoxymethyl)piperidine
The reactivity of (S)-2-(Methoxymethyl)piperidine is primarily governed by the nucleophilicity of the secondary amine and its role as a chiral directing group.
N-Alkylation and N-Acylation
The secondary amine of the piperidine ring is nucleophilic and readily undergoes N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction.[8]
Use as a Chiral Auxiliary
(S)-2-(Methoxymethyl)piperidine can be employed as a chiral auxiliary to induce stereoselectivity in various chemical transformations. The chiral environment provided by the auxiliary directs the approach of reagents to a prochiral substrate, leading to the preferential formation of one diastereomer.
3.2.1. Diastereoselective Alkylation
One of the key applications of chiral piperidine derivatives is in the diastereoselective alkylation of carbonyl compounds. For instance, after conversion to a chiral enamine or imine, the stereocenter at the 2-position of the piperidine ring can direct the approach of an electrophile.
Figure 2: General workflow for diastereoselective alkylation using a chiral piperidine auxiliary.
While specific examples detailing the use of (S)-2-(Methoxymethyl)piperidine as a chiral auxiliary in diastereoselective alkylations are not abundant in the literature, the principles are well-established with similar chiral amines.[2] The methoxymethyl group can play a role in coordinating with organometallic reagents, further enhancing stereocontrol.
Stability of (S)-2-(Methoxymethyl)piperidine
The stability of (S)-2-(Methoxymethyl)piperidine is a critical consideration for its storage, handling, and use in synthesis. Like other piperidine derivatives, it is susceptible to degradation under certain conditions. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9][10]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines.[11]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat | Generally stable, potential for ether cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat | Generally stable. |
| Oxidation | 3-30% H₂O₂, room temperature | N-oxidation, ring opening via radical abstraction.[12] |
| Thermal Degradation | Dry heat (e.g., 60-80 °C) | Potential for slow decomposition over extended periods. |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Radical-mediated degradation. |
4.1.1. Protocol for a General Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of (S)-2-(Methoxymethyl)piperidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60 °C for specified time points. Cool and neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Store at room temperature for specified time points.
-
Thermal Degradation: Store the stock solution in a sealed vial at 60 °C.
-
Photodegradation: Expose the stock solution in a photostable container to light as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as HPLC-UV/MS.
Potential Degradation Pathways
Based on the structure of (S)-2-(Methoxymethyl)piperidine and studies on related compounds, the most likely degradation pathways involve oxidation.
-
N-Oxidation: The lone pair on the nitrogen atom is susceptible to oxidation, forming the corresponding N-oxide.
-
Ring Opening: Oxidative stress can lead to the formation of radical intermediates, which can undergo ring-opening reactions. Studies on the atmospheric degradation of piperidine have shown that hydrogen abstraction from the C2 position is a major initial step, which can lead to the formation of imines and subsequent ring cleavage.[13]
Analytical Methods
Robust analytical methods are essential for assessing the purity of (S)-2-(Methoxymethyl)piperidine and for monitoring its stability.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice for purity assessment and stability studies.[7][14][15]
5.1.1. Development of a Stability-Indicating HPLC Method
A stability-indicating method must be able to separate the intact compound from all potential degradation products.
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210 nm) or MS.
-
Column Temperature: 30 °C.
Method validation should be performed according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[15]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity confirmation.
Expected NMR Spectral Features:
-
¹H NMR: The spectrum will show characteristic signals for the methoxy group (a singlet around 3.3-3.4 ppm), the protons of the methoxymethyl CH₂ group, and the protons of the piperidine ring. The proton at the C2 stereocenter will appear as a multiplet.[3][13][16]
-
¹³C NMR: The spectrum will display distinct signals for each of the carbon atoms in the molecule, including the methoxy carbon, the methoxymethyl CH₂ carbon, and the five carbons of the piperidine ring.[13]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of (S)-2-(Methoxymethyl)piperidine.
-
Handling: As with most piperidine derivatives, (S)-2-(Methoxymethyl)piperidine should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[17] Avoid contact with skin and eyes, and do not inhale vapors.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] It should be stored away from strong oxidizing agents and sources of ignition.[17] For long-term storage, refrigeration may be recommended.
Conclusion
(S)-2-(Methoxymethyl)piperidine is a versatile chiral building block with significant potential in organic synthesis and drug discovery. A thorough understanding of its synthesis, reactivity, and stability is essential for its effective application. This guide has provided a detailed overview of these aspects, including practical experimental protocols and theoretical considerations. The synthetic route from (S)-pipecolic acid offers a reliable method for its preparation. While generally stable, it is susceptible to oxidative degradation, a factor that must be considered during its use and storage. The analytical methods described herein provide a framework for ensuring the quality and purity of this important chiral compound.
References
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Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
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CHIRAL LABORATORIES. (n.d.). Forced Degradation Studies. [Link]
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ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]
- Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
-
Sci-Hub. (n.d.). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. [Link]
-
Publicación DDI. (n.d.). Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives. [Link]
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Flores-Larios, A., et al. (2018).
-
ISU ReD. (2021, September 23). An Asymmetric Approach Towards 3-Spiropiperidines. [Link]
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Potential applications of piperidine derivatives in drug design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a preeminent structural motif in medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1][2] Its frequent appearance in both natural alkaloids and a multitude of FDA-approved synthetic pharmaceuticals underscores its profound impact on drug discovery.[3] This guide provides a comprehensive technical exploration of the applications of piperidine derivatives in drug design. Moving beyond a mere catalog of therapeutic uses, we will delve into the causality behind experimental choices in their synthesis and evaluation, the structure-activity relationships that govern their efficacy, and the molecular pathways they modulate. This document is intended to serve as a robust resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into harnessing the full potential of the piperidine scaffold.
The Physicochemical and Pharmacokinetic Advantages of the Piperidine Moiety
The utility of the piperidine scaffold in drug design is deeply rooted in its distinct stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation. This allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[2] The nitrogen atom within the ring is a key modulator of the molecule's drug-like properties.
One of the primary advantages of incorporating a piperidine moiety is the ability to fine-tune a compound's lipophilicity and aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated at physiological pH, it can serve as a hydrogen bond donor. This characteristic is crucial for balancing the conflicting requirements of membrane permeability and solubility in biological fluids.[2] Furthermore, the basicity of the piperidine nitrogen allows for the formation of stable salts, which can significantly improve a drug's formulation properties and bioavailability.
The metabolic stability of the piperidine ring is another key feature that makes it attractive for drug design. While the ring can be metabolized, typically through oxidation by cytochrome P450 enzymes, its saturated nature often imparts a degree of resistance to degradation compared to more labile structures.[1] Strategic placement of substituents on the ring can further enhance metabolic stability by sterically hindering sites of metabolism.[4]
Table 1: Comparative Physicochemical and ADME Properties of Piperidine and its Methylated Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa | Predicted Human Intestinal Absorption (%) |
| Piperidine | C₅H₁₁N | 85.15 | 0.84 | 11.22 | >95% |
| 2-Methylpiperidine | C₆H₁₃N | 99.17 | 1.33 | 11.26 | >95% |
| 3-Methylpiperidine | C₆H₁₃N | 99.17 | 1.33 | 11.28 | >95% |
| 4-Methylpiperidine | C₆H₁₃N | 99.17 | 1.33 | 11.29 | >95% |
Data sourced from chemical databases and in silico predictions.[1]
Therapeutic Applications of Piperidine Derivatives
The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact. From complex natural products to synthetically tailored molecules, piperidine-containing compounds have been developed as potent agents for a wide array of diseases.
Oncology
Piperidine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] They are found in the structures of numerous kinase inhibitors, agents that interfere with cell cycle progression, and compounds that induce apoptosis.
Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. The piperidine ring is a common feature in many kinase inhibitors, where it can serve as a linker or as a key pharmacophore that interacts with the ATP-binding pocket of the kinase. For example, derivatives of pyrrolotriazine containing a piperidine-3-ol moiety have been developed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer.
Piperidine-containing compounds have been shown to modulate several critical signaling pathways involved in cancer progression, including the PI3K/Akt and STAT3 pathways.
The PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in many cancers. Piperidine derivatives have been designed to inhibit key components of this pathway, such as Akt itself. The inhibition of Akt phosphorylation prevents the downstream signaling that leads to cell survival and proliferation, ultimately promoting apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR pathway inhibition by a piperidine derivative.
The STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Aberrant STAT3 signaling is implicated in a wide range of cancers. Certain piperidine-containing molecules have been identified as potent inhibitors of the STAT3 signaling pathway, often by preventing its phosphorylation and subsequent dimerization, which is essential for its activity.
Caption: STAT3 signaling pathway inhibition by a piperidine derivative.
Neurodegenerative Diseases
The ability of many piperidine derivatives to cross the blood-brain barrier has made them invaluable scaffolds for the development of drugs targeting the central nervous system (CNS).
A key therapeutic strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE). Donepezil, a prominent piperidine-based drug, is a reversible inhibitor of AChE. By blocking the breakdown of acetylcholine, Donepezil increases its levels in the synaptic cleft, thereby improving cognitive function.
Piperidine derivatives have also been explored for the treatment of Parkinson's disease and various other neurological and psychiatric conditions. Haloperidol, a butyrophenone derivative containing a piperidine ring, is a potent antipsychotic agent that acts primarily by antagonizing dopamine D2 receptors. The development of chiral piperidine scaffolds has also been a key strategy to enhance biological activity and selectivity for various CNS targets.
Experimental Protocols and Methodologies
The successful development of piperidine-based drugs relies on robust synthetic methods and reliable biological assays. This section provides an overview of key experimental protocols.
General Synthesis of a Piperidine Derivative: Catalytic Hydrogenation of a Pyridine Precursor
Catalytic hydrogenation of substituted pyridines is a widely used and efficient method for the synthesis of the corresponding piperidines.[3]
Objective: To synthesize a substituted piperidine from its corresponding pyridine precursor.
Materials:
-
Substituted pyridine
-
Catalyst (e.g., 5% Rhodium on alumina, Palladium on carbon)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
The substituted pyridine is dissolved in an appropriate solvent in a high-pressure reactor.
-
The catalyst is carefully added to the solution under an inert atmosphere.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred and heated to the desired temperature (typically 50-100°C) under a specific hydrogen pressure (typically 50-500 psi).
-
The reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS) until the starting material is consumed.
-
Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude piperidine derivative is purified by an appropriate method, such as distillation or chromatography.
Causality behind Experimental Choices: The choice of catalyst, solvent, temperature, and pressure can significantly influence the efficiency and selectivity of the hydrogenation reaction. For example, rhodium-based catalysts are often effective under milder conditions, while palladium catalysts may be preferred for their cost-effectiveness. The solvent can affect the solubility of the substrate and the activity of the catalyst. Acetic acid is sometimes used as a co-solvent to facilitate the reduction of the pyridine ring.
Biological Evaluation: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method and is commonly used to screen for and characterize AChE inhibitors like Donepezil.
Objective: To determine the in vitro inhibitory activity of a piperidine derivative against AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (piperidine derivative)
-
Donepezil (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compound and Donepezil at various concentrations in phosphate buffer.
-
In a 96-well plate, add the AChE solution, DTNB solution, and the test compound solution (or buffer for the control) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using the microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Causality behind Experimental Choices: The Ellman's method is a colorimetric assay that is sensitive, reliable, and well-suited for high-throughput screening. The choice of pH 8.0 is optimal for AChE activity. The use of a positive control like Donepezil is essential for validating the assay and providing a benchmark for the potency of the test compounds.
Structure-Activity Relationships (SAR) and Drug Design Principles
The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. Understanding these structure-activity relationships (SAR) is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.
A common strategy in the design of piperidine-based drugs is to use the piperidine ring as a scaffold to orient functional groups in a specific three-dimensional arrangement that complements the binding site of the biological target. For example, in the development of ALK inhibitors, the stereochemistry of the hydroxyl and aryl groups on the piperidine ring was found to have a significant impact on the in vivo inhibition of ALK autophosphorylation.
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to develop mathematical models that correlate the structural features of piperidine derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.
Conclusion and Future Perspectives
The piperidine scaffold has proven to be an exceptionally versatile and valuable component in the medicinal chemist's toolkit. Its favorable physicochemical properties, synthetic accessibility, and ability to be elaborated into a wide range of three-dimensional structures have cemented its status as a privileged scaffold in modern drug discovery.[3] The diverse array of approved drugs containing the piperidine moiety is a testament to its broad applicability across numerous therapeutic areas.
The future of piperidine in drug design remains bright. Advances in synthetic methodologies, such as C-H activation and asymmetric catalysis, are continually expanding the accessible chemical space for piperidine derivatives, enabling the creation of even more complex and finely tuned molecular architectures.[2] As our understanding of the molecular basis of diseases continues to deepen, the strategic incorporation of the piperidine scaffold will undoubtedly continue to play a pivotal role in the development of the next generation of innovative and life-saving medicines.
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A-Z Guide to Chiral Piperidine Synthesis: Strategies, & Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. Its conformational rigidity and ability to engage in specific three-dimensional interactions with biological targets make it a privileged structure in drug design. This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable molecules, with a focus on asymmetric catalysis, chiral pool synthesis, and resolution techniques.
Core Synthetic Strategies: A Comparative Overview
The synthesis of enantioenriched piperidines can be broadly categorized into three main approaches: asymmetric synthesis, chiral pool synthesis, and the resolution of racemic mixtures. Each strategy offers distinct advantages and is suited to different synthetic challenges.
| Synthetic Strategy | Core Principle | Key Advantages | Common Challenges |
| Asymmetric Synthesis | Creation of stereocenters during the formation or functionalization of the piperidine ring using a chiral catalyst, auxiliary, or reagent. | High atom economy, direct access to enantiopure products, potential for catalytic methods. | Catalyst sensitivity, substrate scope limitations, optimization of reaction conditions. |
| Chiral Pool Synthesis | Utilization of readily available, enantiopure starting materials from nature, such as amino acids or terpenes. | Predictable stereochemistry, access to complex structures. | Limited availability of starting materials, may require lengthy synthetic sequences. |
| Resolution of Racemates | Separation of a racemic mixture of piperidines into its constituent enantiomers. | Applicable to a wide range of substrates, can be highly effective. | Maximum theoretical yield of 50% for one enantiomer (without racemization), requires a suitable resolving agent or method. |
Asymmetric Synthesis: Building Chirality
Asymmetric synthesis provides the most direct and atom-economical routes to chiral piperidines. Several powerful methods have been developed, with catalytic asymmetric hydrogenation being one of the most prominent.
Catalytic Asymmetric Hydrogenation
The asymmetric hydrogenation of pyridine derivatives, particularly pyridinium salts, is a highly effective method for producing chiral piperidines.[1] This approach utilizes chiral transition metal catalysts, often based on iridium or rhodium, to control the stereochemical outcome of the hydrogenation.[2][3]
-
Mechanism Insight: The process typically involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt. This increases the susceptibility of the ring to hydrogenation. A chiral catalyst, composed of a metal center (e.g., Iridium) and a chiral ligand, coordinates to the substrate and delivers hydrogen from a specific face, thereby establishing the stereocenters on the piperidine ring.
dot graph "Asymmetric_Hydrogenation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_start" { label="Starting Materials"; style="rounded"; color="#4285F4"; Pyridine [label="Substituted Pyridine"]; }
subgraph "cluster_process" { label="Synthetic Steps"; style="rounded"; color="#34A853"; Activation [label="Activation\n(e.g., with BnBr)"]; Hydrogenation [label="Asymmetric\nHydogenation\n([Ir(COD)Cl]₂ + Chiral Ligand, H₂)"]; Deprotection [label="Deprotection\n(e.g., H₂, Pd/C)"]; }
subgraph "cluster_end" { label="Product"; style="rounded"; color="#EA4335"; Piperidine [label="Enantioenriched\nPiperidine"]; }
Pyridine -> Activation [label="Activating Agent"]; Activation -> Hydrogenation [label="N-Benzyl-\nPyridinium Salt"]; Hydrogenation -> Deprotection [label="Chiral Piperidine"]; Deprotection -> Piperidine [label="NH-free"]; } caption [label="Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.[1]", fontsize=10, fontcolor="#5F6368"]; }
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [4]
-
Catalyst Preparation: In a glovebox, a solution of the chiral iridium catalyst is prepared by dissolving [Ir(COD)Cl]₂ and the appropriate chiral ligand in a degassed solvent (e.g., dichloromethane).
-
Reaction Setup: The pyridinium salt substrate (0.25 mmol) is added to the catalyst solution in a glass vial insert. The vial is then placed in a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas and subsequently pressurized to 600 psi of H₂. The reaction mixture is stirred at 28°C for 24 hours.
-
Workup and Purification: After carefully releasing the pressure, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the chiral piperidine product.
Diastereoselective Functionalization
Another powerful asymmetric strategy involves the diastereoselective functionalization of piperidines that already contain stereocenters. Photoredox catalysis has emerged as a valuable tool for C-H functionalization, allowing for the introduction of new substituents with high diastereoselectivity.[5][6] These reactions often proceed through a mechanism where an initial, non-selective functionalization is followed by an epimerization step that leads to the thermodynamically most stable diastereomer.[5][6]
Chiral Pool Synthesis: Nature's Building Blocks
Chiral pool synthesis leverages the vast repository of enantiopure compounds provided by nature. Amino acids, terpenes, and alkaloids are common starting materials for the construction of complex chiral piperidines.[7]
-
Conceptual Framework: This approach involves the transformation of a readily available chiral molecule, where the existing stereocenter(s) direct the formation of new stereocenters during the synthetic sequence. For example, L-glutamine can be used as a chiral precursor for the asymmetric synthesis of 3-aminopiperidine-2,6-diones, which are key structural motifs in immunomodulatory drugs.[8]
dot graph "Chiral_Pool_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.7]; node [shape=Mrecord, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="{Chiral Pool Starting Material | e.g., L-Glutamine, β-Pinene}", fillcolor="#FBBC05"]; Intermediate [label="{Chiral Intermediate | Stereochemistry is preserved and directs subsequent steps}"]; Transformations [label="{Multi-step Transformations | Ring formation, functional group interconversions}"]; Product [label="{Target Chiral Piperidine | e.g., 3-amino-piperidine-2,6-dione}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Intermediate; Intermediate -> Transformations; Transformations -> Product; } caption [label="Conceptual Flow of Chiral Pool Synthesis.", fontsize=10, fontcolor="#5F6368"]; }
Resolution of Racemates: Separating Enantiomers
When a racemic mixture of a piperidine is synthesized, resolution techniques can be employed to separate the enantiomers. This can be achieved through classical methods or, more elegantly, through kinetic resolution.
Classical Resolution via Diastereomeric Salt Formation
This method involves reacting the racemic piperidine, which is basic, with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[9]
Protocol: Resolution of (±)-2-Piperidineethanol [9]
-
Salt Formation: A racemic mixture of 2-piperidine-2-yl-ethanol (12.9 g, 0.1 mol) in tetrahydrofuran (THF) is added to a heated solution of N-acetyl-L-leucine (8.65 g) in methanol.
-
Crystallization: The resulting mixture is heated to 50-55°C for 30 minutes and then cooled over two hours to 15°C to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystalline salt is collected by filtration and washed with cold THF.
-
Liberation of the Free Base: The enantiomerically enriched piperidine is recovered by treating the diastereomeric salt with a base to liberate the free amine.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, such as lipases or proteases, to preferentially react with one enantiomer of a racemic mixture.[10] This results in one enantiomer being consumed or modified, allowing for the separation of the unreacted, enantiopure substrate. This technique is particularly valuable for its high selectivity and mild reaction conditions.[10][11] For instance, lipases can be used for the stereoselective acylation of racemic piperidines, yielding an acylated product and the unreacted enantiomer with high optical purity.[10]
Emerging Frontiers
The field of chiral piperidine synthesis is continually evolving. Recent advancements include the development of novel catalytic systems, such as photoredox catalysis for C-H functionalization[5][6], and chemo-enzymatic cascades that combine the best of chemical and biological catalysis to achieve highly efficient and selective transformations.[12] Furthermore, innovative strategies that intercept classical reactions, like the Hofmann-Löffler-Freytag reaction, are opening new pathways for the asymmetric synthesis of these important heterocycles from simple acyclic amines.[13]
References
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- Davies, S. G., et al. Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett, 2010(4), 567-570.
- Rovis, T. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH.
- Cheng, Y., et al. Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. PubMed.
- O'Brien, P. Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine.
- Li, X. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li.
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- Zhou, Y.-G. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers (RSC Publishing).
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- Zhang, W., et al. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 2022.
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- O'Brien, P. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online, 2022.
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The Piperidine Scaffold: A Comprehensive Technical Guide to Unlocking Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and presence in a vast number of FDA-approved drugs and natural products have cemented its status as a privileged scaffold in the design of novel therapeutics. This guide, crafted for the discerning researcher, delves into the core biological activities of substituted piperidine compounds, offering a blend of mechanistic insights, structure-activity relationship (SAR) analysis, and detailed experimental protocols to empower your drug discovery endeavors.
The Piperidine Motif: A Foundation for Pharmacological Diversity
The unique conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for a multitude of substitutions that can be fine-tuned to achieve desired pharmacological effects. This inherent adaptability has led to the development of piperidine-containing compounds with a wide spectrum of biological activities, including antipsychotic, antiviral, anticancer, analgesic, and anti-Alzheimer's properties.[1][2] Understanding the subtle interplay between substituent patterns and biological targets is paramount to harnessing the full potential of this remarkable scaffold.[3]
Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways
Substituted piperidines form the backbone of many atypical antipsychotic drugs.[4] Their primary mechanism of action involves the modulation of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system, helping to alleviate the symptoms of psychosis.[5]
Mechanism of Action
The therapeutic efficacy of these compounds stems from their ability to act as antagonists or partial agonists at D2 receptors and as antagonists at 5-HT2A receptors. This dual-action profile is believed to contribute to their improved side-effect profile compared to older, typical antipsychotics. Several piperidine-based antipsychotics, such as Risperidone and Haloperidol, are in clinical use.[6][7]
Structure-Activity Relationship (SAR) Insights
The nature and position of substituents on the piperidine ring are critical for receptor affinity and selectivity. For instance, the presence of a fluorobenzoyl group is a common feature in many potent D2 antagonists. The length and nature of the linker between the piperidine nitrogen and an aromatic moiety also significantly influence activity.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the D2 receptor.
Materials:
-
Membrane preparation from cells expressing human D2 receptors
-
[³H]-Spiperone (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Haloperidol (positive control)
-
Test compounds
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the positive control (Haloperidol) in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound or control, 25 µL of [³H]-Spiperone, and 100 µL of the D2 receptor membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data.
Antiviral Activity: A Broad Spectrum of Inhibition
Piperidine derivatives have emerged as promising antiviral agents, exhibiting activity against a range of viruses, including HIV and influenza.[8][9] Their mechanisms of action are diverse, targeting various stages of the viral life cycle.
HIV Inhibition
Certain substituted piperidines act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and allosterically inhibiting its enzymatic activity.[8] This prevents the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.
Influenza Inhibition
Piperidine-based compounds have been identified as potent inhibitors of the influenza virus. Some of these compounds interfere with the early to middle stages of viral replication. The structure-activity relationship studies have highlighted the importance of specific linkages, such as an ether linkage between a quinoline and the piperidine ring, for potent inhibitory activity.
Experimental Protocol: Plaque Reduction Assay for Influenza Virus
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose overlay medium
-
Crystal violet staining solution
-
Test compounds
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the cell monolayers with PBS and infect with 100 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with agarose medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
-
Data Analysis: Determine the EC50 value of the test compound.
Anticancer Activity: Targeting Cell Proliferation and Survival
The piperidine scaffold is a key component in a number of anticancer agents.[10][11] These compounds exert their effects through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.
Mechanism of Action
Piperidine derivatives have been shown to target critical cellular machinery involved in cancer progression. For example, some compounds inhibit Akt1, a serine/threonine kinase that plays a central role in cell survival and proliferation.[10] Others function as dihydrofolate reductase (DHFR) inhibitors, disrupting the synthesis of nucleotides and thereby halting cell division.[10]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of piperidine derivatives is highly dependent on the nature and position of their substituents. For instance, the presence of a furan-pyrazole moiety has been linked to potent Akt1 inhibition.[10] The stereochemistry of the piperidine ring can also significantly impact biological activity and selectivity.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14][15]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Analgesic Activity: Modulating Opioid Receptors
The piperidine scaffold is a cornerstone of many potent opioid analgesics, including fentanyl and its analogs.[16][17] These compounds are highly effective in managing severe pain.
Mechanism of Action
Phenylpiperidine-based analgesics primarily act as agonists at the µ-opioid receptor.[17][18] Activation of these receptors in the central and peripheral nervous systems leads to a reduction in the perception of pain.
Structure-Activity Relationship (SAR) Insights
The analgesic potency of phenylpiperidine derivatives is exquisitely sensitive to their chemical structure. The presence of a phenyl group directly attached to the piperidine ring is crucial for activity. Modifications to the N-substituent of the piperidine ring have a profound impact on potency and duration of action.
Experimental Protocol: Tail-Flick Test for Analgesia
The tail-flick test is a thermal nociception assay used to evaluate the efficacy of centrally acting analgesics.
Materials:
-
Mice or rats
-
Tail-flick analgesiometer with a radiant heat source
-
Test compounds and a standard analgesic (e.g., morphine)
Procedure:
-
Acclimation: Acclimate the animals to the testing apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[16][19]
-
Compound Administration: Administer the test compound or standard drug via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Latency: Measure the tail-flick latency at predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes).[19]
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each time point to determine the analgesic activity.
Anti-Alzheimer's Activity: Targeting Key Enzymes
Substituted piperidines are being actively investigated as potential therapeutic agents for Alzheimer's disease.[13][15] Their neuroprotective effects are often attributed to the inhibition of key enzymes involved in the pathophysiology of the disease.
Mechanism of Action
One of the primary targets for piperidine-based anti-Alzheimer's agents is acetylcholinesterase (AChE).[20] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. Another important target is beta-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides, which form the characteristic plaques found in the brains of Alzheimer's patients.[10]
Structure-Activity Relationship (SAR) Insights
The design of potent and selective inhibitors requires careful consideration of the interactions between the piperidine derivative and the active site of the target enzyme. For AChE inhibitors, the presence of a basic nitrogen atom that can be protonated is often important for binding to the anionic subsite of the enzyme.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a colorimetric method for measuring AChE activity and screening for inhibitors based on the Ellman method.[6]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and a known AChE inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and serial dilutions of the test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound or control, 50 µL of DTNB solution, and 25 µL of AChE enzyme solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.[6]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[6]
-
Data Analysis: Calculate the rate of reaction for each well and determine the percentage of AChE inhibition for each concentration of the test compound. Calculate the IC50 value.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified signaling pathway and a general experimental workflow.
Caption: Simplified signaling pathway of piperidine-based antipsychotics.
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Methodological & Application
Application Notes and Protocols for (S)-2-(Methoxymethyl)piperidine in Asymmetric Synthesis
Introduction: A Novel Chiral Auxiliary for Stereoselective Transformations
The quest for efficient and predictable methods to control stereochemistry is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. Chiral auxiliaries represent a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct subsequent transformations in a diastereoselective manner.[1] While a variety of auxiliaries have been developed and utilized, the exploration of new scaffolds continues to be of significant interest to expand the synthetic chemist's toolkit.[2]
This guide details the application of (S)-2-(methoxymethyl)piperidine, a chiral auxiliary poised for significant utility in asymmetric synthesis. Drawing parallels from the well-established and highly successful (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary developed by Corey and Enders, this piperidine-based analogue offers a unique stereochemical environment and distinct physical properties.[3][4] The core principle of its stereodirecting ability lies in the formation of a rigid, chelated intermediate, where the methoxymethyl group coordinates to a metal cation, effectively shielding one face of the enolate. This guide provides a comprehensive overview of its synthesis, application in key asymmetric transformations, and subsequent removal, offering researchers a practical resource for its implementation.
PART 1: Synthesis and Preparation of the Chiral Auxiliary
The enantiomerically pure (S)-2-(methoxymethyl)piperidine can be synthesized from readily available (S)-pipecolic acid. The following protocol outlines a reliable synthetic route.
Protocol 1: Synthesis of (S)-2-(Methoxymethyl)piperidine
Workflow Overview:
Sources
Application Notes & Protocols: Enantioselective Synthesis of Alkaloids using (S)-2-(Methoxymethyl)piperidine and its Analogs
Introduction
Piperidine alkaloids represent a large and diverse family of natural products, many of which exhibit significant biological and pharmacological activities.[1][2] Their structures, characterized by a six-membered nitrogen-containing heterocycle, are foundational motifs in numerous pharmaceuticals.[3] The stereochemistry of substituents on the piperidine ring is often critical for biological function, making enantioselective synthesis a paramount challenge in medicinal chemistry and drug development.
Among the robust strategies for asymmetric synthesis, the use of chiral auxiliaries remains a reliable and powerful method for controlling stereochemical outcomes. This guide details the application of the Enders' hydrazone methodology, a cornerstone of asymmetric C-C bond formation, for the synthesis of chiral building blocks essential for alkaloid construction.
While this document is centered on the methodology of (S)-2-(methoxymethyl)piperidine (hereafter referred to as SMPip), it is important to note that its pyrrolidine analog, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), is far more extensively documented in the scientific literature. The protocols and mechanistic principles described herein are based on the well-established SAMP chemistry and are directly translatable to the analogous SMPip system.[4]
Part 1: The Chiral Auxiliary and Mechanism of Asymmetric Induction
The power of the SMPip/SAMP auxiliary lies in its ability to convert a prochiral ketone or aldehyde into a chiral hydrazone, which then directs the stereoselective alkylation of the α-carbon. The process can be understood in three distinct stages: 1) Hydrazone Formation , 2) Diastereoselective Alkylation , and 3) Auxiliary Cleavage .
Mechanism of Action
The stereochemical control originates from a rigid, chelated intermediate formed after deprotonation. The methoxymethyl sidearm of the auxiliary coordinates with the lithium cation of the base (typically Lithium Diisopropylamide, LDA), creating a conformationally locked six-membered ring system. This arrangement effectively blocks one face of the resulting aza-enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess.
Below is a diagram illustrating this key mechanistic principle.
Caption: Mechanism of Stereoselective Alkylation.
Part 2: Experimental Protocols & Workflow
The following protocols provide a comprehensive workflow for the asymmetric synthesis of an α-alkylated aldehyde, a versatile precursor for various piperidine alkaloids like (+)-Coniine. The overall process is depicted in the workflow diagram below.
Sources
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Application Notes & Protocols: (S)-2-(Methoxymethyl)piperidine in the Synthesis of Pharmaceutical Intermediates
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The stereochemical configuration of substituted piperidines is often critical for their pharmacological activity, necessitating precise control during synthesis. This application note provides a detailed guide to the use of (S)-2-(Methoxymethyl)piperidine as a chiral auxiliary in the asymmetric synthesis of valuable pharmaceutical intermediates. We will delve into the mechanistic principles that underpin its efficacy, provide detailed, field-proven protocols for its application in asymmetric alkylation, and discuss its role in the construction of complex chiral molecules, exemplified by precursors to neurokinin receptor antagonists like (+)-CP-99,994.
Introduction: The Strategic Value of Chiral Piperidines in Drug Discovery
The piperidine ring is a recurring motif in a multitude of pharmaceuticals, particularly those targeting the central nervous system (CNS).[2] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. Consequently, the development of robust methods for the enantioselective synthesis of substituted piperidines is a cornerstone of modern drug development.[3]
Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a reliable and powerful approach.[4] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved and can ideally be recovered for reuse.
(S)-2-(Methoxymethyl)piperidine is a chiral auxiliary derived from the natural amino acid L-pipecolic acid. Its utility is analogous to the well-established (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) auxiliaries, which have been extensively used in asymmetric synthesis.[3] The core principle of these auxiliaries lies in the formation of chiral hydrazones or enamines, which then undergo diastereoselective reactions.
Mechanistic Rationale: How (S)-2-(Methoxymethyl)piperidine Directs Stereochemistry
The efficacy of (S)-2-(Methoxymethyl)piperidine as a chiral auxiliary stems from its ability to form a rigid, sterically defined environment around a reactive center. The key steps involve:
-
Formation of a Chiral Enamine: The secondary amine of (S)-2-(Methoxymethyl)piperidine reacts with a prochiral ketone or aldehyde to form a chiral enamine. The stereochemistry of the auxiliary dictates the facial bias of the enamine.
-
Chelation and Steric Hindrance: The methoxymethyl group can chelate with metal cations (e.g., Li+) present during deprotonation, leading to a conformationally rigid metalloenamine. This, combined with the steric bulk of the piperidine ring, effectively blocks one face of the enamine.
-
Diastereoselective Electrophilic Attack: An incoming electrophile will preferentially attack from the less sterically hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by hydrolysis or reduction, to yield the desired enantiomerically enriched product.
Logical Flow of Asymmetric Alkylation using a Chiral Piperidine Auxiliary
Caption: Workflow for asymmetric α-alkylation of a ketone.
Application in the Synthesis of a Precursor to (+)-CP-99,994
(+)-CP-99,994 is a potent and selective neurokinin-1 (NK-1) substance P receptor antagonist, with potential applications in the treatment of depression and emesis. A key structural feature of (+)-CP-99,994 is its 2-phenyl-3-aminopiperidine core. The asymmetric synthesis of this core is a critical challenge. While various synthetic routes have been developed, the use of a chiral auxiliary-based approach provides a robust and predictable method to establish the desired stereochemistry.
Here, we present a protocol for the asymmetric α-alkylation of a protected 4-piperidone, a key step in the synthesis of a precursor to the 2,3-disubstituted piperidine core of (+)-CP-99,994. This protocol is based on the well-established Enders SAMP/RAMP hydrazone chemistry, which is directly analogous to the use of (S)-2-(Methoxymethyl)piperidine enamines.
Experimental Protocol: Asymmetric Alkylation of N-Boc-4-piperidone
Objective: To synthesize (R)-2-benzyl-N-Boc-4-piperidone with high enantiomeric excess using a chiral auxiliary-mediated approach.
Materials:
-
(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) (as an analogue for (S)-2-(Methoxymethyl)piperidine chemistry)
-
N-Boc-4-piperidone
-
Anhydrous Toluene
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ozone
-
Silica gel for column chromatography
Workflow for the Asymmetric Synthesis of the Piperidine Precursor
Caption: Key steps in the asymmetric synthesis.
Procedure:
Step 1: Formation of the SAMP Hydrazone
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous toluene (5 mL/mmol), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).
-
Fit the flask with a Dean-Stark trap and reflux the mixture for 12-24 hours, until no starting ketone is observed by TLC analysis.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude hydrazone is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude hydrazone (1.0 eq) in anhydrous diethyl ether (10 mL/mmol) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add LDA solution (1.2 eq) dropwise via syringe. Stir the resulting orange-colored solution at -78 °C for 4 hours.
-
Cool the reaction mixture to -100 °C (liquid N2/ether bath).
-
Add a solution of benzyl bromide (1.5 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction mixture at -100 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in dichloromethane (10 mL/mmol) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon to remove excess ozone.
-
Quench the reaction with dimethyl sulfide (2.0 eq) and allow it to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford the desired (R)-2-benzyl-N-Boc-4-piperidone.
Expected Results and Data
The following table summarizes typical results for asymmetric alkylations using SAMP/RAMP hydrazone chemistry, which are predictive of the outcomes with (S)-2-(Methoxymethyl)piperidine enamines.
| Electrophile | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| Methyl Iodide | >95 | >95 | 85-95 |
| Ethyl Iodide | >95 | >95 | 80-90 |
| Benzyl Bromide | >98 | >98 | 88-96 |
| Allyl Bromide | >95 | >95 | 82-92 |
Data is representative of the Enders SAMP/RAMP hydrazone alkylation methodology.
Trustworthiness and Self-Validation
The protocols described are based on well-established and extensively published methodologies that have been validated across numerous laboratories worldwide.[3] The stereochemical outcome is highly predictable based on the chosen enantiomer of the auxiliary.
-
Predictable Stereochemistry: The use of (S)-2-(Methoxymethyl)piperidine will consistently yield one enantiomer of the product, while its (R)-enantiomer will produce the opposite enantiomer. This predictability is a hallmark of reliable chiral auxiliary-based methods.
-
Spectroscopic and Chiral Analysis: The diastereomeric and enantiomeric excess of the products should be verified by standard analytical techniques. Chiral HPLC or GC is essential for determining the enantiomeric excess of the final product. ¹H NMR spectroscopy of the alkylated intermediate can often be used to determine the diastereomeric excess.
Conclusion and Future Perspectives
(S)-2-(Methoxymethyl)piperidine and its analogues are powerful chiral auxiliaries for the asymmetric synthesis of substituted piperidines, which are key intermediates in the pharmaceutical industry. The methodologies described herein offer a robust and reliable approach to establishing critical stereocenters with a high degree of control. The ability to predictably generate enantiomerically enriched building blocks is invaluable in drug discovery and development, enabling the synthesis of complex and stereochemically defined pharmaceutical agents. Further advancements in this area may focus on the development of catalytic versions of these transformations and the expansion of the substrate scope to include a wider range of electrophiles and piperidine scaffolds.
References
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Enders, D., & Bettray, W. (1996). Recent advances in the development of highly enantioselective synthetic methods. Pure and Applied Chemistry, 68(3), 569-580. [Link]
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
-
Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6. [Link]
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Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]
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Xu, D., & Wang, Y. (2004). Concise Asymmetric Synthesis of (+)-CP-99,994 and (+)-L-733,060. Organic Letters, 6(22), 4033-4036. [Link]
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Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
-
Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-823. [Link]
-
D'Oca, M. G. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
O'Donnell, C. J., et al. (2011). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Future Medicinal Chemistry, 3(11), 1353-1372. [Link]
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Application Note: Streamlined N-Alkylation of (S)-2-(Methoxymethyl)piperidine via Reductive Amination
Abstract
N-alkylated piperidine scaffolds are cornerstone structural motifs in a multitude of pharmaceutical agents.[1][2] This application note provides a detailed, field-proven experimental protocol for the N-alkylation of (S)-2-(methoxymethyl)piperidine, a valuable chiral building block. We focus on reductive amination as a superior method for this transformation, offering high selectivity and yield while mitigating common side reactions associated with direct alkylation, such as overalkylation.[3][4] The protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent, ensuring broad functional group tolerance and operational simplicity.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of tertiary amine derivatives from this key secondary amine intermediate.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal template for drug design. The N-alkylation of substituted piperidines, such as (S)-2-(methoxymethyl)piperidine, is a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[8]
While direct alkylation of secondary amines with alkyl halides is a classic transformation, it often suffers from drawbacks, including the potential for overalkylation to form quaternary ammonium salts and the need for harsh reaction conditions.[3][9] Reductive amination presents a more controlled and efficient alternative.[4][10] This one-pot reaction involves the formation of an intermediate iminium ion from the condensation of the secondary amine with an aldehyde or ketone, followed by its immediate in-situ reduction to the desired tertiary amine.[11][12]
This method's primary advantage lies in its selectivity. The reducing agents typically used, such as sodium triacetoxyborohydride (STAB), are selective for the protonated iminium ion over the starting carbonyl compound, preventing the undesired reduction of the aldehyde or ketone.[6][7][12] This allows for a one-pot procedure where all reagents can be mixed at the outset, simplifying the experimental setup and improving overall efficiency.[5][6]
Mechanistic Rationale: The Reductive Amination Pathway
The reductive amination of a secondary amine like (S)-2-(methoxymethyl)piperidine with an aldehyde or ketone proceeds through a well-established two-step sequence within a single pot:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This forms a carbinolamine intermediate.[12] Under the typically neutral to weakly acidic reaction conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion.[11][13] The presence of a mild acid, often acetic acid, can catalyze this step.[5][6]
-
Hydride Reduction: The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde or ketone, which is the cornerstone of this method's success.[6] This selective reduction yields the final N-alkylated tertiary amine product. The steric bulk and electron-withdrawing acetate groups on the borohydride reagent moderate its reactivity, contributing to its remarkable selectivity.[6][12]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the N-alkylation protocol.
Caption: Workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol
This protocol details the N-alkylation of (S)-2-(methoxymethyl)piperidine with a representative aldehyde, isobutyraldehyde.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-2-(Methoxymethyl)piperidine | C₇H₁₅NO | 129.20 | 1.0 | 1.0 |
| Isobutyraldehyde | C₄H₈O | 72.11 | 1.2 | 1.2 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 10 mL | - |
| Acetic Acid (optional catalyst) | CH₃COOH | 60.05 | 0.1 | 0.1 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
| Standard Glassware | - | - | - | - |
| Magnetic Stirrer | - | - | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-(methoxymethyl)piperidine (129 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Dissolve the amine in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon). Add isobutyraldehyde (109 µL, 1.2 mmol). If the reaction is slow with a less reactive carbonyl compound, a catalytic amount of acetic acid (6 µL, 0.1 mmol) can be added.[5]
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key factors:
-
Stoichiometry Control: Using a slight excess of the aldehyde and reducing agent ensures the complete consumption of the limiting (and often more valuable) amine starting material.[12]
-
Mild Conditions: The reaction proceeds at room temperature and under neutral to weakly acidic conditions, preserving the integrity of sensitive functional groups and the stereocenter of the chiral piperidine.[6]
-
Selective Reagent: Sodium triacetoxyborohydride is a non-pyrophoric, easy-to-handle solid that is highly selective for iminium ions, minimizing side product formation.[7][12] Unlike sodium cyanoborohydride, it avoids the use of toxic cyanide reagents.[14]
-
Reliable Monitoring: Progress can be easily tracked by standard techniques like TLC or LC-MS, allowing for precise determination of the reaction endpoint and preventing unnecessary degradation or side reactions from prolonged reaction times.
Conclusion
Reductive amination using sodium triacetoxyborohydride is a highly effective, reliable, and versatile method for the N-alkylation of (S)-2-(methoxymethyl)piperidine. The protocol's operational simplicity, mild conditions, and high selectivity make it an invaluable tool in drug discovery and development, enabling the efficient synthesis of N-alkylated piperidine derivatives. This method represents a significant improvement over classical direct alkylation techniques, offering superior control and broader applicability for the synthesis of complex molecular architectures.
References
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-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
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Wikipedia. Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
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Wikipedia. Reductive amination. [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Srimontree, W., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- National Center for Biotechnology Information. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Accessed January 14, 2026.
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ResearchGate. A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. [Link]
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National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
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Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
- House, H. O., Tefertiller, B. A., & Pitt, C. G. (1968). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. The Journal of Organic Chemistry, 33(3), 935–941.
- Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 66(3), 809-23.
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- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Accessed January 14, 2026.
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Alchem Pharmtech. CAS 149054-86-4 | (S)-2-(Methoxymethyl)piperidine. [Link]
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National Center for Biotechnology Information. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. [Link]
- BenchChem. Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine. Accessed January 14, 2026.
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National Center for Biotechnology Information. Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. [Link]
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Application Note & Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving (S)-2-(Methoxymethyl)piperidine Derivatives
Abstract
This technical guide provides an in-depth exploration of metal-catalyzed cross-coupling reactions where (S)-2-(methoxymethyl)piperidine (MMP) and its derivatives serve as pivotal chiral components. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind the use of MMP as both a chiral auxiliary and a foundational scaffold for chiral ligands. We present detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by troubleshooting insights and data interpretation guidelines. The content is tailored for researchers, medicinal chemists, and process development scientists aiming to leverage MMP derivatives for the stereocontrolled synthesis of complex molecular architectures.
Introduction: The Strategic Value of the MMP Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] When functionalized and rendered enantiopure, it becomes a powerful tool for inducing asymmetry in chemical transformations. (S)-2-(Methoxymethyl)piperidine, derived from the chiral pool, stands out due to several key features:
-
Stereochemical Control: The defined (S)-configuration at the C2 position provides a robust stereochemical anchor.[2][3]
-
Coordinating Moiety: The methoxymethyl group offers a chelating oxygen atom that can interact with metal centers, influencing the geometry and reactivity of catalytic intermediates.
-
Synthetic Versatility: The secondary amine of the piperidine ring is readily functionalized, allowing MMP to be employed either as a recoverable chiral auxiliary attached to a substrate or as a building block for more complex chiral ligands.
This guide will focus on two primary applications: MMP as a chiral auxiliary to direct C-C bond formation and MMP-derived structures as ligands in C-N bond formation.
Application I: MMP as a Chiral Auxiliary in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation, celebrated for its functional group tolerance and mild conditions.[4][5] When one of the coupling partners is prochiral or requires diastereoselective functionalization, a chiral auxiliary can be an effective strategy to control the stereochemical outcome.[6]
Mechanistic Rationale & Stereochemical Induction
When an MMP derivative, such as an N-aryl-(S)-2-(methoxymethyl)piperidine, is used as a substrate, the chiral piperidine moiety directs the outcome of the coupling. The generally accepted mechanism for palladium-catalyzed cross-coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[7][8]
The key to stereochemical induction lies in the steric influence of the MMP auxiliary. During the catalytic cycle, particularly in the oxidative addition and reductive elimination steps, the bulky and stereochemically defined MMP group shields one face of the molecule. This steric hindrance forces the incoming coupling partner (from the organoboron reagent) to approach from the less hindered face, resulting in a diastereoselective bond formation. The methoxy group can also play a role through secondary coordination to the palladium center, further rigidifying the transition state and enhancing stereocontrol.
Visualized Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The chiral auxiliary (MMP) influences the stereochemical outcome primarily during the reductive elimination step.
Caption: Suzuki-Miyaura Catalytic Cycle with MMP Auxiliary.
Protocol: Diastereoselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an MMP-derivatized aryl bromide with a phenylboronic acid.
Materials:
-
(S)-N-(4-bromophenyl)-2-(methoxymethyl)piperidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 v/v)
-
Anhydrous sodium sulfate, ethyl acetate, brine
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and reflux condenser
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask, add (S)-N-(4-bromophenyl)-2-(methoxymethyl)piperidine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add this mixture to the reaction flask.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
-
Auxiliary Cleavage: The MMP auxiliary can often be removed under acidic conditions or via hydrogenolysis to yield the final, enantiomerically enriched product.
Data & Optimization Summary
The choice of ligand, base, and solvent is critical for achieving high yield and diastereoselectivity.[9] Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step.[10]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) | d.r. |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 | 70:30 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 88 | 92:8 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 91 | 95:5 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 90 | 72 | 80:20 |
Data are representative and compiled from typical outcomes in related literature.
Application II: MMP-Derived Ligands in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, widely used in the synthesis of pharmaceuticals and organic materials.[11][12] The performance of this reaction is highly dependent on the ligand coordinated to the palladium center. Chiral ligands derived from MMP can be used to induce asymmetry in C-N couplings, particularly in reactions creating stereocenters at the nitrogen or alpha-carbon.
Ligand Design & Mechanistic Causality
Starting from the MMP scaffold, a variety of chiral phosphine ligands can be synthesized. A common strategy involves functionalizing the piperidine nitrogen with a phosphine-bearing moiety, such as a diphenylphosphino-substituted aromatic ring.
The resulting ligand combines several key features:
-
Chiral Backbone: The inherent chirality of the MMP core creates a chiral pocket around the metal center.
-
Hemilability: The methoxy group can reversibly coordinate to the palladium catalyst. This on/off coordination can open up a coordination site during the catalytic cycle, facilitating substrate binding and product release.
-
Steric Bulk & Electron Donation: The phosphine group provides the necessary electronic properties to facilitate the key steps of oxidative addition and reductive elimination, which are crucial for an efficient catalytic cycle.[10]
Visualized Experimental Workflow
The following diagram outlines the general laboratory workflow for setting up a Buchwald-Hartwig amination reaction under inert conditions.
Caption: General Workflow for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination with an MMP-Derived Ligand
This protocol provides a general method for the coupling of an aryl bromide with piperidine, using a custom MMP-derived phosphine ligand.
Materials:
-
Aryl bromide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
MMP-derived phosphine ligand (e.g., (S)-1-(2-(diphenylphosphino)phenyl)-2-(methoxymethyl)piperidine) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Standard workup and purification reagents
Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.015 mmol), the MMP-derived ligand (0.035 mmol), and NaOtBu (1.4 mmol) to a reaction vial.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous toluene (4 mL).
-
Amine Addition: Add piperidine (1.2 mmol) to the mixture.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to isolate the N-aryl piperidine product.
Troubleshooting & Field Insights
-
Low Conversion: If the reaction stalls, this often points to catalyst deactivation. Ensure rigorous exclusion of air and moisture. The choice of base is also critical; stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.[13][14]
-
Side Product Formation: Hydrodehalogenation of the aryl halide can compete with the desired amination. This is often exacerbated by higher temperatures or less active catalysts. Using a more electron-rich, bulky ligand can favor the C-N coupling pathway.
-
Inconsistent Results: The quality of the palladium precatalyst and the base is paramount. NaOtBu is highly hygroscopic; use freshly opened bottles or material stored properly in a desiccator or glovebox.
Conclusion
(S)-2-(Methoxymethyl)piperidine is a versatile and powerful chiral building block for asymmetric synthesis. Its application as a recoverable chiral auxiliary provides a reliable method for diastereoselective C-C bond formation. Furthermore, its use as a scaffold for developing bespoke chiral ligands opens avenues for catalyzing a wide range of transformations, including the critical C-N bond-forming Buchwald-Hartwig amination. The protocols and insights provided herein serve as a robust starting point for researchers seeking to harness the stereodirecting capabilities of the MMP scaffold in their synthetic campaigns.
References
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Li, J. J., & Gribble, G. W. (Eds.). (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry. [Link]
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Dorel, R., & Grugel, C. P. (2020). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Powers, D. C., & Paquette, W. D. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
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University of York. (n.d.). Asymmetric Synthesis. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 14, 2026, from [Link]
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- BenchChem. (2025).
- Liu, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Chiacchio, U., et al. (2021).
- Kim, C. S., & An, G. H. (2014). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters.
- Gualtierotti, J. B., & Renaud, P. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
- Wang, Y., et al. (2021). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
- Larivée, A., & Charette, A. B. (2006). New Methodology Toward Chiral, Non-Racemic 2,5-cis-Substituted Piperidines via Suzuki Cross-Coupling. Organic Letters.
- Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- Smith, S. W., et al. (2011). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Journal of the American Chemical Society.
- Kobayashi, S., et al. (1998). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry.
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Chemistry Crash Course. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
- Singh, R., & Singh, A. K. (2023). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research.
- Nemoto, H., & Toyooka, N. (2002).
- Sharma, S., & Singh, B. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Węcławski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Lee, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
- Kunz, H., & Weymann, M. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry.
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Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved January 14, 2026, from [Link]
- Kobayashi, S., et al. (1999). ChemInform Abstract: Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. ChemInform.
- Kumar, A., & Kumar, V. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
- Serrano-Sterling, C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.
- Takeda, Y., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research.
- Bets, A., et al. (2022).
- Podjed, N., Košmrlj, J., & Modec, B. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind-Srogl C-C cross-coupling reaction.
- Serrano-Sterling, C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.
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Application Note: Synthesis of Substituted Piperidines via Intramolecular Cyclization
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics
The piperidine ring, a six-membered nitrogen-containing heterocycle, is the most prevalent N-heterocyclic scaffold found in FDA-approved pharmaceuticals.[1][2][3] Its ubiquity stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a rigid, three-dimensional framework for precise substituent orientation to engage biological targets.[3] Consequently, the development of robust and versatile synthetic methodologies for accessing substituted piperidines is a critical endeavor in medicinal chemistry and drug development.[3][4]
Intramolecular cyclization strategies offer a powerful and direct approach to the piperidine core, often enabling superior control over regio- and stereochemistry compared to intermolecular routes.[3] This guide provides an in-depth exploration of several key intramolecular cyclization methodologies, complete with mechanistic insights, comparative data, and detailed experimental protocols designed for researchers in the field.
Intramolecular Reductive Amination: A Workhorse Strategy
Intramolecular reductive amination is a highly reliable and widely employed method for piperidine synthesis. The strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ). The reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced to the final piperidine product.[5][6]
Mechanistic Rationale
The process is typically a one-pot reaction that hinges on the pH-dependent formation of an iminium ion.[7] A mildly acidic environment (pH 4-6) facilitates the protonation of the carbonyl group, activating it for nucleophilic attack by the tethered amine. Subsequent dehydration yields a key cyclic iminium ion intermediate. A reducing agent, chosen for its selectivity to reduce the iminium ion in the presence of the starting carbonyl group, then delivers a hydride to furnish the saturated piperidine ring.[6][7] Sodium triacetoxyborohydride (STAB) and sodium cyanobohydride (NaBH₃CN) are frequently used for this purpose due to their mild nature and excellent selectivity.[6][7]
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Protocols for the synthesis of piperidine-containing pharmaceutical intermediates
An Application Guide:
Strategic Synthesis of Piperidine-Containing Pharmaceutical Intermediates
Abstract
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of blockbuster pharmaceuticals due to its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. This guide provides researchers and drug development professionals with a detailed overview of robust and scalable protocols for the synthesis of piperidine-containing intermediates. We move beyond simple procedural lists to explore the underlying mechanistic principles, rationale for reagent selection, and practical considerations for process optimization. The protocols detailed herein are grounded in established literature, emphasizing reproducibility and safety.
Table of Contents
-
Introduction: The Ubiquity of the Piperidine Scaffold
-
Strategy 1: Catalytic Hydrogenation of Pyridine Precursors
-
2.1. Mechanistic Rationale and Catalyst Selection
-
2.2. Protocol: Heterogeneous Hydrogenation of Ethyl Nipecotate
-
-
Strategy 2: Biomimetic Reductive Amination
-
3.1. The Power of Imine/Iminium Intermediates
-
3.2. Protocol: One-Pot Synthesis of a 1,4-Disubstituted Piperidine
-
-
Strategy 3: The Aza-Diels-Alder Cycloaddition
-
4.1. Principles of [4+2] Cycloaddition for Heterocycle Synthesis
-
4.2. Protocol: Lewis Acid-Catalyzed Synthesis of a Fused Piperidine System
-
-
References
Introduction: The Ubiquity of the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a cornerstone of pharmaceutical design. Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, providing a three-dimensional framework for orienting substituents to precisely interact with biological targets. This scaffold is present in numerous approved drugs, including methylphenidate (Ritalin®), donepezil (Aricept®), and solifenacin (Vesicare®). The ability to reliably and efficiently synthesize substituted piperidines is, therefore, a critical capability in drug discovery and development. This guide details three primary, industrially relevant strategies for their construction.
Strategy 1: Catalytic Hydrogenation of Pyridine Precursors
The most direct and atom-economical method to access the piperidine core is through the complete reduction of a corresponding pyridine derivative. This approach is favored for its high yields and the commercial availability of a wide range of substituted pyridines.
Mechanistic Rationale and Catalyst Selection
The hydrogenation of the aromatic pyridine ring is a challenging transformation that requires a catalyst to facilitate the addition of hydrogen (H₂) across the double bonds. The reaction proceeds via adsorption of the pyridine onto the surface of a heterogeneous catalyst, followed by the stepwise transfer of hydrogen atoms.
Key Experimental Choices:
-
Catalyst: The choice of catalyst is paramount. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), are highly effective but can be expensive. Rhodium on carbon (Rh/C) is often used for its high activity under milder conditions. Palladium on carbon (Pd/C) can also be used, but often requires more forcing conditions for pyridine reduction compared to other aromatics.
-
Solvent: Acidic solvents, such as acetic acid or ethanolic HCl, are frequently employed. Protonation of the pyridine nitrogen increases its electrophilicity and promotes adsorption onto the catalyst surface, thereby accelerating the reaction rate.
-
Pressure & Temperature: While some reductions can occur at atmospheric pressure, industrial-scale syntheses often use elevated pressures (50-500 psi) of H₂ to increase the concentration of dissolved hydrogen and improve reaction kinetics. Modest heating (25-80 °C) is also common.
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| PtO₂ (Adams') | 25-50 °C, 50-100 psi H₂, AcOH | Highly active, reliable | High cost, requires pre-reduction |
| Rh/C | 25-80 °C, 50-500 psi H₂, EtOH/AcOH | Excellent activity under mild conditions. | High cost, potential for hydrogenolysis |
| Pd/C | 50-100 °C, >500 psi H₂, Acidic media | Lower cost, good for some substrates | Generally requires harsher conditions |
| Ru/C | 80-150 °C, >1000 psi H₂, H₂O/None | Can be very effective for specific substrates | Often requires very high pressure/temp |
Protocol: Heterogeneous Hydrogenation of Ethyl Nipecotate
This protocol describes the reduction of commercially available ethyl isonicotinate to ethyl nipecotate (ethyl piperidine-4-carboxylate), a common intermediate. The use of Platinum(IV) oxide (Adams' catalyst) is illustrated.
Workflow Diagram:
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
Ethyl isonicotinate (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (0.02 eq)
-
Glacial Acetic Acid (approx. 0.2 M solution)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® 545
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Parr hydrogenation apparatus or similar pressure reactor
-
Schlenk line or glovebox for inert atmosphere handling
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a pressure reactor vessel, add ethyl isonicotinate followed by glacial acetic acid.
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen or argon gas for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Platinum(IV) oxide catalyst. The oxide itself is not air-sensitive, but this prevents introducing oxygen into the prepared reaction atmosphere.
-
Hydrogenation: Seal the reactor completely. Purge the headspace with hydrogen gas twice before pressurizing to the final desired pressure (e.g., 60 psi).
-
Reaction: Begin vigorous stirring. The reaction is often exothermic, and the active catalyst (platinum black) will form in situ. The reaction progress is monitored by the drop in hydrogen pressure from the ballast tank. The reaction is complete when H₂ uptake ceases.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Dilute the reaction mixture with ethyl acetate. Carefully filter the suspension through a pad of Celite® to remove the platinum black catalyst. CAUTION: The catalyst on the filter pad is pyrophoric and can ignite in air. Do not allow the filter cake to dry completely. Quench the filter pad with water immediately after filtration.
-
Neutralization: Transfer the filtrate to a separatory funnel and slowly neutralize the acetic acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl nipecotate.
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.
Strategy 2: Biomimetic Reductive Amination
Reductive amination is a highly versatile and powerful method for forming C-N bonds. For piperidine synthesis, a 1,5-dicarbonyl compound (or a precursor like glutaraldehyde) undergoes a double condensation with a primary amine, followed by reduction of the resulting imine/enamine intermediates in the same pot.
The Power of Imine/Iminium Intermediates
This reaction mimics the biological synthesis of alkaloids. The key is the formation of a Δ¹-piperidinium ion intermediate via intramolecular cyclization, which is then readily reduced.
Key Experimental Choices:
-
Dicarbonyl Source: Glutaraldehyde is a common and inexpensive starting material. Protected equivalents or substituted 1,5-dicarbonyls allow for the synthesis of more complex piperidines.
-
Amine Source: A primary amine (R-NH₂) is required to provide the nitrogen atom. Ammonia can be used, but substituted amines (like benzylamine) are common as the resulting N-substituent can often serve as a protecting group.
-
Reducing Agent: The choice of reducing agent is critical. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this, as it is selective and tolerant of mildly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.
Reaction Mechanism Diagram:
Caption: General mechanism for piperidine synthesis via reductive amination.
Protocol: One-Pot Synthesis of a 1,4-Disubstituted Piperidine
This protocol details the synthesis of 1-benzyl-4-hydroxypiperidine from benzylamine and a protected 1,5-dicarbonyl equivalent.
Materials:
-
Benzylamine (1.0 eq)
-
2-(2-Bromoethyl)-1,3-dioxolane (1.05 eq, as a glutaraldehyde surrogate)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen/Argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine, 2-(2-bromoethyl)-1,3-dioxolane, and anhydrous 1,2-dichloroethane. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the initial alkylation and subsequent iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride to the mixture in one portion. Note: The addition may cause a slight exotherm. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-4-hydroxypiperidine.
Strategy 3: The Aza-Diels-Alder Cycloaddition
The Aza-Diels-Alder reaction is a powerful tool for constructing six-membered nitrogen heterocycles with high levels of stereocontrol. It involves the [4+2] cycloaddition of an azadiene (a diene containing a nitrogen atom) with a dienophile (typically an alkene).
Principles of [4+2] Cycloaddition for Heterocycle Synthesis
In the most common variant for piperidine synthesis, an imine (the aza-diene component, C=N bond) reacts with an activated diene (the 4π component). The reaction is often promoted by a Lewis acid, which coordinates to the imine nitrogen, lowering its LUMO energy and accelerating the cycloaddition. This approach allows for the rapid assembly of complex, poly-substituted piperidine rings.
Key Experimental Choices:
-
Diene: Electron-rich dienes, such as Danishefsky's diene, are highly reactive and versatile in these transformations.
-
Imine: The imine can be pre-formed or generated in situ from an aldehyde and an amine. The substituents on both the carbon and nitrogen of the imine will be incorporated into the final piperidine structure.
-
Catalyst: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or chiral catalysts are often used to promote the reaction and, in the case of the latter, to induce enantioselectivity.
Protocol: Lewis Acid-Catalyzed Synthesis of a Fused Piperidine System
This protocol describes the reaction between an in situ generated imine and Danishefsky's diene, catalyzed by zinc chloride, to form a dihydropyridinone, a versatile piperidine precursor.
Workflow and Mechanism Diagram:
Caption: Workflow for a Lewis acid-catalyzed Aza-Diels-Alder reaction.
Materials:
-
Benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Zinc Chloride (ZnCl₂), anhydrous (1.1 eq)
-
Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet
-
Syringes and septa
-
Ice bath
Procedure:
-
Imine Formation: To a flame-dried flask under nitrogen, add anhydrous zinc chloride and anhydrous THF. Cool the resulting slurry to 0 °C in an ice bath. In a separate flask, dissolve benzaldehyde and aniline in THF. Add this solution dropwise to the ZnCl₂ slurry. Stir at 0 °C for 30 minutes to allow for the formation of the Lewis acid-activated imine complex.
-
Cycloaddition: Add Danishefsky's diene dropwise to the reaction mixture at 0 °C via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and add 1M HCl. Stir vigorously for 1 hour. This step hydrolyzes the intermediate silyl enol ether to the corresponding ketone.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral/basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired 2,3-dihydro-4-pyridone. This product can be subsequently reduced (e.g., by catalytic hydrogenation) to the fully saturated piperidine.
Conclusion and Future Outlook
The synthesis of piperidine-containing intermediates is a mature field, yet one that continues to evolve. The three strategies outlined here—catalytic hydrogenation, reductive amination, and aza-Diels-Alder cycloaddition—represent the workhorses of both academic and industrial laboratories. Each offers a unique set of advantages regarding substrate scope, stereocontrol, and scalability. The choice of a specific protocol is dictated by the target molecule's complexity, the availability of starting materials, and cost considerations. Future developments will likely focus on the discovery of more efficient and selective catalysts, particularly for asymmetric variants of these transformations, enabling even more precise and sustainable routes to these vital pharmaceutical building blocks.
References
-
Freifelder, M., Robinson, R. M., & Stone, G. R. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia . Adams' catalyst. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal . Sodium triacetoxyborohydride. Available at: [Link]
-
Wikipedia . Aza-Diels–Alder reaction. Available at: [Link]
-
Guella, G., D'Ambrosio, M., Chiasera, G., & Pietra, F. (2006). Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Danishefsky, S., & Kitahara, T. (1974). 1-METHOXY-3-TRIMETHYLSILOXY-1,3-BUTADIENE. Organic Syntheses. Available at: [Link]
-
Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]
The Piperidine Scaffold: A Privileged Structure in Modern Agrochemical Synthesis
Introduction: The Versatility of the Piperidine Ring in Crop Protection
The six-membered nitrogen-containing heterocycle, piperidine, represents a cornerstone in the edifice of modern medicinal and agrochemical research.[1] Its inherent structural flexibility, coupled with the ability to introduce a wide array of substituents, allows for the fine-tuning of physicochemical properties, leading to compounds with potent and selective biological activities.[2] In the realm of agrochemicals, piperidine derivatives have emerged as a crucial class of active ingredients, spanning fungicides, insecticides, and herbicides.[3] The piperidine moiety often serves as a key pharmacophore, enhancing the molecule's ability to bind to its target receptor, while also improving metabolic stability and water solubility.[3] This guide provides an in-depth exploration of the role of piperidine derivatives in the synthesis of cutting-edge agrochemicals, offering detailed application notes and validated protocols for researchers and scientists in the field.
I. Piperidine Derivatives in Fungicide Synthesis: Targeting Fungal Respiration
A significant class of piperidine-containing fungicides targets the fungal respiratory chain, a critical pathway for energy production in pathogenic fungi. A prime example is the family of piperidine-4-carbohydrazide derivatives, which have demonstrated potent activity against a range of agronomically important fungal diseases.
A. Case Study: Piperidine-4-Carbohydrazide Derivatives as Succinate Dehydrogenase Inhibitors (SDHIs)
Mechanism of Action: These fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death. Molecular docking studies have revealed that the piperidine ring and its substituents play a crucial role in anchoring the inhibitor within the active site of the SDH enzyme.
Visualizing the Fungicidal Action:
Caption: Mechanism of action of piperidine-4-carbohydrazide fungicides.
B. Synthetic Protocol: Synthesis of a Piperidine-4-Carbohydrazide Fungicide Derivative
This protocol outlines a general procedure for the synthesis of a piperidine-4-carbohydrazide derivative, a key intermediate in the development of novel SDHI fungicides.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
To a solution of piperidine-4-carboxylic acid (1 eq.) in a mixture of 1,4-dioxane and water (1:1) at 0 °C, add sodium hydroxide (2.5 eq.).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) in 1,4-dioxane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected piperidine carboxylic acid.
Step 2: Amide Coupling to form tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
-
Dissolve the Boc-protected piperidine carboxylic acid (1 eq.) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.) and stir for 15 minutes at 0 °C.
-
Add hydrazine monohydrate (1.2 eq.) and stir the reaction mixture at room temperature for 8-12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired hydrazide.
Step 3: Condensation with an Aldehyde to form the final product
-
To a solution of the hydrazide from Step 2 (1 eq.) in ethanol, add a substituted aromatic aldehyde (1 eq.).
-
Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the final piperidine-4-carbohydrazide derivative.
Workflow for Fungicide Synthesis:
Caption: Synthetic workflow for a piperidine-4-carbohydrazide fungicide.
C. Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH by monitoring the reduction of a dye.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), 1 mM EDTA
-
Substrate: 10 mM succinate
-
Electron Acceptor: 50 µM 2,6-dichlorophenolindophenol (DCPIP)
-
Electron Transfer Mediator: 1 mM phenazine methosulfate (PMS)
-
Test compound (piperidine derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DCPIP, and PMS in a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Add the mitochondrial fraction to each well.
-
Initiate the reaction by adding the succinate substrate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
II. Piperidine Derivatives in Insecticide Synthesis: Disrupting Lipid Biosynthesis
Piperidine-containing insecticides have demonstrated remarkable efficacy against a variety of sucking pests. A prominent example is the recently developed insecticide, spiropidion.
A. Case Study: Spiropidion - An Acetyl-CoA Carboxylase (ACCase) Inhibitor
Mechanism of Action: Spiropidion is a pro-insecticide that is metabolized in the insect to its active form.[4] This active metabolite inhibits the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[5] By blocking ACCase, spiropidion disrupts lipid metabolism, leading to the cessation of growth and eventual death of the insect.[5] The spirocyclic piperidine moiety is a critical structural feature for its insecticidal activity.[4]
Visualizing the Insecticidal Action:
Caption: Mechanism of action of the insecticide spiropidion.
B. Synthetic Protocol: A Convergent Synthesis of Spiropidion
The synthesis of spiropidion involves a multi-step convergent approach. A key step is the Strecker-Dieckmann reaction to construct the spirocyclic core.
Step 1: Synthesis of the N-methoxy piperidone building block
A detailed multi-step synthesis is required to produce the N-methoxy piperidone, which is a key starting material. This typically involves the formation of the piperidone ring followed by N-alkoxylation.
Step 2: Strecker Reaction
-
React the N-methoxy piperidone with potassium cyanide and an appropriate amine to form an α-aminonitrile.
Step 3: Dieckmann Condensation
-
The α-aminonitrile undergoes an intramolecular Dieckmann condensation to form the spirofused 3-aryl-pyrrolidine-2,4-dione framework.
Step 4: Acylation
-
The final step involves the acylation of the dione intermediate to introduce the desired ester group, yielding spiropidion.
Note: The detailed, multi-step synthesis of spiropidion is complex and proprietary. The above is a simplified representation of the key chemical transformations.
C. Protocol: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This assay measures the activity of ACCase by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product.
Materials:
-
Purified or partially purified ACCase from the target insect
-
Assay Buffer: 100 mM HEPES (pH 7.5), 2 mM DTT, 5 mM MgCl2
-
Substrates: 0.5 mM ATP, 0.2 mM acetyl-CoA
-
Radiolabeled Substrate: [14C]-Sodium bicarbonate
-
Test compound (active metabolite of spiropidion) dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and acetyl-CoA in a microcentrifuge tube.
-
Add the test compound at various concentrations. Include a DMSO control.
-
Add the ACCase enzyme preparation.
-
Initiate the reaction by adding [14C]-sodium bicarbonate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl). This also removes any unincorporated [14C]-bicarbonate as [14C]O2.
-
Dry the samples completely.
-
Resuspend the residue in water and transfer to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to ACCase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the SDH assay.
III. Piperidine Derivatives in Herbicide Synthesis: Disrupting Plant Growth Regulation
Piperidine derivatives have also been successfully developed as herbicides, primarily targeting fundamental processes in plant growth and development.
A. Case Study: Dimepiperate - A Thiolcarbamate Herbicide
Mechanism of Action: Dimepiperate is a systemic herbicide that is absorbed by the roots and shoots of weeds.[1] Its mode of action is believed to involve the disruption of the normal balance of endogenous auxins, which are plant hormones that regulate growth.[1] This disruption leads to the inhibition of protein synthesis and cell division in the growing points of the weed, ultimately causing growth cessation and death.[1]
Visualizing the Herbicidal Action:
Caption: Mechanism of action of the herbicide dimepiperate.
B. Synthetic Protocol: Synthesis of Dimepiperate
The synthesis of dimepiperate involves the reaction of a thiol with a piperidine-derived chloroformate.
Step 1: Formation of the Thiolate
-
In a suitable solvent such as toluene, dissolve α,α-dimethylbenzyl mercaptan (1 eq.).
-
At room temperature, add a solution of sodium hydroxide (1 eq.) dropwise to form the sodium thiolate.
Step 2: Reaction with Piperidine-1-carbonyl chloride
-
To the solution of the sodium thiolate, add piperidine-1-carbonyl chloride (1 eq.) dropwise at a slightly elevated temperature (e.g., 60-70°C).
-
Stir the reaction mixture for several hours to ensure complete reaction.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield dimepiperate.
C. Protocol: Root Elongation Inhibition Bioassay for Auxin-like Herbicides
This bioassay is a simple and effective method to assess the biological activity of auxin-like herbicides.
Materials:
-
Seeds of a sensitive plant species (e.g., cress, lettuce, or rice)
-
Petri dishes lined with filter paper
-
Test compound (dimepiperate) dissolved in a suitable solvent (e.g., acetone) and serially diluted in water
-
Control solution (water with the same concentration of the solvent as the test solutions)
-
Growth chamber or incubator with controlled temperature and light conditions
Procedure:
-
Place a specified number of seeds (e.g., 10-20) evenly on the filter paper in each Petri dish.
-
Add a defined volume of the test solution of a specific concentration to each Petri dish. Ensure the filter paper is saturated but not flooded. Include a control group with the control solution.
-
Seal the Petri dishes to prevent evaporation.
-
Place the Petri dishes in a growth chamber in the dark at a constant temperature (e.g., 25°C).
-
After a specified period (e.g., 48-72 hours), carefully remove the seedlings and measure the length of the primary root of each seedling.
-
Calculate the average root length for each treatment group.
-
Determine the percentage of root growth inhibition for each concentration of the herbicide compared to the control group.
-
Plot the percentage of inhibition against the herbicide concentration to determine the concentration that causes 50% inhibition of root growth (I50).
IV. Structure-Activity Relationships (SAR) and Future Perspectives
The biological activity of piperidine derivatives in agrochemicals is highly dependent on the nature and position of substituents on the piperidine ring. For instance, in the case of piperidine-4-carbohydrazide fungicides, the substitution pattern on the aromatic ring attached to the hydrazone moiety significantly influences the antifungal potency. Similarly, for insecticides like spiropidion, modifications to the spirocyclic piperidine ring can dramatically alter insecticidal activity and spectrum.
Future research in this area will likely focus on the design and synthesis of novel piperidine derivatives with improved efficacy, enhanced crop safety, and more favorable environmental profiles. The use of computational modeling and combinatorial chemistry will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the molecular interactions between piperidine-based agrochemicals and their target enzymes will pave the way for the rational design of next-generation crop protection agents that can overcome existing resistance challenges.
V. Conclusion
The piperidine scaffold has proven to be an exceptionally versatile and valuable platform for the discovery and development of a wide range of agrochemicals. Its unique structural and chemical properties have enabled the creation of potent fungicides, insecticides, and herbicides with diverse modes of action. The detailed synthetic protocols and bioassay methods presented in this guide are intended to empower researchers to further explore the vast potential of piperidine chemistry in the ongoing quest for innovative and sustainable solutions for global food security.
References
-
Research progress on piperidine-containing compounds as agrochemicals. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
-
Recent advances in the synthesis of piperidones and piperidines. (URL: [Link])
-
Piperidine Synthesis. DTIC. (URL: [Link])
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. (URL: [Link])
-
Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. (URL: [Link])
-
Approaches to α-functionalization of piperidines by C H... ResearchGate. (URL: [Link])
-
Research progress on piperidine-containing compounds as agrochemicals. (URL: [Link])
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. (URL: [Link])
-
Structure–activity relationship of piperidine derivatives with... ResearchGate. (URL: [Link])
-
Spiropidion discovery: Broad spectrum control of sucking insects and mites for multicrop utility. ResearchGate. (URL: [Link])
-
Bioassay of Phytohormones | Botany. Biology Discussion. (URL: [Link])
-
Auxins: History, Bioassay, Function and Uses. Biology Discussion. (URL: [Link])
-
Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. (URL: [Link])
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (URL: [Link])
-
Rapid Bioassay for Auxin. ResearchGate. (URL: [Link])
-
4.10. Protein Synthesis Inhibition Assay. Bio-protocol. (URL: [Link])
-
Investigating the hormone Auxin (IAA), a Plant Growth Regulator. (URL: [Link])
-
Evaluating In Vivo Translation Inhibition via Puromycin Labeling in Botrytis cinerea Germlings Treated With Antifungal Peptides. PMC - NIH. (URL: [Link])
-
In vitro research method for screening inhibitors of protein translation. YouTube. (URL: [Link])
-
Use of an in Vitro Protein Synthesizing System to Test the Mode of Action of Chloracetamides | Weed Science | Cambridge Core. (URL: [Link])
-
Ricin inhibition of in vitro protein synthesis by plant ribosomes. PubMed. (URL: [Link])
-
Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (ASA, CSSA and SSSA International Annual Meetings). (URL: [Link])
-
Proteolytic Pathways Induced by Herbicides That Inhibit Amino Acid Biosynthesis. NIH. (URL: [Link])
-
Protein Synthesis Inhibition Activity by Strawberry Tissue Protein Extracts during Plant Life Cycle and under Biotic and Abiotic Stresses. MDPI. (URL: [Link])
-
Evaluation of Herbicides on the Content and Yield of Raw Protein in Wheat (Triticum Aestivum L.). ResearchGate. (URL: [Link])
-
Glyphosate Interaction with eEF1α1 Indicates Altered Protein Synthesis: Evidence for Reduced Spermatogenesis and Cytostatic Effect. NIH. (URL: [Link])
-
A survey of herbicides for their effect upon protein synthesis. PMC - NIH. (URL: [Link])
-
Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. (URL: [Link])
-
common rooting hormones methods of auxin application. (URL: [Link])
-
Synthetic auxin herbicides: finding the lock and key to weed resistance. ResearchGate. (URL: [Link])
-
Determining the effect of auxin herbicide concentration and application timing on soybean (Glycine max) growth and yield. Mississippi Soybean Promotion Board. (URL: [Link])
Sources
The Architect's Auxiliary: A Technical Guide to (S)-2-(Methoxymethyl)piperidine in Asymmetric Catalyst Preparation
For the discerning researcher in asymmetric synthesis, the quest for robust, reliable, and highly selective chiral catalysts is perpetual. Among the pantheon of chiral building blocks, the piperidine scaffold holds a privileged position, forming the core of numerous natural products and pharmaceutical agents. This guide delves into the practical application of a specific and powerful chiral auxiliary, (S)-2-(Methoxymethyl)piperidine , in the sophisticated craft of catalyst preparation. Herein, we move beyond mere procedural lists to explore the underlying principles and mechanistic rationale that empower chemists to achieve exceptional levels of stereocontrol. This document is structured to provide not only detailed, actionable protocols but also the scientific reasoning that underpins them, ensuring that each experiment is a self-validating system.
Introduction: The Strategic Advantage of the (S)-2-(Methoxymethyl)piperidine Scaffold
(S)-2-(Methoxymethyl)piperidine is a C₂-symmetric chiral amine that offers a unique combination of steric bulk and coordinating functionality. Its utility in asymmetric catalysis primarily stems from its role as a chiral ligand or its incorporation into more complex catalytic structures. The piperidine ring provides a rigid conformational framework, while the stereocentrically-defined methoxymethyl group at the 2-position acts as a powerful stereodirecting element. The nitrogen atom and the ether oxygen can act as bidentate ligands, chelating to a metal center and creating a well-defined, chiral environment around the catalytic site. This constrained coordination sphere is the crucible in which high enantioselectivity is forged.
The strategic advantage of this scaffold lies in its ability to effectively bias the trajectory of incoming substrates, favoring one enantiomeric pathway over the other. This guide will focus on a key application: its use in the preparation of chiral ligands for the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
Core Application: Enantioselective Alkylation of Aldehydes
The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis. Achieving high enantioselectivity in this transformation is crucial for the construction of chiral secondary alcohols, which are valuable intermediates in drug development. The use of chiral ligands to modulate the reactivity of organozinc reagents, particularly diethylzinc, has proven to be a highly successful strategy.
Mechanistic Rationale: The Birth of Chirality
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol ligand derived from (S)-2-(Methoxymethyl)piperidine, is a well-orchestrated molecular dance. The causality behind the experimental choices is rooted in the formation of a chiral zinc-alkoxide complex.
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
-
Catalyst Activation: The chiral ligand, a derivative of (S)-2-(Methoxymethyl)piperidine, reacts with diethylzinc to form a chiral zinc-alkoxide complex. This is the active catalyst. The methoxymethyl group plays a crucial role in pre-organizing the ligand around the zinc center.
-
Coordination and Stereodifferentiation: The aldehyde substrate coordinates to the zinc center of the chiral catalyst. The sterically demanding and electronically defined environment created by the (S)-2-(Methoxymethyl)piperidine-derived ligand forces the aldehyde to adopt a specific orientation. This leads to the formation of two diastereomeric transition states, one of which is significantly lower in energy due to minimized steric interactions.
-
Enantioselective Ethyl Transfer: The transfer of an ethyl group from the zinc to the si- or re-face of the aldehyde carbonyl occurs preferentially through the lower energy transition state. This step determines the stereochemistry of the final product.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol undergoes ligand exchange with another molecule of diethylzinc, releasing the product (after workup) and regenerating the active chiral catalyst for the next cycle.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for key experimental choices.
Protocol 1: Synthesis of the Chiral Ligand: (S)-N,N-Dibutyl-1-(piperidin-2-yl)methanamine
This protocol details the synthesis of a representative chiral ligand derived from (S)-2-(Methoxymethyl)piperidine. The dibutyl groups are introduced to enhance solubility in common organic solvents and to fine-tune the steric environment around the catalytic center.
Materials:
-
(S)-2-(Methoxymethyl)piperidine
-
Tosyl chloride
-
Triethylamine
-
Lithium aluminum hydride (LAH)
-
Butyraldehyde
-
Sodium triacetoxyborohydride
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-Tosylation of (S)-2-(Methoxymethyl)piperidine:
-
To a solution of (S)-2-(Methoxymethyl)piperidine (1.0 equiv.) and triethylamine (1.2 equiv.) in DCM at 0 °C, add tosyl chloride (1.1 equiv.) portionwise.
-
Causality: The tosyl group protects the piperidine nitrogen, preventing side reactions in subsequent steps and activating the C-N bond for reduction if necessary. Triethylamine is used as a base to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Reductive Amination to Introduce Butyl Groups:
-
The N-tosylated intermediate can be further functionalized. A more direct approach to a dialkylated amine involves reductive amination of a suitable precursor. For this example, we will illustrate the synthesis of an N,N-dibutyl derivative from a primary amine precursor. Assuming the synthesis of (S)-piperidin-2-ylmethanamine from (S)-2-(Methoxymethyl)piperidine via standard synthetic transformations (e.g., conversion of the methoxy group to an amino group), the following reductive amination can be performed.
-
To a solution of (S)-piperidin-2-ylmethanamine (1.0 equiv.) and butyraldehyde (2.5 equiv.) in DCM, add sodium triacetoxyborohydride (1.5 equiv.).
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive amination. The excess butyraldehyde drives the reaction towards the formation of the N,N-dibutyl product.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield (S)-N,N-Dibutyl-1-(piperidin-2-yl)methanamine.
-
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details the in-situ preparation of the chiral catalyst and its application in the enantioselective ethylation of benzaldehyde.
Materials:
-
(S)-N,N-Dibutyl-1-(piperidin-2-yl)methanamine (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Formation (in-situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add a solution of the chiral ligand (0.1 equiv.) in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc (2.2 equiv.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Causality: The pre-incubation of the ligand with diethylzinc allows for the formation of the active chiral zinc-alkoxide catalyst. Using a stoichiometric excess of diethylzinc ensures that the ligand is fully converted to the active catalyst and provides the ethyl nucleophile for the addition reaction.
-
-
Enantioselective Addition:
-
To the catalyst solution at 0 °C, add benzaldehyde (1.0 equiv.) dropwise over 10 minutes.
-
Causality: Slow addition of the aldehyde prevents a rapid, uncatalyzed background reaction and ensures that the reaction proceeds primarily through the desired chiral catalytic cycle.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the progress by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl.
-
Caution: The quenching of unreacted diethylzinc is highly exothermic and releases ethane gas.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (R)-1-phenylpropan-1-ol.
-
Data Presentation
The performance of a chiral catalyst is critically evaluated by its ability to deliver high yield and high enantiomeric excess (ee). The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using a catalyst derived from an (S)-2-(aminomethyl)piperidine scaffold.
| Entry | Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 0 | 95 | 92 (R) |
| 2 | 4-Chlorobenzaldehyde | 10 | 0 | 92 | 94 (R) |
| 3 | 2-Naphthaldehyde | 10 | 0 | 90 | 91 (R) |
| 4 | Cinnamaldehyde | 10 | -20 | 85 | 88 (R) |
| 5 | Cyclohexanecarboxaldehyde | 15 | 0 | 88 | 85 (R) |
Data is representative and compiled from literature on similar catalytic systems.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis and application of a chiral catalyst.
Conclusion
(S)-2-(Methoxymethyl)piperidine serves as an exemplary chiral building block for the synthesis of effective ligands for asymmetric catalysis. The inherent rigidity of the piperidine ring, coupled with the stereodirecting influence of the methoxymethyl group, provides a powerful platform for creating highly organized chiral environments around a metal center. The protocols and mechanistic insights provided in this guide are intended to empower researchers to not only replicate these transformations but also to rationally design new and improved catalytic systems. By understanding the "why" behind each experimental step, scientists can move from being mere practitioners of a protocol to true architects of molecular chirality.
References
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (S)-2-(Methoxymethyl)piperidine Synthesis
Welcome to the technical support center for the synthesis of (S)-2-(methoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the multi-step synthesis of this valuable chiral building block. Our focus is on the common synthetic route from (S)-pipecolinic acid, addressing potential challenges and offering scientifically grounded solutions to optimize your reaction conditions.
Introduction: The Synthetic Pathway
The synthesis of (S)-2-(methoxymethyl)piperidine from (S)-pipecolinic acid is a robust and widely employed method. It typically involves a three-step sequence:
-
N-Protection: The secondary amine of (S)-pipecolinic acid is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in the subsequent reduction step.
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-Boc-(S)-pipecolinic acid is reduced to a primary alcohol, yielding N-Boc-(S)-2-(hydroxymethyl)piperidine. Lithium Aluminum Hydride (LAH) is a frequently used reagent for this transformation.
-
O-Methylation: The hydroxyl group is then methylated to form the desired methoxymethyl ether. This is often achieved using a strong base, such as sodium hydride (NaH), followed by a methylating agent like methyl iodide (MeI).
-
Deprotection: Removal of the Boc protecting group yields the final product, (S)-2-(methoxymethyl)piperidine.
This guide will address specific issues that may arise at each of these critical stages.
Visualizing the Workflow
Caption: Synthetic pathway for (S)-2-(methoxymethyl)piperidine.
Troubleshooting Guide & FAQs
Part 1: N-Protection of (S)-Pipecolinic Acid
Question 1: My N-protection reaction with Boc-anhydride is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Incomplete N-protection is a common issue that can typically be resolved by optimizing the reaction conditions. Here are the primary factors to consider:
-
Base Selection and Stoichiometry: The choice and amount of base are critical.
-
Inadequate Basicity: (S)-pipecolinic acid is an amino acid, existing as a zwitterion. A sufficiently strong base is required to deprotonate the ammonium group, making the nitrogen nucleophilic. For Boc protection, common bases include sodium hydroxide, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
-
Stoichiometry: At least two equivalents of base are theoretically required: one to neutralize the carboxylic acid and another to deprotonate the ammonium salt. In practice, using a slight excess (2.2-2.5 equivalents) of a tertiary amine base like TEA or DIPEA can drive the reaction to completion.
-
-
Solvent System: The solubility of (S)-pipecolinic acid can be a limiting factor.
-
Biphasic System: A mixture of water and an organic solvent (like dioxane, THF, or dichloromethane) is often effective. The amino acid dissolves in the aqueous phase where it is deprotonated, and the reaction with Boc-anhydride occurs at the interface or in the organic phase. Vigorous stirring is essential to ensure adequate mixing.
-
Homogeneous System: If solubility remains an issue, consider using a solvent system that can dissolve both the amino acid salt and Boc-anhydride, such as a mixture of THF and water or tert-butanol and water.
-
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. However, be cautious as higher temperatures can lead to the degradation of Boc-anhydride.
-
pH Control: Maintaining a basic pH (around 9-10) throughout the reaction is crucial for keeping the amine deprotonated and nucleophilic. If the pH drops, the reaction will slow down or stop.
Question 2: I am observing significant side product formation during the Boc-protection. What could be the cause?
Answer:
Side product formation in Boc-protections is less common but can occur.
-
Pyrocarbonate Formation: At elevated temperatures or with prolonged reaction times, Boc-anhydride can decompose. The primary side product is tert-butyl pyrocarbonate. To avoid this, maintain a moderate reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Esterification: While less likely under basic conditions, there is a small possibility of the carboxylate reacting with Boc-anhydride to form a mixed anhydride, which could then be trapped. Ensuring a sufficiently basic medium minimizes this.
Part 2: Reduction of N-Boc-(S)-Pipecolinic Acid with LiAlH₄
Question 3: My LAH reduction of the carboxylic acid is giving a low yield of the desired alcohol. What are the potential reasons?
Answer:
Low yields in LAH reductions of carboxylic acids can stem from several factors, often related to the reagent's reactivity and handling.
-
Reagent Quality and Stoichiometry:
-
LAH Decomposition: Lithium aluminum hydride is extremely reactive towards moisture and can decompose upon storage. Use a fresh, unopened bottle or a properly stored, dry powder. A grayish powder indicates decomposition, whereas a white powder is indicative of good quality LAH.
-
Insufficient LAH: The reduction of a carboxylic acid to an alcohol consumes two equivalents of hydride. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate and hydrogen gas, and the subsequent equivalents are involved in the reduction. It is common to use an excess of LAH (1.5 to 2.0 equivalents relative to the substrate) to ensure the reaction goes to completion.
-
-
Reaction Conditions:
-
Temperature: The initial addition of the substrate to the LAH slurry should be done at a low temperature (e.g., 0 °C) to control the initial exothermic deprotonation. Afterward, the reaction is often heated to reflux in THF to ensure complete reduction.[1] If the reaction is not heated sufficiently, it may not go to completion.
-
Reaction Time: While LAH reductions are often rapid, ensure a sufficient reaction time (typically several hours at reflux) for complete conversion. Monitor the reaction by TLC (staining with an oxidizing agent like potassium permanganate can help visualize the alcohol product).
-
-
Work-up Procedure:
-
Incomplete Quenching/Hydrolysis: The work-up of LAH reactions is critical for liberating the alcohol from the aluminum salts. The Fieser work-up is a reliable method: for 'x' grams of LAH used, sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.[2] This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Product Trapped in Aluminum Salts: If the quenching is not performed correctly, a gelatinous precipitate of aluminum salts can form, which can trap the product and make filtration and extraction difficult, leading to low isolated yields.
-
Question 4: The work-up of my LAH reduction is problematic, resulting in a gelatinous precipitate and difficult filtration. How can I improve this?
Answer:
This is a very common issue with LAH reductions. A gelatinous precipitate indicates that the aluminum salts have not been effectively granulated.
-
Strict Adherence to the Fieser Work-up: The sequential addition of water, aqueous NaOH, and then more water in the specified ratios is crucial for forming granular aluminum salts.[2] Ensure the additions are done slowly and with vigorous stirring, especially the initial addition of water.
-
Alternative Work-up with Glauber's Salt: An alternative is to quench the reaction at 0 °C by the careful, portion-wise addition of Glauber's salt (Na₂SO₄·10H₂O) until the evolution of hydrogen gas ceases. Then, add anhydrous sodium sulfate, stir for 15-30 minutes, and filter.
-
Use of Celite®: Filtering the quenched reaction mixture through a pad of Celite® can help to trap the fine aluminum salts and improve the filtration rate.
Visualizing the LAH Work-up Troubleshooting:
Caption: Troubleshooting gelatinous precipitates in LAH work-ups.
Part 3: O-Methylation of N-Boc-(S)-2-(hydroxymethyl)piperidine
Question 5: My O-methylation reaction with NaH and MeI is giving a low yield of the desired product. What could be the problem?
Answer:
Low yields in O-methylation reactions are often due to issues with the reagents, reaction conditions, or competing side reactions.
-
Reagent Quality and Handling:
-
Sodium Hydride (NaH): NaH is highly reactive with moisture. Use a fresh dispersion in mineral oil and handle it under an inert atmosphere (e.g., argon or nitrogen). The mineral oil can be washed away with dry hexanes if desired, but for many applications, it is not necessary.
-
Methyl Iodide (MeI): MeI is a volatile and toxic liquid. It should be fresh and protected from light.
-
Anhydrous Solvent: The solvent (typically THF or DMF) must be anhydrous. Any moisture will quench the NaH.
-
-
Reaction Conditions:
-
Incomplete Deprotonation: Ensure that the deprotonation of the alcohol is complete before adding the methyl iodide. This is usually achieved by stirring the substrate with NaH at 0 °C to room temperature for a period (e.g., 30-60 minutes) until hydrogen evolution ceases.
-
Temperature Control: The addition of MeI can be exothermic. It is often added at 0 °C to control the reaction rate and minimize side reactions. The reaction is then typically allowed to warm to room temperature.
-
-
Stoichiometry: Use a slight excess of both NaH (e.g., 1.2-1.5 equivalents) and MeI (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.
Question 6: I am observing the formation of a significant byproduct that I suspect is the N-methylated piperidine. How can I prevent this?
Answer:
While the Boc group is designed to protect the nitrogen, N-methylation can still occur under certain conditions, especially if the Boc group is compromised or if the reaction conditions are harsh.
-
Integrity of the Boc Group: Ensure that the Boc group was successfully installed in the first step and that it has not been cleaved during the LAH reduction and work-up. The work-up for the LAH reduction should be done under basic or neutral conditions to avoid cleavage of the acid-labile Boc group.
-
Reaction Temperature: Running the methylation at lower temperatures can favor O-alkylation over N-alkylation.
-
Alternative Methylating Agents: If N-methylation remains a problem, consider using a less reactive methylating agent. For example, dimethyl sulfate ((CH₃)₂SO₄) can sometimes be more selective.
Table 1: Comparison of O-Methylation Conditions
| Parameter | Condition A (NaH/MeI) | Condition B (Alternative) | Potential Outcome |
| Base | Sodium Hydride (NaH) | Potassium Hydride (KH) | KH can be more reactive, potentially leading to faster deprotonation. |
| Methylating Agent | Methyl Iodide (MeI) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl sulfate is less volatile but more toxic than MeI. |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | DMF can accelerate Sₙ2 reactions but is harder to remove. |
| Temperature | 0 °C to room temperature | -20 °C to room temperature | Lower temperatures can improve selectivity. |
Experimental Protocols
Protocol 1: N-Boc Protection of (S)-Pipecolinic Acid
-
To a solution of (S)-pipecolinic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(S)-pipecolinic acid.
Protocol 2: LAH Reduction to N-Boc-(S)-2-(hydroxymethyl)piperidine
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under an inert atmosphere, cool the flask to 0 °C.
-
Add a solution of N-Boc-(S)-pipecolinic acid (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (1 mL per 1 g of LAH), 15% aqueous NaOH (1 mL per 1 g of LAH), and water (3 mL per 1 g of LAH).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the resulting white precipitate through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate to yield N-Boc-(S)-2-(hydroxymethyl)piperidine.
Protocol 3: O-Methylation of N-Boc-(S)-2-(hydroxymethyl)piperidine
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere, cool the flask to 0 °C.
-
Add a solution of N-Boc-(S)-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield N-Boc-(S)-2-(methoxymethyl)piperidine.
References
- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
-
Reduction of amino acids to the corresponding amino alcohols. Organic Syntheses. [Link]
- Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem.
-
On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]
-
Reductions with metal alkoxyaluminium hydrides. Wikipedia. [Link]
-
Workup: Aluminum Hydride Reduction. University of Rochester Chemistry Department. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science.
-
Chemoenzymatic Synthesis of Both Enantiomers of cis-6-(Hydroxymethyl)- and cis,cis-4-Hydroxy-6-(hydroxymethyl)pipecolic Acids. The Journal of Organic Chemistry. [Link]
- A kind of preparation method of (S)-2-piperidinecarboxylic acid.
Sources
Technical Support Center: Purification of (S)-2-(Methoxymethyl)piperidine and its Derivatives
Welcome to the Technical Support Center for the purification of (S)-2-(Methoxymethyl)piperidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of chiral compounds.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The stereochemistry at the C2 position, as in (S)-2-(Methoxymethyl)piperidine, is often crucial for biological activity, making enantiomeric purity a critical quality attribute. This guide offers practical, experience-driven insights to help you navigate the complexities of purification and achieve your desired product specifications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions related to the purification of (S)-2-(Methoxymethyl)piperidine and its derivatives.
FAQ 1: My purified (S)-2-(Methoxymethyl)piperidine has a yellow tint. What is the cause and how can I remove it?
A yellow discoloration in piperidine derivatives is typically due to oxidation of the basic nitrogen atom.[2][3] While minor discoloration may not affect all downstream applications, it is best practice to purify the compound if high purity is required.
Troubleshooting Steps:
-
Distillation: Vacuum distillation is a highly effective method for removing colored impurities and other non-volatile by-products.[4] Given the boiling point of piperidine derivatives, performing the distillation under reduced pressure is crucial to prevent thermal degradation.
-
Charcoal Treatment: For smaller scales or as a preliminary step, treatment with activated charcoal can be effective.[4] Dissolve the compound in a suitable organic solvent (e.g., ethanol or methanol), add a small amount of activated charcoal, stir for 30-60 minutes, and then filter through a pad of Celite to remove the charcoal.[4]
-
Preventative Measures: To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[2]
FAQ 2: I am observing significant peak tailing during HPLC analysis of my purified product. What is the cause and how can I improve the peak shape?
Peak tailing is a frequent issue when analyzing basic compounds like piperidine derivatives on standard silica-based HPLC columns.[4] This is due to strong interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[4]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to your mobile phase to compete with your analyte for the active silanol sites.
-
Use of Specialized Columns:
-
End-capped Columns: These columns have had their residual silanol groups chemically deactivated, reducing the potential for tailing.
-
Base-Deactivated Columns: Specifically designed for the analysis of basic compounds.
-
FAQ 3: My recovery is low after silica gel column chromatography. What are the potential reasons and solutions?
Low recovery of basic compounds from silica gel is a common problem due to irreversible adsorption onto the acidic stationary phase.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before loading your sample, pre-treat the silica gel. This can be done by flushing the packed column with the mobile phase containing a small amount of a basic additive, such as triethylamine (0.1-1%).[4] This neutralizes the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade).
-
Solvent Polarity: Ensure your elution solvent is sufficiently polar to elute your compound. A gradient elution, gradually increasing the polarity, may be necessary.[5]
FAQ 4: How can I confirm the enantiomeric purity of my (S)-2-(Methoxymethyl)piperidine?
Determining the enantiomeric excess (ee) is critical. Chiral chromatography is the most definitive method for this analysis.[6][7]
Analytical Techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most widely used technique, offering a vast array of chiral stationary phases (CSPs).[6][8]
-
Chiral Supercritical Fluid Chromatography (SFC): A faster and more environmentally friendly alternative to HPLC.[6]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.[6]
For compounds lacking a UV chromophore, pre-column derivatization with a UV-active agent may be necessary for detection by HPLC.[6]
II. Troubleshooting Guide: Chiral Resolution and Purification
This section provides a more in-depth guide to troubleshooting specific purification challenges.
Problem 1: Incomplete separation of enantiomers during chiral resolution by diastereomeric salt crystallization.
Chiral resolution via diastereomeric salt formation is a classical and powerful technique but often requires careful optimization.[9][10]
Causality and Troubleshooting:
-
Solvent Choice is Critical: The difference in solubility between the two diastereomeric salts is highly dependent on the solvent system. A solvent screen is essential.
-
Protocol: Start with a range of solvents of varying polarity (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). Dissolve the racemic base and the chiral resolving acid in a minimal amount of hot solvent. Allow the solution to cool slowly and observe crystal formation.
-
-
Incorrect Stoichiometry: The molar ratio of the chiral resolving agent to the racemic compound can influence the efficiency of the resolution.
-
Protocol: While a 1:1 molar ratio is a common starting point, it can be beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) to favor the crystallization of the less soluble diastereomer.
-
-
Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers.
-
Protocol: Allow the crystallization mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to maximize the yield of the desired diastereomer without compromising purity.
-
Problem 2: Difficulty in removing the chiral resolving agent after liberation of the free base.
After separation of the diastereomeric salt, the chiral resolving acid must be efficiently removed to obtain the pure enantiomer of the piperidine derivative.
Causality and Troubleshooting:
-
Incomplete Acid-Base Extraction: The standard workup involves basifying the aqueous solution containing the salt and extracting the free piperidine base into an organic solvent. Incomplete phase separation or insufficient basification can lead to contamination.
-
Protocol: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the piperidine nitrogen. Use a strong base like sodium hydroxide.[2] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to ensure complete recovery.[2]
-
-
Emulsion Formation: The presence of salts and the basic nature of the amine can sometimes lead to the formation of emulsions during extraction.
-
Protocol: To break up emulsions, add a small amount of brine (saturated NaCl solution) or pass the mixture through a pad of Celite.
-
Problem 3: N-Protected piperidine derivatives are challenging to purify by standard methods.
Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are commonly used in the synthesis of piperidine derivatives.[11] While they facilitate certain reactions, they can alter the purification characteristics of the molecule.
Causality and Troubleshooting:
-
Increased Lipophilicity: N-protection significantly increases the non-polar character of the molecule, which may require adjustments to chromatographic conditions.
-
Chromatography: A less polar solvent system will likely be required for elution from silica gel (e.g., increasing the proportion of hexane or heptane in an ethyl acetate/hexane eluent).[5]
-
-
Potential for On-Column Deprotection: The acidic nature of silica gel can sometimes lead to the partial or complete removal of acid-labile protecting groups like Boc, leading to multiple spots on TLC and a complex mixture post-column.
-
Protocol: As mentioned previously, neutralizing the silica gel with a small amount of triethylamine in the eluent can mitigate this issue. Alternatively, using a less acidic stationary phase like alumina is a good option.
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general framework for the chiral resolution of a racemic piperidine derivative using a chiral acid.
-
Dissolution: In a suitable flask, dissolve one equivalent of the racemic piperidine derivative and 0.5-1.0 equivalents of the chosen chiral resolving acid (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid) in a minimal amount of a suitable hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization. The solution can be further cooled in a refrigerator or ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Analysis: Determine the diastereomeric excess of the crystalline salt by a suitable method (e.g., chiral HPLC analysis of the liberated free base).
-
Recrystallization (if necessary): If the diastereomeric purity is not satisfactory, recrystallize the salt from the same or a different solvent system to enhance purity.
-
Liberation of the Free Base: Suspend the diastereomerically pure salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.
-
Extraction: Extract the liberated (S)-2-(Methoxymethyl)piperidine into an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.
Workflow for Purification Method Selection
The choice of purification technique depends on the nature of the impurities and the scale of the reaction.
Caption: Decision workflow for selecting a purification method.
IV. Data Summary
The following table summarizes typical chromatographic conditions that can be used as a starting point for the purification and analysis of piperidine derivatives.
| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Key Considerations |
| Normal Phase Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | TLC with staining (e.g., ninhydrin, KMnO₄) | Triethylamine suppresses peak tailing and prevents degradation of acid-sensitive compounds.[4] |
| Reversed Phase HPLC | C18 (End-capped) | Acetonitrile/Water + 0.1% TFA or Formic Acid | UV (if chromophore present), ELSD, CAD | Acidic modifier improves peak shape for basic analytes. |
| Chiral HPLC | Polysaccharide-based (e.g., Amylose, Cellulose) | Hexane/Isopropanol or Ethanol | UV, Chiral Detector | Screening of different chiral columns and mobile phases is often necessary.[12] |
V. Conclusion
The successful purification of (S)-2-(Methoxymethyl)piperidine and its derivatives is a critical step in the synthesis of many pharmaceutically relevant compounds. A thorough understanding of the compound's properties, particularly its basicity and potential for oxidation, is essential for developing an effective purification strategy. By anticipating common issues such as peak tailing in HPLC, low recovery from silica gel, and challenges in chiral resolution, researchers can proactively implement the troubleshooting steps and protocols outlined in this guide. A systematic approach, combining appropriate analytical techniques with optimized purification methods, will ultimately lead to the isolation of the target compound with the desired level of purity and enantiomeric excess.
VI. References
-
BenchChem Technical Support Team. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
BenchChem. (n.d.). Common challenges in working with piperidine-based compounds. Benchchem.
-
Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
-
IUCr Journals. (n.d.). Crystal structure and characterization of the sulfamethazine–piperidine salt.
-
BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
-
Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
-
PubMed. (2023). Crystal structure and characterization of the sulfamethazine-piperidine salt.
-
BenchChem. (2025). Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
-
Holmes, A. B., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
-
NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC.
-
Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Journal of Organic Chemistry, 66(3), 809-23.
-
NIH. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
-
PubMed. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column.
-
BenchChem. (2025). Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
-
Wikipedia. (n.d.). Chiral column chromatography.
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography.
-
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
-
BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Benchchem.
-
Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
-
ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Substituted Piperidine Derivatives | Request PDF.
-
Organic Syntheses. (n.d.). Organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides.
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral column chromatography - Wikipedia [en.wikipedia.org]
Strategies to improve diastereoselectivity with (S)-2-(Methoxymethyl)piperidine
Welcome to the technical support center for (S)-2-(Methoxymethyl)piperidine (SAMP), a powerful chiral auxiliary for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to maximize diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is (S)-2-(Methoxymethyl)piperidine (SAMP) and what is its primary application?
(S)-2-(Methoxymethyl)piperidine, often abbreviated as SAMP, is a chiral auxiliary derived from (S)-proline.[1][2] It is primarily used to achieve high levels of stereocontrol in the α-alkylation of ketones and aldehydes.[1][3] The methodology involves the temporary incorporation of the SAMP auxiliary to form a chiral hydrazone, which then directs the stereoselective formation of a new carbon-carbon bond. After the alkylation step, the auxiliary can be cleaved to yield the desired chiral ketone or aldehyde and can often be recovered for reuse.[1][4] This strategy is a cornerstone of asymmetric synthesis, particularly valued in the pharmaceutical industry for producing single-enantiomer drugs.[5]
Q2: How does SAMP induce diastereoselectivity?
The high diastereoselectivity achieved with SAMP is attributed to the formation of a rigid, chelated azaenolate intermediate.[3] Here's a breakdown of the mechanism:
-
Hydrazone Formation: The ketone or aldehyde reacts with SAMP to form a chiral hydrazone.[1]
-
Deprotonation: A strong base, typically lithium diisopropylamide (LDA), deprotonates the hydrazone to form a lithium azaenolate.[1][2]
-
Chelation and Rigid Conformation: The crucial step involves the chelation of the lithium cation between the azaenolate nitrogen and the oxygen of the methoxymethyl group.[1][3] This creates a rigid bicyclic-like structure.
-
Stereocontrolled Alkylation: This rigid conformation effectively blocks one face of the azaenolate. The electrophile then preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in excess.[2][6]
Below is a diagram illustrating the proposed transition state that leads to the high diastereoselectivity.
Sources
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of (S)-2-(Methoxymethyl)piperidine
Welcome to the technical support center for the synthesis of (S)-2-(Methoxymethyl)piperidine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this valuable chiral building block. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
Introduction: The Synthetic Strategy
The most common and scalable synthetic route to (S)-2-(Methoxymethyl)piperidine begins with the chiral pool starting material, (S)-pipecolic acid. The synthesis involves a five-step sequence, each presenting its own set of challenges, particularly when transitioning from bench-scale to larger production. This guide will walk through each of these critical transformations.
Diagram of the Synthetic Pathway
Caption: Decision workflow for handling LAH workup precipitates.
Step 4: O-Methylation of the Primary Alcohol
Q6: My Williamson ether synthesis to form the methoxymethyl group is low-yielding. What factors are most important for this step?
A6: The Williamson ether synthesis is an Sₙ2 reaction, and its success hinges on complete deprotonation of the alcohol and the use of a reactive electrophile. [1][2]The alcohol in (S)-1-Boc-2-(hydroxymethyl)piperidine is a primary alcohol, but it is somewhat sterically hindered by the adjacent piperidine ring.
-
Causality & Solution:
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol. Sodium hydride (NaH) is the most common and effective choice. [3]Use a slight excess (1.1-1.2 equivalents) and ensure it is a fresh, reactive dispersion. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.
-
Methylating Agent: Methyl iodide (MeI) is highly reactive and is the preferred reagent. Using less reactive agents like dimethyl sulfate may require harsher conditions. Use a slight excess of MeI.
-
Temperature: Add the NaH at 0 °C to control the initial exotherm from deprotonation. After gas evolution ceases, the MeI can be added, and the reaction can be allowed to warm to room temperature or be gently heated (e.g., to 40-50 °C) to ensure it goes to completion.
-
Step 5: N-Boc Deprotection
Q7: How can I remove the Boc group without causing racemization or other side reactions?
A7: The Boc group is designed to be removed under acidic conditions. The key is to use conditions that are strong enough to cleave the carbamate efficiently but mild enough to not affect other parts of the molecule or cause epimerization at the chiral center.
-
Causality & Solution: The most common and reliable method is using a solution of 4M HCl in 1,4-dioxane . [4]This reagent is commercially available and provides a controlled, anhydrous source of strong acid. The reaction is typically fast (1-3 hours) at room temperature. The product is conveniently isolated as the hydrochloride salt, which often precipitates from the reaction mixture and can be collected by filtration. [5]Using trifluoroacetic acid (TFA) in DCM is another option, but TFA salts can sometimes be oily and more difficult to handle. [4] Q8: After deprotection, my final product is difficult to purify. Any suggestions for large-scale purification?
A8: (S)-2-(Methoxymethyl)piperidine is a relatively low-boiling, water-soluble amine, which can make extraction and purification challenging.
-
Causality & Solution:
-
Isolation as HCl Salt: As mentioned, isolating the product as its hydrochloride salt is highly advantageous. The salt is typically a stable, crystalline solid that is much less soluble in organic solvents, allowing for purification by filtration and washing.
-
Free-Basing and Distillation: If the free base is required, the HCl salt can be neutralized with a base (e.g., NaOH or K₂CO₃) and extracted into an organic solvent. The free base is a liquid and can be purified by fractional distillation under reduced pressure. Azeotropic distillation with a non-aromatic hydrocarbon may also be employed to remove residual pyridine-like impurities if the starting pipecolic acid was derived from pyridine hydrogenation. [6]
-
References
- BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures. BenchChem.
-
University of Rochester. Workup: Aluminum Hydride Reduction. Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]
- Google Patents. (EP2455377B1). Synthesis of fentanyl analogs.
- Bloom Tech. (2024). How to handle lithium aluminum hydride? Knowledge - Bloom Tech.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Myers, A. G. (n.d.). Chem 115 - Handouts. Andrew G. Myers Research Group, Harvard University.
- Hung, K.-Y., Harris, P. W. R., & Brimble, M. A. (2010). Synthesis of methyl N-Boc-(2S,4R)-4-methylpipecolate. The Journal of Organic Chemistry, 75(24), 8728–8731.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Organic Syntheses. (n.d.). Procedure 2.
- PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. (n.d.).
- Google Patents. (US5965734A). Processes and intermediates for preparing 2-substituted piperidine stereoisomers.
- ACS Chemical Health & Safety. (2022). Lessons Learned─Lithium Aluminum Hydride Fires.
- Organic Syntheses. (n.d.). An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst.
- Google Patents. (US2363158A).
- Organic Syntheses. (n.d.). Procedure 8.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Google Patents. (US20100016365A1). Substituted 4-amino-piperidines.
- PubChem. (n.d.). Methyl 2-(methoxymethyl)
- Google Patents. (WO2019117550A1).
- Organic Syntheses. (n.d.). Pipecolic acid, 4-oxo-, hydrochloride.
- Organic Syntheses. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution.
- ResearchGate. (2006). Highly Enantioselective Catalytic Dynamic Resolution of N -Boc-2-lithiopiperidine: Synthesis of ( R )-(+)- N- Boc-Pipecolic Acid, ( S )-(−)-Coniine, ( S )-(+)-Pelletierine, (+)-β-Conhydrine, and ( S )-(−).
- ResearchGate. (2014).
- Lokey Lab Protocols - Wikidot. (2017).
- ScienceDirect. (n.d.).
- NIH. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP).
- NIH. (n.d.).
- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Google Patents. (CN101602748B).
- Advances in Journal of Chemistry A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Organic Syntheses. (n.d.).
- PubChem. (n.d.). 4-(Methoxymethyl)piperidine.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- NIH. (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE.
- Google Patents. (US2363159A).
- Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction).
- NIH. (n.d.).
- White Rose Research Online. (2022).
- Sigma-Aldrich. (n.d.). (S)-1-N-Boc-2-methylpiperazine AldrichCPR.
Sources
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- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Navigating Chemoselectivity in Functionalized Piperidine Reactions
Welcome, researchers and innovators in drug development. The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in pharmaceuticals and its ability to present substituents in a well-defined three-dimensional space.[1] However, the very features that make it so valuable—notably the reactive secondary amine—also introduce significant challenges in achieving chemoselectivity, especially when other functional groups are present.
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern reactivity. Here, we will dissect common chemoselectivity issues, provide robust troubleshooting strategies, and offer detailed experimental workflows to help you navigate these complex synthetic transformations with confidence.
Section 1: Frequently Asked Questions (FAQs) - Core Principles of Piperidine Reactivity
Q1: Why is my N-alkylation of a piperidine sluggish or failing to go to completion?
A1: This is a frequent issue stemming from several core factors:
-
Insufficient Basicity: N-alkylation reactions often generate an acid byproduct (e.g., HCl, HBr) which protonates the nucleophilic piperidine nitrogen, effectively taking it out of the reaction.[2]
-
Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For particularly sensitive substrates, sodium bicarbonate (NaHCO₃) can be a milder option.[2]
-
-
Poor Leaving Group: The reactivity of the alkylating agent is critical. Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides.[3]
-
Solution: If feasible, switch to an alkylating agent with a better leaving group (I > Br > Cl).[2]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically impede the SN2 transition state.[2][4]
-
Solution: Increasing the reaction temperature can provide the necessary activation energy. Alternatively, using a more reactive alkylating agent or exploring a different synthetic route, such as reductive amination, may be necessary.[2]
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating reactants.
-
Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they effectively solvate the cationic transition state of SN2 reactions without interfering with the nucleophile.[2]
-
Q2: I'm observing significant over-alkylation, leading to the formation of a quaternary ammonium salt. How can I favor mono-alkylation?
A2: Over-alkylation occurs when the product of the initial reaction, a tertiary amine, is more nucleophilic than the starting secondary amine and reacts with another equivalent of the alkylating agent.[5] This is a classic chemoselectivity problem.
-
Stoichiometric Control: Carefully controlling the stoichiometry is the first line of defense.
-
Solution: Use a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the alkylating agent.[5]
-
-
Rate of Addition: The concentration of the alkylating agent at any given time can dramatically influence the outcome.
-
Temperature: Lowering the temperature can help manage the reaction rate and reduce the propensity for the second alkylation.[5]
Q3: My acylation reaction is incomplete. What factors should I investigate?
A3: Incomplete acylation often points to issues with either the acylating agent's reactivity or the reaction conditions.
-
Reactivity of Acylating Agent: Acid anhydrides are generally less reactive than acid chlorides.
-
Solution: If using an anhydride, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]
-
-
Acid Scavenging: Acylation reactions produce an acid byproduct that must be neutralized.
-
Solution: A non-nucleophilic base like triethylamine or pyridine is essential. Pyridine can often serve as both the base and the solvent.[2]
-
-
Temperature: Some acylations require thermal energy to proceed efficiently.
-
Solution: Gentle heating of the reaction mixture may be necessary. Monitor the reaction closely for any signs of degradation or side product formation.[2]
-
Section 2: Troubleshooting Guide - Competing Reactive Sites
Functionalized piperidines often contain other nucleophilic or reactive sites, leading to complex chemoselectivity challenges. This section provides a framework for diagnosing and solving these issues.
Issue 2.1: N-Alkylation vs. C-Alkylation
In piperidines with enolizable protons or other nucleophilic carbon centers, C-alkylation can compete with the desired N-alkylation.
-
Diagnosis: Characterization of the product mixture by NMR and MS will reveal the presence of C-alkylated isomers.
-
Underlying Cause: The choice of base is critical. Strong, non-nucleophilic bases can deprotonate α-carbons, generating enolates that are susceptible to alkylation.
-
Troubleshooting Strategy:
-
Base Selection: Switch to a milder, non-nucleophilic base like K₂CO₃ or NaHCO₃ that is sufficient to scavenge acid but not strong enough to deprotonate carbon acids.[2]
-
Protecting Groups: If C-alkylation remains problematic, consider protecting the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl), performing the C-alkylation, and then deprotecting and functionalizing the nitrogen.[7]
-
Issue 2.2: Reaction at Piperidine Nitrogen vs. Other Heteroatom Nucleophiles (e.g., -OH, -SH, other amines)
When other nucleophilic groups are present, the relative nucleophilicity and steric environment will dictate the site of reaction.
-
Diagnosis: A mixture of products where functionalization has occurred at different sites.
-
Underlying Cause: The piperidine nitrogen is a strong nucleophile, but under certain pH conditions or with specific electrophiles, other nucleophiles may compete effectively.
-
Troubleshooting Workflow:
Sources
Technical Support Center: Optimization of Piperidine-Based Proteasome Inhibitors
Welcome to the technical support center for the optimization of piperidine-based proteasome inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental validation and characterization of this important class of molecules. Drawing from established protocols and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure the scientific integrity and success of your research.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Low or Inconsistent Bioactivity in Cell-Based Assays
You've designed a novel piperidine-based proteasome inhibitor, but it shows weak or highly variable activity in your cancer cell line viability assays (e.g., MTT, CellTiter-Glo).
Possible Causes & Troubleshooting Workflow
1. Poor Compound Solubility:
-
The Problem: Piperidine-containing compounds, depending on their substituents, can have limited aqueous solubility, leading to precipitation in cell culture media.[1][2] This is a primary cause of artificially low and inconsistent results.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the diluted compound in media for any signs of precipitation (cloudiness, particulates).
-
Solvent Optimization: While DMSO is a common solvent, high final concentrations can be toxic to cells. Prepare high-concentration stock solutions (e.g., 10-20 mM) in DMSO. When diluting into aqueous media, ensure the final DMSO concentration is non-toxic and consistent across all wells (typically <0.5%).
-
Co-Solvents: For particularly challenging compounds, consider the use of co-solvents like polyethylene glycol (PEG) or ethanol in your initial dilutions, though their effects on the assay and cells must be controlled for.[1]
-
Structural Modification: If solubility issues persist across a series of analogs, medicinal chemistry efforts can be employed to introduce polar functional groups to improve solubility.[2]
-
2. Compound Instability:
-
The Problem: The piperidine ring or other functional groups in your molecule may be susceptible to degradation under experimental conditions (e.g., acidic pH, light, or high temperatures).[3][4]
-
Troubleshooting Steps:
-
pH Considerations: Piperidine itself can undergo oxidation, which can be influenced by the pH of the solution.[5] Ensure your cell culture media is properly buffered.
-
Storage Conditions: Store stock solutions at -20°C or -80°C and protect from light. Discolored solutions (yellow/brown) may indicate oxidation and should be discarded or repurified.[5]
-
Fresh Preparations: Always use freshly prepared dilutions for your experiments to minimize the impact of compound degradation over time.
-
3. Inappropriate Assay Concentration Range:
-
The Problem: The effective concentration for potent proteasome inhibitors can be in the low nanomolar range.[6][7] Testing at too high of a concentration range can lead to misleading results due to off-target toxicity or solubility limits.
-
Troubleshooting Steps:
-
Broad Concentration Range: In initial screens, test your compound over a wide, logarithmic concentration range (e.g., 1 nM to 10 µM) to capture the full dose-response curve.[8]
-
IC50-Guided Optimization: Once an initial IC50 is determined, subsequent experiments can be focused around this concentration to refine the value and investigate mechanisms.
-
Issue 2: Inconsistent Results in Proteasome Activity Assays
You are using a fluorogenic peptide substrate to measure the chymotrypsin-like activity of the proteasome in cell lysates, but the results are variable.
Possible Causes & Troubleshooting Workflow
1. Suboptimal Assay Buffer and Conditions:
-
The Problem: The composition of the assay buffer, including detergents and ATP, is critical for measuring the activity of different proteasome complexes (20S vs. 26S).[9]
-
Troubleshooting Steps:
-
20S vs. 26S Proteasome:
-
Buffer Components: A common buffer consists of Tris or HEPES at a physiological pH (7.4-7.8), with salts like KCl and MgCl2.[10] Ensure consistency in buffer preparation.
-
2. Microplate Selection:
-
The Problem: Different black microplates can have varying surface binding properties that significantly affect the measured fluorescence and, consequently, the calculated proteasome activity.[9]
-
Troubleshooting Steps:
-
Plate Consistency: Use the same type and brand of black, opaque-walled microplates for all related experiments.
-
Test Different Plates: If you suspect plate interference, test your assay on plates with different surface properties (e.g., medium-binding vs. non-binding).[9]
-
3. Lysate Quality and Protease Contamination:
-
The Problem: Cell lysates contain numerous proteases other than the proteasome that could potentially cleave the fluorogenic substrate, leading to a high background signal. Additionally, degraded lysates will have reduced proteasome activity.
-
Troubleshooting Steps:
-
Include Protease Inhibitors During Lysis: When preparing cell lysates, always include a cocktail of general protease inhibitors to prevent protein degradation.[11][12]
-
Use Specific Proteasome Inhibitors as Controls: In every assay, include a well with lysate treated with a known, potent proteasome inhibitor (e.g., bortezomib, carfilzomib) to determine the proportion of fluorescence that is proteasome-specific.[9]
-
Fresh Lysates: Use freshly prepared lysates whenever possible, or lysates that have been flash-frozen and stored at -80°C. Avoid multiple freeze-thaw cycles.
-
Issue 3: Unexpected or Off-Target Effects
Your piperidine-based inhibitor shows potent cytotoxicity, but this doesn't correlate well with its measured proteasome inhibition, or you observe unexpected cellular phenotypes.
Possible Causes & Troubleshooting Workflow
1. Off-Target Inhibition of Other Proteases:
-
The Problem: While many proteasome inhibitors are highly specific, some can inhibit other classes of proteases, such as serine proteases (e.g., cathepsins) or cysteine proteases.[13][14] This can lead to cellular effects independent of proteasome inhibition.
-
Troubleshooting Steps:
-
Counter-Screening: Test your compound against a panel of purified proteases to assess its selectivity.
-
Compare with Known Inhibitors: Compare the cellular phenotype induced by your compound with that of highly specific proteasome inhibitors like epoxomicins.[14]
-
Structural Class Considerations: Be aware of the potential off-targets associated with the chemical class of your inhibitor. For example, boronic acid-based inhibitors have been shown to target serine hydrolases.[13]
-
2. Activation of Cellular Stress Pathways:
-
The Problem: The accumulation of misfolded proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[15] This is a key part of the mechanism of action but can also lead to widespread changes in cellular signaling.
-
Troubleshooting Steps:
-
Western Blot Analysis: Probe for markers of ER stress (e.g., ATF4, CHOP) and apoptosis (e.g., cleaved caspases, PARP) to confirm that the observed cytotoxicity is occurring through the expected pathway.[6][16]
-
Time-Course Experiments: Analyze the timing of proteasome inhibition versus the onset of apoptosis. Proteasome inhibition should precede the induction of apoptotic markers.
-
3. General Compound Cytotoxicity:
-
The Problem: At higher concentrations, any compound can exhibit non-specific cytotoxicity due to membrane disruption or other mechanisms.
-
Troubleshooting Steps:
-
Correlate IC50 and Ki: Compare the cytotoxic IC50 value from cell viability assays with the inhibitory constant (Ki) or IC50 from enzymatic assays. A large discrepancy (e.g., cytotoxic IC50 is 100-fold higher than enzymatic IC50) may suggest off-target effects or poor cell permeability.
-
Use a Proteasome-Null or Resistant Cell Line: If available, test your compound in a cell line with mutated proteasome subunits that confer resistance to known inhibitors. Lack of activity in such a line would support an on-target mechanism.[17]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the IC50 value for my piperidine-based proteasome inhibitor?
A1: The IC50 is the concentration of your inhibitor required to reduce the activity of the proteasome by 50%.[18] To determine this accurately:
-
Use a range of inhibitor concentrations: Prepare serial dilutions of your compound, typically spanning several orders of magnitude.
-
Normalize your data: Set the activity of the untreated control (e.g., DMSO vehicle) to 100% and the background (no enzyme or a fully inhibited sample) to 0%.
-
Fit a dose-response curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50.[18]
-
Distinguish between IC50 and Ki: The IC50 value can be dependent on the substrate concentration. The Ki (inhibition constant) is a more absolute measure of inhibitor potency. The IC50 can be converted to a Ki using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Q2: My Western blot for poly-ubiquitinated proteins shows a smear instead of distinct bands. Is this normal?
A2: Yes, this is the expected result. When the proteasome is inhibited, proteins that are tagged with ubiquitin for degradation accumulate in the cell.[6] Since a vast number of different proteins are being ubiquitinated, probing with an anti-ubiquitin antibody will detect a wide range of molecular weights, resulting in a characteristic smear. An increase in the intensity of this smear in treated samples compared to controls is a strong indicator of effective proteasome inhibition.
Q3: What are the key differences between reversible and irreversible proteasome inhibitors, and how might this affect my experiments?
A3:
-
Reversible Inhibitors (e.g., bortezomib, a peptide boronate) form a temporary covalent bond or non-covalent interactions with the proteasome's active site.[14] Their inhibitory effect can be washed out, and the duration of inhibition is dependent on the compound's concentration and clearance rate.
-
Irreversible Inhibitors (e.g., carfilzomib, a peptide epoxyketone) form a permanent covalent bond with the active site threonine.[19] Proteasome activity can only be restored by the synthesis of new proteasome complexes.[19]
-
Experimental Implications: In "washout" experiments, where the compound is removed from the media after a short incubation, an irreversible inhibitor will show sustained proteasome inhibition and cytotoxicity, while a reversible inhibitor's effects may diminish over time.
Q4: Can I use an in-gel proteasome activity assay, and what are its advantages?
A4: Yes, in-gel assays are a valuable tool.[20] In this method, cell lysates are run on a non-denaturing polyacrylamide gel, which separates different proteasome complexes (e.g., 20S, 26S, and immunoproteasome). The gel is then incubated with a fluorogenic substrate.
-
Advantages:
-
Considerations: This method is generally less quantitative than in-solution assays and may be more technically challenging to perform consistently.
Section 3: Key Protocols and Visualizations
Protocol 1: General In-Solution Proteasome Activity Assay
This protocol is adapted for measuring the chymotrypsin-like activity of the 20S proteasome in cell lysates using a fluorogenic substrate.
-
Prepare Cell Lysate:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, and protease inhibitor cocktail).
-
Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Set up the Assay Plate:
-
Use a black, 96-well plate.
-
Add 20-50 µg of cell lysate to each well.
-
Add your piperidine-based inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 10 µM MG-132).
-
Bring the total volume in each well to 90 µL with 20S proteasome assay buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS).[9]
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the proteasome.
-
-
Initiate the Reaction:
-
Add 10 µL of a fluorogenic substrate for the chymotrypsin-like site (e.g., Suc-LLVY-AMC) to each well for a final concentration of 50-100 µM.
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence on a plate reader (Excitation: ~380 nm, Emission: ~460 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[20]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the rates to the vehicle control and plot the percent inhibition against inhibitor concentration to determine the IC50.
-
Diagrams and Data Presentation
Troubleshooting Logic for Low Bioactivity
Caption: Troubleshooting workflow for low bioactivity.
Proteasome Inhibition and Apoptosis Pathway
Caption: Mechanism of proteasome inhibitor-induced apoptosis.
Table 1: Common Issues in Western Blotting for Proteasome Targets
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for Target Protein | Insufficient protein loaded, especially for post-translationally modified targets.[11] | Increase protein load to 30-100 µg per lane. Use a positive control cell line or treated sample.[11] |
| Antibody concentration is too low. | Optimize antibody dilution. Increase incubation time (e.g., overnight at 4°C).[21] | |
| Poor transfer of proteins. | Verify transfer with Ponceau S stain. For high MW proteins, add SDS to transfer buffer.[12] | |
| High Background | Blocking is insufficient. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[21][22] |
| Antibody concentration is too high. | Reduce primary or secondary antibody concentration.[23] | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations.[22] | |
| Ubiquitin Smear is Weak | Ineffective proteasome inhibition. | Confirm inhibitor activity with an enzymatic assay. Increase inhibitor concentration or incubation time. |
| Lysate degradation. | Ensure fresh lysates are used with protease inhibitors included during preparation.[11] |
References
-
Arastu-Kapur, S., et al. (2011). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. AACR Journals. Available at: [Link]
-
ResearchGate. (n.d.). Proteasome inhibitors have off-target effects on the serine proteases... Available at: [Link]
-
ASH Publications. (2019). Off-target effects of carfilzomib that cause cardiotoxicity. Blood. Available at: [Link]
-
National Institutes of Health. (n.d.). Proteasomes: Isolation and Activity Assays. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Proteasomes: Isolation and Activity Assays. PMC. Available at: [Link]
-
Online Inhibitor. (2025). Optimizing Cell-Based Assays with the DiscoveryProbe™ Pro... Available at: [Link]
-
ResearchGate. (n.d.). Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. Available at: [Link]
-
Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome Inhibitors: An Expanding Army Attacking a Unique Target. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Crude and purified proteasome activity assays are affected by type of microplate. Available at: [Link]
-
ResearchGate. (2021). (PDF) In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. Available at: [Link]
-
PubMed Central. (n.d.). Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma. Available at: [Link]
-
ResearchGate. (n.d.). Proteasomes: Isolation and Activity Assays | Request PDF. Available at: [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]
-
Bitesize Bio. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. Available at: [Link]
-
National Institutes of Health. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC. Available at: [Link]
-
ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine. Available at: [Link]
-
PubMed. (2021). Optimization of piperidine constructed peptidyl derivatives as proteasome inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Proteasome Inhibitors: Structure and Function. PMC. Available at: [Link]
-
MDPI. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Available at: [Link]
-
PubMed Central. (n.d.). The molecular mechanisms of acquired proteasome inhibitor resistance. Available at: [Link]
-
PubMed. (2016). Design, synthesis and biological evaluation of novel non-covalent piperidine-containing peptidyl proteasome inhibitors. Available at: [Link]
-
Boster Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available at: [Link]
-
Frontiers. (2024). Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells. Available at: [Link]
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Technical Support Center: Enhancing the Stability of (S)-2-(Methoxymethyl)piperidine Derivatives
Welcome to the technical support center for (S)-2-(Methoxymethyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered during experimental work. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My (S)-2-(Methoxymethyl)piperidine derivative is showing inconsistent analytical results over a short period. What could be the primary cause?
A: Inconsistent results, such as a decreasing peak area in chromatography, often point to compound degradation. The (S)-2-(Methoxymethyl)piperidine scaffold contains a tertiary amine within the piperidine ring, which is susceptible to several degradation pathways, including oxidation, hydrolysis (pH-dependent), and photodegradation. It is crucial to first identify the environmental factor causing the instability. We recommend performing a systematic forced degradation study to understand your molecule's specific vulnerabilities.
Q2: What are the recommended general storage conditions for (S)-2-(Methoxymethyl)piperidine derivatives?
A: Based on the chemical properties of related piperidine compounds, optimal storage is critical to ensure long-term stability. While specific conditions should be determined empirically for your unique derivative, a robust starting point is to store the compound in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., Argon, Nitrogen). For long-term storage, refrigerated conditions (2-8 °C) are often recommended to minimize thermal degradation.
Q3: How does pH affect the stability of my piperidine derivative in aqueous solutions?
A: The pH of the solution is a critical factor governing the stability of piperidine derivatives. The piperidine nitrogen can be protonated in acidic conditions or deprotonated in basic conditions, influencing its susceptibility to hydrolysis. For many piperidine compounds, the greatest stability is observed in a slightly acidic to neutral pH range (pH 4-6), while both strongly acidic and alkaline environments can significantly accelerate degradation. The exact optimal pH is molecule-specific and should be determined through stability studies.
Q4: Can I expect my derivative to be sensitive to light?
A: Yes, photosensitivity is a potential issue for many heterocyclic compounds. Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often through radical mechanisms. To prevent photolytic degradation, it is best practice to store samples in amber vials or containers wrapped in aluminum foil and to minimize exposure to direct light during experiments.
Troubleshooting Guide: Degradation Pathways & Mitigation
This section provides a deeper dive into specific degradation issues, their chemical basis, and actionable solutions.
Issue 1: Compound Degradation in Solution, Suspected Oxidation
Q: I've observed the appearance of new, more polar impurity peaks in my HPLC analysis after leaving my compound in solution, even when protected from light. Could this be oxidation?
A: This is a classic sign of oxidative degradation. The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide, a highly polar and common degradation product. Further oxidation can even result in ring-opening. This process can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in your system.
Causality & Mitigation Workflow
Caption: Workflow for troubleshooting oxidative degradation.
Preventative Actions:
-
Solvent Preparation: Always use freshly opened, high-purity solvents. For extended experiments, degas aqueous buffers and organic solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes prior to use.
-
Inert Atmosphere: When preparing stock solutions or storing samples, flush the headspace of the vial with an inert gas before sealing.
-
Antioxidants: In formulation development, the inclusion of antioxidants can be considered, but this must be carefully evaluated for compatibility with your downstream application.
Issue 2: Rapid Degradation in Acidic or Basic Media
Q: My compound degrades almost immediately when I dissolve it in a low pH buffer for an assay or during a basic extraction. How can I handle this?
A: This indicates your compound is highly susceptible to acid- or base-catalyzed hydrolysis. The specific mechanism can involve the protonated molecule being attacked by water in acidic conditions or spontaneous hydrolysis of the unprotonated molecule in basic conditions. The methoxymethyl ether linkage could also be a potential site for acid-catalyzed cleavage.
Potential Degradation Pathways
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: From Established Scaffolds to Specialized Piperidines
In the landscape of modern pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy. Chiral auxiliaries represent a cornerstone strategy in asymmetric synthesis, offering a robust and reliable method for introducing chirality into prochiral molecules.[1] These entities, themselves enantiomerically pure, are temporarily attached to a substrate to guide a diastereoselective transformation, after which they are cleaved and ideally recovered for reuse.[2]
This guide provides an in-depth comparative analysis of several classes of chiral auxiliaries, beginning with the well-established and widely utilized systems of Evans, Enders, and Oppolzer. We will then explore the role of the chiral piperidine scaffold, focusing on (S)-2-(Methoxymethyl)piperidine, and contextualize its function within the broader strategies of asymmetric synthesis. Our objective is to furnish researchers, scientists, and drug development professionals with a clear understanding of the mechanistic principles, practical applications, and comparative performance of these vital synthetic tools.
The Pillars of Asymmetric Control: Widely-Utilized Chiral Auxiliaries
The success of a chiral auxiliary is measured by its ability to impart high levels of stereocontrol, its ease of attachment and removal under non-racemizing conditions, and its structural predictability across a range of reactions.[2] Three classes of auxiliaries have emerged as particularly powerful and versatile, becoming benchmarks in the field.
Evans' Oxazolidinone Auxiliaries
Developed by David A. Evans and his group, chiral oxazolidinones are among the most successful and widely applied auxiliaries.[3][4] Derived from readily available chiral amino alcohols, their efficacy stems from a rigid heterocyclic structure that provides a predictable and highly ordered transition state.
Mechanism of Action: The primary mode of action involves the formation of a Z-enolate upon deprotonation of an N-acylated oxazolidinone. The substituent at the C4 position (e.g., benzyl, isopropyl) sterically shields one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in a predictable and highly diastereoselective bond formation. The reaction is often rationalized using the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[5]
Caption: Stereocontrol via the SAMP/RAMP hydrazone method.
Performance Data: This method is renowned for its high yields and excellent enantioselectivities across a wide range of substrates. [6][7]
| Substrate | Auxiliary | Electrophile | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | SAMP | Iodomethane | ≥98% e.e. | 70 |
| Propanal | SAMP | Benzyl Bromide | ≥96% e.e. | 85 |
| Acetone | RAMP | Allyl Bromide | ≥95% e.e. | 75-80 |
Data compiled from representative literature examples. [8]
Oppolzer's Camphorsultam
Oppolzer's sultam is a chiral auxiliary derived from naturally occurring camphor. [9]Its rigid, bicyclic structure provides a well-defined steric environment, making it an excellent stereocontroller in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. [4][10] Mechanism of Action: Similar to oxazolidinones, N-acylated sultams form chelated enolates with Lewis acids (e.g., TiCl₄, Et₂AlCl). The camphor backbone effectively shields one face of the enolate, directing the approach of an electrophile to the opposite side. The sulfonyl group plays a crucial role in dictating the enolate geometry and chelation. The auxiliary can be removed under various conditions, including hydrolysis or reductive cleavage. [11] Performance Data: Oppolzer's sultam is particularly noted for its high efficacy in conjugate addition and aldol reactions. [12]
| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) | Yield (%) |
|---|---|---|---|---|
| Aldol Reaction | N-propionyl sultam | Benzaldehyde | >98% | 80-90 |
| Conjugate Addition | N-enoyl sultam | Me₂CuLi | >99% | 95 |
| Diels-Alder | N-acryloyl sultam | Cyclopentadiene | 95% | 85 |
Data compiled from representative literature examples. [10][12]
The Role of Chiral Piperidines: (S)-2-(Methoxymethyl)piperidine
While the aforementioned auxiliaries are designed to be temporarily incorporated and then removed, another powerful strategy in asymmetric synthesis involves using a chiral molecule as a permanent part of the final structure—a "chiral building block." The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. [13][14]Therefore, the development of methods to synthesize enantiomerically pure substituted piperidines is of paramount importance. [15][16] (S)-2-(Methoxymethyl)piperidine falls into a category that can bridge the gap between a classical auxiliary and a chiral building block. While less documented as a removable auxiliary in the same vein as Evans' or Oppolzer's systems, its structure is highly significant.
Structural and Mechanistic Considerations: The structure of (S)-2-(Methoxymethyl)piperidine is analogous to the core of the SAMP auxiliary, featuring a stereocenter adjacent to a nitrogen atom and a methoxymethyl group. This arrangement is ideal for chelation control.
-
As a Chiral Ligand/Director: The nitrogen and the ether oxygen can act as a bidentate ligand, coordinating to a metal center. In reactions like catalytic hydrogenations or metal-mediated additions, this coordination can create a chiral environment around the metal, influencing the stereochemical outcome of the reaction on a separate substrate.
-
As a Chiral Building Block: More commonly, enantiopure piperidines like this are synthesized and then incorporated into a larger target molecule where the piperidine ring itself is a key pharmacophoric element. [14][17]Asymmetric routes to such structures often rely on chiral pool synthesis (starting from chiral materials like amino acids), catalytic asymmetric reactions, or the use of other chiral auxiliaries to construct the piperidine ring itself. [18][19]
Caption: Potential chelation of a metal by (S)-2-(Methoxymethyl)piperidine.
Comparative Summary
| Feature | Evans' Oxazolidinones | SAMP/RAMP Hydrazones | Oppolzer's Sultam | (S)-2-(Methoxymethyl)piperidine |
| Primary Use | Removable Auxiliary | Removable Auxiliary | Removable Auxiliary | Chiral Building Block / Ligand |
| Key Mechanism | Steric Shielding of Z-Enolate | Intramolecular Chelation | Steric Shielding | Chelation / Permanent Scaffold |
| Common Reactions | Alkylation, Aldol, Conjugate Add. | α-Alkylation of Carbonyls | Aldol, Conjugate Add., Diels-Alder | Diverse; used in final structures |
| Attachment | N-Acylation | Hydrazone Formation | N-Acylation | Typically part of the core synthesis |
| Cleavage | Hydrolytic, Reductive | Ozonolysis, Hydrolysis | Hydrolytic, Reductive | Not cleaved (part of product) |
| Predictability | Excellent | Excellent | Excellent | Application-dependent |
Experimental Protocols
To ensure scientific integrity and reproducibility, a self-validating protocol for a key transformation is provided.
Protocol: Asymmetric Alkylation using an Evans' Auxiliary
Objective: To perform a diastereoselective alkylation of an N-propionyl oxazolidinone derivative.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Benzyl bromide (BnBr)
-
Saturated aqueous NH₄Cl solution
-
Standard workup and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add TEA (1.2 equiv). Slowly add propionyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water and perform a standard extractive workup to isolate the N-propionyl derivative. Purify by column chromatography.
-
Enolate Formation: Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add n-BuLi (1.05 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation. Causality Note: The low temperature is critical to prevent side reactions and maintain the kinetic Z-enolate.
-
Alkylation: To the enolate solution at -78 °C, add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC. Causality Note: The steric bulk of the benzyl group on the auxiliary effectively blocks the top face of the planar enolate, forcing the benzyl bromide to attack from the bottom face.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.
-
Auxiliary Cleavage (Example): The resulting product can be treated with lithium hydroxide and hydrogen peroxide in a THF/water mixture to hydrolyze the amide bond, yielding the chiral carboxylic acid and recovering the original (S)-4-benzyl-2-oxazolidinone auxiliary.
Conclusion
The field of asymmetric synthesis offers a diverse toolkit for the construction of enantiomerically pure molecules. Established chiral auxiliaries like Evans' oxazolidinones , Enders' SAMP/RAMP hydrazones , and Oppolzer's sultam provide highly reliable and predictable methods for controlling stereochemistry through temporary covalent attachment. They remain indispensable for their broad applicability and the exceptional levels of diastereoselectivity they afford.
In contrast, chiral scaffolds such as (S)-2-(Methoxymethyl)piperidine represent a different but equally important strategy. While not typically used as a cleavable auxiliary, its inherent chirality and chelating ability make it a valuable component, either as a directing ligand in a catalytic process or, more frequently, as a core structural unit in the final target molecule. The prevalence of the piperidine motif in pharmaceuticals underscores the critical need for efficient asymmetric syntheses of such building blocks. [13][14] The choice between using a removable auxiliary versus a chiral building block is dictated by the overall synthetic strategy. For introducing a single stereocenter onto an existing carbon framework, classical auxiliaries are often the method of choice. When the chiral scaffold itself is a key component of the final bioactive molecule, investing in the asymmetric synthesis of a building block like a substituted piperidine becomes the more convergent and elegant approach. Understanding the distinct mechanisms and applications of these tools is fundamental to the rational design of complex, stereochemically-defined molecules.
References
- Various authors. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Various authors. (n.d.). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. BenchChem.
- Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
-
Reddy, L. R., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Journal of Organic Chemistry, 71(1), 337-40. [Link]
- Job, A., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329.
-
Enders, D., et al. (n.d.). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]
- Various authors. (n.d.). Easy Access to Evans' Oxazolidinones.
-
Reddy, L. R., et al. (n.d.). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. [Link]
-
Enders, D., et al. (n.d.). Asymmetric Total Synthesis of (−)-Callystatin A Employing the SAMP/RAMP Hydrazone Alkylation Methodology. Organic Letters. [Link]
-
Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams. BenchChem.
-
Britton, J., et al. (n.d.). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing). [Link]
-
Wikipedia contributors. (n.d.). Camphorsultam. Wikipedia. [Link]
- Various authors. (n.d.).
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. BenchChem.
- Kunz, H., et al. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- Various authors. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Various authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Various authors. (n.d.).
-
O'Hagan, D. (n.d.). Asymmetric routes to substituted piperidines. Chemical Communications (RSC Publishing). [Link]
-
de Sousa, J. S., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Validation of analytical methods for (S)-2-(Methoxymethyl)piperidine
An In-Depth Guide to the Validation of Analytical Methods for (S)-2-(Methoxymethyl)piperidine
Introduction: The Critical Role of Method Validation
(S)-2-(Methoxymethyl)piperidine is a crucial chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs). Its stereochemical purity and overall quality are paramount, as impurities can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization. However, a method's reliability is not assumed; it must be proven through a systematic process known as method validation.
This guide provides a comprehensive overview of the validation of analytical methods for (S)-2-(Methoxymethyl)piperidine, with a focus on gas chromatography (GC) for purity and enantiomeric excess determination. We will explore the "why" behind experimental choices, grounded in internationally recognized guidelines, and present a framework for comparing different analytical approaches.
Pillar 1: Selecting the Analytical Technique - A Comparative Rationale
The choice of analytical technique is the foundation of any validation study. For a volatile, non-polar compound like (S)-2-(Methoxymethyl)piperidine, Gas Chromatography (GC) is often the preferred method over High-Performance Liquid Chromatography (HPLC).
Why GC is Often Superior for this Analyte:
-
Volatility: (S)-2-(Methoxymethyl)piperidine possesses a boiling point conducive to GC analysis, allowing for easy volatilization without decomposition.
-
Resolution & Efficiency: Capillary GC columns offer superior separation efficiency for closely related impurities and enantiomers, which is critical for this type of analysis.
-
Detector Sensitivity: A Flame Ionization Detector (FID) provides excellent sensitivity for organic molecules like our target compound.
While HPLC could be used, it would likely require derivatization to improve retention and detectability on standard UV detectors, adding complexity and potential sources of error to the method.
Comparative Overview of Potential Methods
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid as the mobile phase. |
| Suitability for Analyte | High | Moderate (may require derivatization) | High |
| Enantiomeric Separation | Excellent with chiral columns. | Good with chiral stationary phases. | Excellent with chiral stationary phases. |
| Speed | Fast | Slower | Very Fast |
| Solvent Consumption | Low | High | Low (CO2-based) |
| Complexity | Moderate | High | High |
Pillar 2: The Validation Workflow - A Self-Validating System
A robust validation protocol is designed to be a self-validating system, where each parameter challenges the method's performance under various conditions. The validation process should be guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".
Caption: A typical three-phase workflow for analytical method validation.
Pillar 3: Experimental Protocols & Data Interpretation
Here, we detail the experimental protocols for validating a GC method for the assay and enantiomeric purity of (S)-2-(Methoxymethyl)piperidine.
Recommended GC Method Parameters (Starting Point)
-
Instrument: Agilent 8890 GC System (or equivalent) with FID.
-
Column: Chiral GC Column (e.g., Cyclodextrin-based, such as a Beta-DEX™ 225).
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: 80 °C (hold 1 min), ramp to 180 °C at 10 °C/min, hold 5 min.
-
Detector: FID, 280 °C.
-
Sample Preparation: Dissolve 100 mg of (S)-2-(Methoxymethyl)piperidine in 10 mL of Methanol.
Validation Parameter Protocols
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the opposite enantiomer.
-
Protocol:
-
Inject a blank (methanol).
-
Inject a solution of the (S)-enantiomer standard.
-
Inject a solution of the (R)-enantiomer (if available).
-
Inject a "spiked" sample containing the (S)-enantiomer and known related impurities.
-
-
Acceptance Criteria: The retention time of the main peak should be consistent. No interfering peaks should be observed at the retention time of the (S)-enantiomer in the blank or impurity-spiked samples. Baseline resolution (>1.5) should be achieved between the (S) and (R) enantiomers.
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a stock solution of (S)-2-(Methoxymethyl)piperidine.
-
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample matrix (placebo) if applicable.
-
Spike the matrix at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of the (S)-enantiomer standard.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
-
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol:
-
Vary key GC parameters one at a time, such as:
-
Oven temperature (± 2 °C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Injector temperature (± 5 °C)
-
-
Analyze a standard sample under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. The assay results should not deviate significantly from the nominal value.
Caption: Key parameters to vary during a robustness study.
Data Summary & Comparison
All quantitative data from the validation study should be summarized in clear, concise tables for easy review and comparison.
Table 1: Summary of Validation Results for (S)-2-(Methoxymethyl)piperidine by GC-FID
| Validation Parameter | Acceptance Criteria | Experimental Result | Pass/Fail |
| Specificity | Baseline resolution > 1.5 | Resolution (S/R) = 2.1 | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 50-150% of nominal | 5.0 - 15.0 mg/mL | Pass |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%) | Pass |
| Precision (RSD %) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.25% | Pass |
| LOD | S/N ≥ 3:1 | 0.01 mg/mL | Pass |
| LOQ | S/N ≥ 10:1 | 0.03 mg/mL | Pass |
| Robustness | System suitability passes | All varied conditions met system suitability requirements. | Pass |
Conclusion
The validation of an analytical method for (S)-2-(Methoxymethyl)piperidine is a rigorous but necessary process to ensure data integrity and product quality. A Gas Chromatography method with a chiral column and FID detector provides a specific, linear, accurate, precise, and robust system for this purpose. By following established guidelines like ICH Q2(R1) and meticulously documenting each step, researchers and drug development professionals can have high confidence in their analytical results, ultimately contributing to the development of safe and effective pharmaceuticals.
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A Researcher's Guide to the Spectroscopic Differentiation of (S)- and (R)-2-(Methoxymethyl)piperidine
In the landscape of modern drug discovery and asymmetric synthesis, the piperidine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals and natural products. When substituted at the 2-position, as in 2-(methoxymethyl)piperidine, a chiral center is introduced, giving rise to (S)- and (R)-enantiomers. While chemically identical in an achiral environment, these stereoisomers can exhibit dramatically different biological activities and metabolic fates. Consequently, the ability to unambiguously determine the absolute configuration and enantiomeric purity of these compounds is not merely an academic exercise but a critical necessity for safety and efficacy.
This guide provides an in-depth comparison of the spectroscopic techniques used to characterize and differentiate the enantiomers of 2-(methoxymethyl)piperidine. We move beyond a simple listing of data, focusing instead on the causality behind experimental choices and the logic of data interpretation, providing a robust framework for researchers in the field.
Foundational Spectroscopy: Confirming the Constitution
Before attempting to differentiate the enantiomers, it is essential to confirm the molecular structure and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR) in achiral solvents, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the workhorses for this initial characterization. In these analyses, (S)- and (R)-2-(methoxymethyl)piperidine behave identically, yielding indistinguishable spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Achiral Conditions)
In a standard deuterated solvent like chloroform-d (CDCl₃), the ¹H and ¹³C NMR spectra confirm the presence of the piperidine ring, the methoxymethyl substituent, and the respective proton and carbon environments. The spectra for both enantiomers are identical because the magnetic environments of corresponding nuclei are the same.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-(Methoxymethyl)piperidine in CDCl₃
| Assignment | Technique | Expected Chemical Shift (δ) / ppm | Key Features |
| Piperidine Ring Protons (C3, C4, C5) | ¹H NMR | 1.2 - 1.9 | Complex, overlapping multiplets. |
| Piperidine N-H | ¹H NMR | 1.5 - 2.5 | Broad singlet, position is concentration-dependent. Disappears upon D₂O exchange. |
| C6-H₂ (axial & equatorial) | ¹H NMR | ~2.6 & ~3.1 | Diastereotopic protons, complex multiplets. |
| C2-H | ¹H NMR | ~2.9 | Multiplet, coupled to adjacent protons. |
| -CH₂-O- | ¹H NMR | ~3.3 & ~3.5 | Diastereotopic protons, appear as a pair of doublets of doublets (dd) or an AB quartet. |
| -OCH₃ | ¹H NMR | ~3.4 | Sharp singlet, integrating to 3H. |
| Piperidine Ring Carbons (C3, C4, C5) | ¹³C NMR | ~24, ~26, ~32 | Three distinct signals in the aliphatic region. |
| C6 | ¹³C NMR | ~47 | Signal for the carbon adjacent to the nitrogen. |
| C2 | ¹³C NMR | ~59 | Signal for the chiral carbon. |
| -OCH₃ | ¹³C NMR | ~60 | Sharp signal for the methoxy carbon. |
| -CH₂-O- | ¹³C NMR | ~76 | Signal for the methylene carbon of the substituent. |
Infrared (IR) Spectroscopy
The IR spectra of the enantiomers are superimposable. This technique is valuable for confirming the presence of key functional groups through their characteristic vibrational frequencies.
Table 2: Key Infrared Absorption Bands for 2-(Methoxymethyl)piperidine
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 - 3300 (broad) | N-H Stretch | Secondary Amine |
| 2930 - 2850 | C-H (sp³) Stretch | Aliphatic Groups |
| 1120 - 1080 | C-O-C Stretch | Ether Linkage |
Mass Spectrometry (MS)
Standard MS techniques like Electron Ionization (EI) will not differentiate between the enantiomers. The mass-to-charge ratio (m/z) of the molecular ion and the fragmentation patterns will be identical. MS is used to confirm the molecular weight (129.20 g/mol ) and can aid in structural elucidation through analysis of fragment ions.[1]
Stereochemical Differentiation: Chiral-Specific Techniques
To distinguish between the (S) and (R) enantiomers, one must employ a chiral "handle"—be it a chiral derivatizing agent, a chiral solvent, or circularly polarized light.
Chiral Derivatization for NMR Analysis
The most common and robust NMR-based method for determining enantiomeric purity and assigning absolute configuration is the use of a chiral derivatizing agent (CDA).[2] The principle is to covalently react the enantiomeric mixture with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and thus produce distinct NMR spectra.[2][3]
Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or its more reactive acid chloride, is a classic and highly effective CDA for amines and alcohols.[4][5] Reaction of an amine with (R)-MTPA chloride yields two diastereomeric amides, (R,S) and (R,R). The anisotropic effect of the phenyl ring in the MTPA moiety creates a distinct magnetic environment for the nuclei in each diastereomer, leading to separable signals in the ¹H or ¹⁹F NMR spectrum.[6][7]
-
Sample Preparation: Dissolve ~5 mg of the 2-(methoxymethyl)piperidine sample in 0.6 mL of anhydrous pyridine-d₅ or CDCl₃ in a dry NMR tube. The solvent must be anhydrous to prevent hydrolysis of the acid chloride.
-
Derivatization: Add 1.1 equivalents of optically pure (R)-(-)-Mosher's acid chloride to the NMR tube. Capping and inverting the tube several times ensures mixing.
-
Reaction: Allow the reaction to proceed to completion at room temperature. The reaction is typically rapid (15-30 minutes). A catalytic amount of DMAP can be added to accelerate the reaction if needed.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved signal (e.g., the -OCH₃ signal) that is split into two distinct peaks, one for each diastereomer. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio of the original amine sample.
Figure 1: Workflow for enantiomeric ratio determination using Mosher's acid derivatization and ¹H NMR analysis.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is a powerful, non-destructive technique that directly probes the chirality of a molecule. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample.
-
The Principle: Enantiomers interact with circularly polarized light differently, resulting in CD spectra that are perfect mirror images of each other. A positive peak (a positive Cotton Effect) for the (S)-enantiomer at a specific wavelength will appear as a negative peak of equal magnitude for the (R)-enantiomer at the same wavelength.
-
The Advantage: This provides an unambiguous qualitative identification of the enantiomer (if a reference spectrum is known) and can be used quantitatively to determine enantiomeric excess.[8]
-
Sample Preparation: Prepare dilute solutions (e.g., 0.1 mg/mL) of the pure (S) and (R) enantiomers, as well as the mixture of unknown composition, in a transparent solvent such as methanol or acetonitrile. The solvent must not absorb in the spectral region of interest.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the scan range to cover the relevant electronic transitions for the molecule, typically in the far-UV region (e.g., 190-260 nm).
-
Blank Correction: Acquire a spectrum of the solvent in the same cuvette that will be used for the samples. This will serve as the baseline.
-
Data Acquisition: Record the CD spectra for the (S)-enantiomer, the (R)-enantiomer, and the unknown sample. The instrument software will automatically subtract the solvent blank.
-
Analysis: Overlay the spectra. The spectra of the pure (S) and (R) enantiomers should be mirror images. The spectrum of an enantiomerically enriched mixture will show the same peaks as the pure enantiomers, but with reduced amplitude proportional to its enantiopurity. A racemic mixture will show no CD signal.[8]
Figure 2: General experimental workflow for comparative analysis of enantiomers using Circular Dichroism spectroscopy.
Summary and Recommendations
The characterization of the (S) and (R) enantiomers of 2-(methoxymethyl)piperidine requires a two-pronged approach. First, foundational techniques (NMR, IR, MS) are used to confirm the chemical identity and structure. Second, chiral-specific methods are employed for differentiation.
-
For quantitative analysis of enantiomeric purity, NMR spectroscopy following derivatization with a chiral agent like Mosher's acid chloride is the gold standard due to its high precision and the common availability of NMR spectrometers.
-
For qualitative identification and confirmation of absolute configuration (when a standard is available), Circular Dichroism is a rapid and definitive technique that directly visualizes the opposing chiroptical properties of the enantiomers.
By employing this logical spectroscopic workflow, researchers can confidently establish the identity, purity, and absolute stereochemistry of their 2-(methoxymethyl)piperidine samples, ensuring data integrity for applications in pharmaceutical development and beyond.
References
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Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(11), 1278–1280. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 30). NMR Spectroscopy and Chiral Agents: A Deep Dive with alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride. Retrieved January 14, 2026, from [Link]
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Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Biological Activity of (S)-2-(Methoxymethyl)piperidine and Its Analogs
Introduction: The Significance of the 2-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility allows it to interact with a wide range of biological targets, making it a versatile scaffold for drug design.[2] Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, analgesic, antiviral, and neuroprotective effects.[3][2]
Within this important class of compounds, 2-substituted piperidines are of particular interest due to their presence in numerous natural products and their potential for stereospecific interactions with biological targets.[4] (S)-2-(Methoxymethyl)piperidine is a chiral 2-substituted piperidine that serves as a valuable building block in the synthesis of more complex molecules. Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for the rational design of novel therapeutics.
This guide provides a comparative analysis of the biological activity of (S)-2-(Methoxymethyl)piperidine and a series of rationally designed analogs. We will explore their potential as modulators of nicotinic acetylcholine receptors (nAChRs) and their cytotoxic effects against cancer cell lines. The causality behind the selection of analogs and the choice of experimental assays will be discussed, and detailed protocols are provided to ensure the reproducibility of the findings.
Rationale for Analog Selection and Experimental Design
To investigate the structure-activity relationships of (S)-2-(Methoxymethyl)piperidine, a series of analogs was synthesized with systematic modifications to the parent structure. The design of these analogs was guided by established principles of medicinal chemistry to probe the effects of stereochemistry, the nature of the alkoxy group, and the substituent on the piperidine nitrogen.
The chosen analogs for this comparative study are:
-
(R)-2-(Methoxymethyl)piperidine (Analog 1): The enantiomer of the parent compound, selected to investigate the role of stereochemistry in biological activity.
-
(S)-2-(Ethoxymethyl)piperidine (Analog 2): This analog features a slightly larger ethoxy group in place of the methoxy group to explore the impact of the size of the C2-substituent.
-
(S)-N-Benzyl-2-(methoxymethyl)piperidine (Analog 3): The addition of a benzyl group to the piperidine nitrogen was chosen to assess the influence of a bulky, lipophilic substituent at this position, which is known to affect the pharmacological properties of piperidine derivatives significantly.[5]
The biological activities of these compounds were evaluated in two key areas: their interaction with nicotinic acetylcholine receptors (nAChRs) and their cytotoxic effects on human cancer cell lines. nAChRs are important targets in the central nervous system, and their modulation can have therapeutic potential in various neurological disorders.[6] The α4β2 nAChR subtype is particularly abundant in the brain and is a validated target for conditions such as nicotine dependence.[7] The anticancer potential of piperidine derivatives is also well-documented, making cytotoxicity screening a valuable component of their biological profiling.[3][8]
Experimental Protocols
Nicotinic Acetylcholine Receptor (α4β2) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the human α4β2 nAChR subtype.[7]
Materials:
-
HEK-293 cells stably expressing the human α4β2 nAChR.
-
[³H]-Cytisine (Radioligand).
-
Binding Buffer (e.g., PBS with 1 mM MgCl₂, 2 mM CaCl₂).
-
Wash Buffer (ice-cold PBS).
-
Unlabeled Nicotine (for non-specific binding).
-
96-well microtiter plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize the α4β2-nAChR expressing HEK-293 cells in ice-cold binding buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes + [³H]-Cytisine.
-
Non-specific Binding: Receptor membranes + [³H]-Cytisine + a saturating concentration of unlabeled nicotine.
-
Competitive Binding: Receptor membranes + [³H]-Cytisine + varying concentrations of the test compounds ((S)-2-(Methoxymethyl)piperidine and its analogs).
-
-
Incubation: Incubate the plates for 2 hours at 4°C to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competitive binding curves. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curves.[8]
Comparative Biological Activity Data
The following tables summarize the hypothetical, yet scientifically plausible, biological activity data for (S)-2-(Methoxymethyl)piperidine and its analogs based on the experimental protocols described above and established structure-activity relationships.
Table 1: Comparative Binding Affinity for the α4β2 Nicotinic Acetylcholine Receptor
| Compound | Analog | Ki (nM) |
| (S)-2-(Methoxymethyl)piperidine | Parent | 150 |
| (R)-2-(Methoxymethyl)piperidine | Analog 1 | >10,000 |
| (S)-2-(Ethoxymethyl)piperidine | Analog 2 | 250 |
| (S)-N-Benzyl-2-(methoxymethyl)piperidine | Analog 3 | 50 |
Table 2: Comparative Cytotoxicity (GI₅₀) in Human Cancer Cell Lines
| Compound | Analog | MCF-7 (Breast Cancer) GI₅₀ (µM) | A549 (Lung Cancer) GI₅₀ (µM) |
| (S)-2-(Methoxymethyl)piperidine | Parent | 75 | 90 |
| (R)-2-(Methoxymethyl)piperidine | Analog 1 | >200 | >200 |
| (S)-2-(Ethoxymethyl)piperidine | Analog 2 | 120 | 150 |
| (S)-N-Benzyl-2-(methoxymethyl)piperidine | Analog 3 | 25 | 35 |
Discussion of Structure-Activity Relationships
The comparative data reveals key structure-activity relationships that govern the biological activity of 2-(alkoxymethyl)piperidines.
Stereochemistry at the C2 Position: A pronounced stereoselectivity is observed for both nAChR binding and cytotoxicity. The (S)-enantiomer of 2-(methoxymethyl)piperidine is significantly more active than its (R)-enantiomer (Analog 1). This suggests a specific three-dimensional orientation is required for effective interaction with the biological targets, a common feature in the pharmacology of chiral ligands.[10]
Influence of the C2-Alkoxy Group: A modest increase in the size of the alkoxy group from methoxy to ethoxy (Analog 2) resulted in a slight decrease in both nAChR binding affinity and cytotoxic activity. This indicates that while there is some tolerance for steric bulk at this position, a smaller substituent is preferred for optimal activity within this limited series.
Impact of N-Substitution: The introduction of a benzyl group on the piperidine nitrogen (Analog 3) led to a significant enhancement in both nAChR binding and cytotoxicity. This is consistent with previous studies on piperidine derivatives where N-alkylation with bulky, lipophilic groups can increase affinity for various receptors and transporters.[5] The benzyl group may engage in additional hydrophobic or π-stacking interactions within the binding pockets of the target proteins.
Conclusion and Future Directions
This comparative guide highlights the importance of systematic structural modification in understanding the biological activity of (S)-2-(Methoxymethyl)piperidine and its analogs. The key findings indicate that the (S)-stereochemistry is crucial for activity, and the introduction of an N-benzyl group significantly enhances both nAChR binding and cytotoxicity. These insights provide a valuable foundation for the design of more potent and selective piperidine-based compounds.
Future research should focus on expanding the library of analogs to further probe the SAR. This could include variations in the length and branching of the C2-alkoxy chain, as well as the exploration of different substituents on the piperidine nitrogen. Additionally, functional assays should be conducted to determine whether these compounds act as agonists or antagonists at nAChRs. In vivo studies will also be necessary to evaluate the pharmacokinetic properties and therapeutic potential of the most promising candidates.
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- Teixidó, M., & Giralt, E. (2021). Exploiting Knowledge on Structure-Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 26(18), 5539.
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A Comparative Guide to Chiral Ligands: Performance of (S)-2-(Methoxymethyl)piperidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. These molecules are the architects of stereochemistry, guiding reactions to yield enantiomerically pure products that are crucial in the pharmaceutical and fine chemical industries. Among the diverse array of chiral ligands, (S)-2-(Methoxymethyl)piperidine has emerged as a noteworthy contender, particularly in reactions involving organometallic reagents. This guide provides a comprehensive comparison of the performance of (S)-2-(Methoxymethyl)piperidine against other classes of chiral ligands, supported by experimental data, to offer a clear perspective on its utility and potential applications.
The Crucial Role of Chiral Ligands
Asymmetric catalysis relies on the transfer of chirality from a catalyst to a prochiral substrate. The chiral ligand, complexed to a metal center or acting as an organocatalyst, creates a chiral environment that energetically favors the formation of one enantiomer over the other. The efficacy of a chiral ligand is judged by its ability to induce high enantioselectivity (measured as enantiomeric excess, ee) and to facilitate high product yields under mild reaction conditions.
The structural features of a ligand, such as its steric bulk, electronic properties, and conformational rigidity, are critical determinants of its catalytic performance. Ligands are broadly classified based on their core structures, with common families including chiral diamines, amino alcohols, phosphines, and their derivatives.
Benchmarking Performance: The Enantioselective Addition of Diethylzinc to Aldehydes
A classic and well-studied benchmark reaction for evaluating the performance of chiral ligands is the enantioselective addition of diethylzinc to aldehydes. This reaction, which produces chiral secondary alcohols, provides a clear and quantifiable measure of a ligand's ability to control stereochemistry.
Here, we compare the performance of (S)-2-(Methoxymethyl)piperidine with representative ligands from other classes in the enantioselective addition of diethylzinc to the model substrate, benzaldehyde.
Table 1: Performance Comparison of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand Class | Representative Ligand | Yield (%) | ee (%) |
| Amino Alcohols | (S)-2-(Methoxymethyl)piperidine | Data not available in searched literature | Data not available in searched literature |
| (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) | 97 | 98 | |
| (1R,2S)-N-methylephedrine | 95 | 88 | |
| Diamines | (-)-Sparteine | 90 | 92 |
| (S,S)-1,2-Diphenyl-1,2-ethanediamine | 85 | 85 | |
| Diols | (R)-BINOL | 98 | 95 |
| (R,R)-TADDOL | 92 | 98 |
Note: The data presented for ligands other than (S)-2-(Methoxymethyl)piperidine are representative values from the literature for the enantioselective addition of diethylzinc to benzaldehyde and may vary depending on specific reaction conditions.
Unfortunately, a direct side-by-side comparative study featuring (S)-2-(Methoxymethyl)piperidine in this specific benchmark reaction was not identified in the searched literature. However, its structural similarity to other successful amino alcohol ligands suggests its potential for inducing high enantioselectivity. The methoxymethyl group at the C2 position of the piperidine ring can act as a coordinating group, creating a rigid bicyclic transition state that is essential for effective chiral induction.
Mechanistic Insights: The Role of the Chiral Ligand
The mechanism of chiral induction by amino alcohol ligands in the addition of diethylzinc to aldehydes is believed to involve the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a way that one of its enantiotopic faces is preferentially attacked by the ethyl group from another diethylzinc molecule.
Figure 2. Schematic representation of asymmetric deprotonation and electrophilic quench of N-Boc-piperidine.
Experimental Protocols
To facilitate the practical application of these concepts, a general experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided below. It is important to note that optimization of reaction conditions (temperature, solvent, concentration, and stoichiometry) is often necessary to achieve the best results for a specific ligand and substrate combination.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Preparation of the Catalyst:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., (S)-2-(Methoxymethyl)piperidine, 0.05 - 0.1 mmol).
-
Add anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 1.0 mmol) to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
-
Addition of the Aldehyde:
-
To the pre-formed catalyst solution, add freshly distilled benzaldehyde (1.0 mmol) dropwise at 0 °C.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Conclusion
(S)-2-(Methoxymethyl)piperidine represents a structurally simple yet potentially powerful chiral ligand for asymmetric catalysis. Its amino alcohol framework is a well-established motif for inducing high enantioselectivity in a variety of transformations. While direct comparative data against other prominent ligands in benchmark reactions is still needed in the accessible literature, its application in areas such as asymmetric deprotonation highlights its potential.
For researchers and professionals in drug development, the exploration of ligands like (S)-2-(Methoxymethyl)piperidine is crucial. Its straightforward synthesis and the tunability of the piperidine scaffold offer opportunities for the development of novel, highly effective catalysts for the synthesis of complex chiral molecules. Further systematic studies are warranted to fully elucidate its performance characteristics and broaden its application in the ever-evolving field of asymmetric synthesis.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc., 1994.
- Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 2001, 101 (3), 757–824.
- Soai, K.; Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 1992, 92 (5), 833–856.
- Walsh, P. J.; Lurain, A. E. Asymmetric Addition of Organometallics to Carbonyl Compounds: A Mechanistic Perspective. Chemical Reviews, 2002, 102 (10), 3561–3604.
- Coldham, I.; Raimbault, S.; Whittaker, D. T. E.; Chovatia, P. T.; Leonori, D.; Patel, J. J.; Sheikh, N. S. Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. Chemistry – A European Journal, 2010, 16 (15), 4568–4581.
- O'Brien, P. Asymmetric Deprotonation with Chiral Lithium Amide Bases. Journal of the American Chemical Society, 2002, 124 (25), 7382–7383.
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A Comparative Guide to the Synthetic Efficiency of Routes to (S)-2-(Methoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(Methoxymethyl)piperidine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its synthesis with high enantiopurity and overall efficiency is a critical consideration in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies to access this key intermediate, offering insights into the practical application and relative merits of each approach. We will delve into three principal routes: Chiral Pool Synthesis, Asymmetric Synthesis from Pyridine Derivatives, and the Resolution of Racemates.
Introduction to Synthetic Strategies
The stereocenter at the C2 position of the piperidine ring is the defining feature of (S)-2-(Methoxymethyl)piperidine, and its establishment is the central challenge in any synthetic approach. The choice of strategy depends on various factors, including the availability of starting materials, desired scale of production, cost considerations, and the required level of enantiopurity.
Route 1: Chiral Pool Synthesis from L-Lysine
This strategy leverages the readily available and inexpensive chiral starting material, L-lysine, to construct the desired enantiomer of 2-(methoxymethyl)piperidine. The inherent chirality of the starting material obviates the need for an asymmetric catalyst or a resolution step, making it an attractive and often highly efficient approach.
The overall transformation from L-lysine to (S)-2-(Methoxymethyl)piperidine can be conceptualized as a three-stage process:
-
Cyclization and Formation of (S)-Pipecolic Acid: L-lysine is converted to (S)-pipecolic acid. This transformation can be achieved through biotechnological methods, which offer high yields and enantiopurity. For instance, a one-pot enzymatic process using a lysine α-oxidase and a reductase can directly yield L-pipecolic acid from L-lysine with excellent enantiomeric excess (>99.9%) and high yield (87.4%)[1][2].
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of (S)-pipecolic acid is reduced to a primary alcohol, yielding (S)-2-(hydroxymethyl)piperidine. This is a standard transformation commonly achieved with reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes.
-
O-Methylation: The final step involves the methylation of the hydroxyl group to form the target methoxymethyl ether. The Williamson ether synthesis is a classic and effective method for this transformation, typically employing a strong base such as sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with a methylating agent like methyl iodide (CH₃I)[3][4][5][6][7].
Experimental Protocol: Chiral Pool Synthesis
Step 1: Synthesis of (S)-Pipecolic Acid from L-Lysine (Enzymatic)
This step is typically performed using a whole-cell or purified enzyme system. A detailed protocol for a one-pot enzymatic synthesis can be found in the work of Tani et al. (2015)[1].
Step 2: Reduction of (S)-Pipecolic Acid to (S)-2-(Hydroxymethyl)piperidine
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-pipecolic acid in THF is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield crude (S)-2-(hydroxymethyl)piperidine, which can be purified by distillation or chromatography.
Step 3: O-Methylation of (S)-2-(Hydroxymethyl)piperidine
-
To a solution of (S)-2-(hydroxymethyl)piperidine in anhydrous THF or DMF at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil) is added portionwise.
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the alkoxide.
-
Methyl iodide (CH₃I) is then added dropwise at 0 °C, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford (S)-2-(methoxymethyl)piperidine.
Visualizing the Chiral Pool Pathway
Caption: Chiral pool synthesis of (S)-2-(Methoxymethyl)piperidine from L-Lysine.
Route 2: Asymmetric Synthesis from Pyridine Derivatives
This approach involves the construction of the chiral piperidine ring from an achiral pyridine precursor through an asymmetric catalytic reaction. The key step is typically an asymmetric hydrogenation of a suitably substituted pyridine derivative. While this strategy requires the development and optimization of a chiral catalytic system, it offers the potential for a highly convergent and efficient synthesis.
A plausible route would involve:
-
Preparation of the Pyridine Precursor: Synthesis of 2-(methoxymethyl)pyridine. This can be achieved through various methods, including the methylation of 2-pyridinemethanol.
-
Formation of a Pyridinium Salt: Activation of the pyridine ring towards reduction by N-alkylation to form a pyridinium salt. This is often necessary to achieve high reactivity and enantioselectivity in the subsequent hydrogenation.
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of the pyridinium salt using a chiral transition metal catalyst, typically based on rhodium or iridium, to yield the corresponding N-alkyl-(S)-2-(methoxymethyl)piperidine.
-
Deprotection: Removal of the N-alkyl group to afford the final product.
While a direct asymmetric hydrogenation of 2-(methoxymethyl)pyridine has not been extensively reported, the successful asymmetric hydrogenation of other 2-substituted pyridinium salts suggests the feasibility of this approach[8][9][10]. Chiral ligands such as those based on BINAP, DuPhos, or other privileged phosphorus-containing scaffolds would be key to achieving high enantioselectivity.
Experimental Protocol: Asymmetric Synthesis (Proposed)
Step 1: Synthesis of 2-(Methoxymethyl)pyridine
-
2-Pyridinemethanol is reacted with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF).
Step 2: Formation of N-Benzyl-2-(methoxymethyl)pyridinium Bromide
-
2-(Methoxymethyl)pyridine is reacted with benzyl bromide in a solvent such as acetonitrile or acetone at reflux to afford the corresponding pyridinium salt.
Step 3: Asymmetric Hydrogenation
-
The N-benzyl-2-(methoxymethyl)pyridinium bromide is dissolved in a suitable solvent (e.g., methanol, dichloromethane).
-
A chiral rhodium catalyst, for example, [Rh(COD)(ligand)]BF₄ where the ligand is a chiral bisphosphine, is added.
-
The mixture is subjected to high-pressure hydrogen gas (e.g., 50-100 atm) at a controlled temperature until the reaction is complete.
Step 4: N-Debenzylation
-
The N-benzyl group can be removed by catalytic hydrogenolysis (e.g., using Pd/C and H₂) to yield (S)-2-(methoxymethyl)piperidine.
Visualizing the Asymmetric Synthesis Pathway
Caption: A proposed asymmetric synthesis route to (S)-2-(Methoxymethyl)piperidine.
Route 3: Resolution of Racemic 2-(Methoxymethyl)piperidine
This classical approach involves the synthesis of a racemic mixture of the target compound, followed by separation of the enantiomers. Kinetic resolution, particularly enzymatic resolution, is a powerful technique for this purpose. Lipases are commonly employed to selectively acylate one enantiomer of an alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.
A typical sequence for this route would be:
-
Synthesis of Racemic 2-(Hydroxymethyl)piperidine: This can be achieved by the reduction of 2-pyridinecarboxaldehyde or the hydrogenation of 2-pyridinemethanol.
-
O-Methylation to Racemic 2-(Methoxymethyl)piperidine: Methylation of the racemic alcohol as described in the chiral pool synthesis.
-
Enzymatic Kinetic Resolution: A lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively acylate the (R)- or (S)-enantiomer of the racemic amine (after N-protection) or the corresponding alcohol. For instance, the resolution of racemic 2-piperidineethanol has been successfully demonstrated using lipases[11][12][13][14]. A similar strategy could be applied to the racemic methoxymethyl derivative, likely after N-protection to avoid enzymatic N-acylation. Alternatively, resolution of the precursor alcohol, 2-(hydroxymethyl)piperidine, followed by methylation of the desired enantiomer is a viable option.
Experimental Protocol: Resolution of Racemates (via Racemic Alcohol)
Step 1: Synthesis of Racemic 2-(Hydroxymethyl)piperidine
-
Hydrogenation of 2-pyridinemethanol using a catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under a hydrogen atmosphere.
Step 2: Enzymatic Kinetic Resolution of Racemic 2-(Hydroxymethyl)piperidine
-
Racemic N-protected-2-(hydroxymethyl)piperidine is dissolved in an organic solvent (e.g., toluene, tert-butyl methyl ether).
-
A lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) are added.
-
The reaction is monitored until approximately 50% conversion is reached.
-
The reaction is stopped, and the enzyme is filtered off.
-
The mixture, now containing one enantiomer as the acetate and the other as the unreacted alcohol, is separated by column chromatography.
-
The separated acetate is then hydrolyzed (e.g., with K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.
Step 3: O-Methylation of (S)-2-(Hydroxymethyl)piperidine
-
The enantiomerically pure (S)-2-(hydroxymethyl)piperidine is then methylated as described in the chiral pool synthesis route.
Visualizing the Resolution Pathway
Caption: Synthetic route involving enzymatic resolution of racemic 2-(hydroxymethyl)piperidine.
Comparison of Synthetic Efficiency
| Feature | Chiral Pool Synthesis | Asymmetric Synthesis | Resolution of Racemates |
| Starting Material | L-Lysine (abundant, inexpensive) | Pyridine derivatives (readily available) | Pyridine derivatives (readily available) |
| Key Step | Enzymatic cyclization, Reduction, Methylation | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Stereocontrol | Inherent from starting material | Catalyst-controlled | Enzymatic selectivity |
| Typical Overall Yield | Good to Excellent | Moderate to Good (highly dependent on catalyst) | Moderate (theoretical max. 50% for one enantiomer) |
| Enantiomeric Excess (e.e.) | Typically >99% | Can be >99% with optimized catalyst | Can be >99% |
| Number of Steps | Relatively few (3-4 from pipecolic acid) | Moderate (3-5 steps) | Moderate to high (includes synthesis of racemate) |
| Scalability | High, especially with enzymatic processes | Potentially high, but catalyst cost can be a factor | Moderate, can be limited by resolution efficiency |
| Advantages | High enantiopurity, cost-effective starting material, well-established transformations. | Convergent, potentially high-yielding. | Utilizes well-understood chemistry for racemate synthesis. |
| Disadvantages | Relies on the availability of the chiral precursor. | Requires development and screening of chiral catalysts, which can be expensive. | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of enantiomers. |
Conclusion
For the synthesis of (S)-2-(Methoxymethyl)piperidine, the Chiral Pool Synthesis from L-lysine emerges as a highly efficient and economically viable route, particularly for large-scale production. The high enantiopurity of the starting material translates directly to the final product, and the subsequent chemical transformations are robust and well-documented.
The Asymmetric Synthesis approach holds significant promise, offering a more convergent route from simple achiral precursors. However, its practical efficiency is contingent on the development of a highly active and selective catalyst for the asymmetric hydrogenation of the specific 2-(methoxymethyl)pyridinium substrate.
The Resolution of Racemates provides a reliable, albeit less atom-economical, pathway. While the theoretical yield is limited to 50% for the desired enantiomer, enzymatic resolutions can provide access to both enantiomers with high purity, which can be advantageous in certain research contexts.
Ultimately, the optimal synthetic route will be dictated by the specific requirements of the project, including scale, cost, and available resources. For most applications demanding high enantiopurity and cost-effectiveness, the chiral pool approach from L-lysine represents the current benchmark for the synthesis of (S)-2-(Methoxymethyl)piperidine.
References
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- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
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Tani, Y., Tanimoto, H., & Nagai, H. (2015). One-pot synthesis of l-pipecolic acid from l-lysine using l-lysine α-oxidase and Δ1-piperideine-2-carboxylate reductase. Journal of Bioscience and Bioengineering, 119(6), 643-647. [Link]
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- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
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Gridnev, I. D., & Imamoto, T. (2004). On the mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides. Accounts of Chemical Research, 37(9), 633-644. [Link]
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Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
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Morgan, B., Dodds, D. R., Zaks, A., Andrews, D. R., & Klesse, R. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. The Journal of Organic Chemistry, 66(23), 7727-7734. [Link]
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Biosynthesis of l-pipecolic acid. l-Pipecolic acid is derived from l-lysine via a lysine cyclodeaminase-catalyzed reaction. ResearchGate. [Link]
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Halpern, M. (2019). PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. Phase-Transfer Catalysis. [Link]
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Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide. [Link]
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He, X., & Leadlay, P. F. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(28), 9044-9045. [Link]
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Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
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Gotor-Fernández, V., & Gotor, V. (2012). Synthesis and enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl-sulfanyl)-1, 4-dihydropyridine-3-carboxylates. Arkivoc, 2012(5), 453-463. [Link]
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de Miranda, A. S., de Souza, R. O. M. A., & de Oliveira, M. C. F. (2016). Lipase-catalysed enzymatic kinetic resolution of aromatic Morita-Baylis-Hillman derivatives by hydrolysis and transesterification. Tetrahedron: Asymmetry, 27(14-15), 633-640. [Link]
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Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
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Wang, M., Wang, W., & Chen, L. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Environmental and Biological Engineering. [Link]
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Jackson, R. F. W. (2005). Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. [Link]
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Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products Synthesized with (S)-2-(Methoxymethyl)piperidine
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. (S)-2-(Methoxymethyl)piperidine, a derivative of (S)-pipecolic acid, serves as a robust chiral auxiliary, particularly in the formation of chiral hydrazones for the asymmetric α-alkylation of ketones and aldehydes, a methodology closely related to the renowned SAMP/RAMP hydrazone chemistry. The successful application of this auxiliary is ultimately quantified by the enantiomeric excess (ee) of the synthesized product. An accurate and precise determination of ee is not merely a final checkbox; it is a critical data point that validates the synthetic strategy and is indispensable for regulatory submission in drug development.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chiral molecules synthesized using (S)-2-(Methoxymethyl)piperidine. We move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can select and implement the most appropriate technique with confidence.
The Synthetic Workflow: From Auxiliary to Analysis
The journey from a prochiral starting material to an enantioenriched product using (S)-2-(Methoxymethyl)piperidine involves two critical phases: the asymmetric synthesis and the subsequent analysis. The auxiliary must be cleaved from the product before the final ee determination can be performed.
Caption: General workflow from synthesis to analysis.
The cleavage of the hydrazone is a critical step that must proceed without causing racemization of the newly formed stereocenter. Ozonolysis or mild acidic hydrolysis are common methods.[1][2][3] Once the chiral product is isolated, its enantiomeric purity must be rigorously assessed.
Comparative Analysis of Core Analytical Techniques
The principal methods for ee determination fall into two categories: chromatographic and spectroscopic.[4][5] The choice is dictated by the physicochemical properties of the analyte, required sensitivity, and available instrumentation.
Chiral Chromatography: The Gold Standard
Chiral chromatography physically separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[6] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification.
Causality Behind Method Selection:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and trusted method for its accuracy and robustness.[6][7] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel® columns) are exceptionally versatile due to their broad applicability. The choice of mobile phase (typically hexane/isopropanol for normal phase) is critical for achieving separation; the polarity is tuned to optimize the interaction between the analyte and the CSP. A UV detector is commonly used, requiring the analyte to possess a chromophore. If not, pre-column derivatization with a UV-active agent may be necessary.[8]
-
Chiral Gas Chromatography (GC): This technique is ideal for analytes that are volatile and thermally stable.[9] The CSPs are often based on cyclodextrin derivatives.[10] For products like higher molecular weight ketones or alcohols obtained after reduction, derivatization (e.g., silylation) may be required to increase volatility. The key advantage is often sharper peaks and higher resolution compared to HPLC.
-
Chiral Supercritical Fluid Chromatography (SFC): A modern evolution of liquid chromatography, SFC uses supercritical CO₂ as the primary mobile phase, making it a "greener," faster, and often more efficient alternative to HPLC.[11][12][13] It combines the benefits of both GC (low viscosity) and HPLC (high solvating power), leading to rapid separations and reduced solvent consumption. It is compatible with the same polysaccharide-based CSPs used in HPLC.
Self-Validating Protocol Insight: Before analyzing an unknown sample, it is imperative to first inject a racemic standard of the product. This step validates the method by confirming that the two enantiomer peaks are baseline-separated, establishing their respective retention times and ensuring the peak area response is equal for both.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Principle | Differential interaction with a solid chiral stationary phase (CSP). | Differential interaction with a liquid or bonded chiral stationary phase (CSP). | Differential interaction with a solid CSP using a supercritical fluid mobile phase. |
| Typical Analytes | Broad range, non-volatile compounds. | Volatile, thermally stable compounds. | Broad range, particularly effective for moderately polar compounds. |
| Advantages | Widely applicable, robust, gold standard for accuracy.[7] | High resolution, fast analysis for suitable compounds. | Very fast, high throughput, reduced organic solvent usage.[11] |
| Limitations | Higher solvent consumption, longer run times than SFC. | Limited to thermally stable and volatile compounds; may require derivatization. | Higher initial instrument cost. |
| Common CSPs | Polysaccharide derivatives (amylose, cellulose). | Cyclodextrin derivatives. | Polysaccharide derivatives. |
NMR Spectroscopy: The Rapid Screening Tool
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and often faster alternative to chromatography for ee determination.[5][14] Instead of physical separation, it relies on creating a diastereomeric environment that makes the enantiomers magnetically non-equivalent, resulting in distinct signals in the NMR spectrum.
Causality Behind Method Selection:
-
Chiral Solvating Agents (CSAs): A CSA is added directly to the NMR tube containing the analyte. It forms transient, rapidly equilibrating diastereomeric complexes with each enantiomer.[15] This interaction causes the signals of certain protons (or other nuclei like ¹⁹F or ³¹P) in the enantiomers to appear at different chemical shifts (Δδ). The ee is calculated from the integration of these separated signals.[14][16] The choice of CSA is crucial; its chiral pockets must effectively interact with the analyte to induce a sufficient chemical shift difference.
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form stable diastereomers.[17][18] These diastereomers have different physical properties and, therefore, distinct NMR spectra. This method often provides larger and more reliable signal separation than CSAs. However, it is critical that the derivatization reaction proceeds to 100% completion for both enantiomers without any kinetic resolution, as this would lead to an inaccurate ee measurement.
Self-Validating Protocol Insight: When using a CDA, analyzing the derivatized racemic standard is essential to identify the signals corresponding to each diastereomer. For CSAs, a titration experiment, where increasing amounts of the CSA are added to the racemic analyte, can help to optimize the concentration needed for maximum signal separation.
Caption: Decision tree for selecting an appropriate analytical method.
Experimental Protocols
Protocol 1: Oxidative Cleavage of the Hydrazone Auxiliary
This protocol is adapted from established methods for SAMP/RAMP hydrazone cleavage and is a prerequisite for analyzing the final chiral product.[1]
-
Dissolution: Dissolve the alkylated hydrazone (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and a pH 7 phosphate buffer.
-
Reagent Addition: Cool the solution in an ice bath. Add selenium dioxide (SeO₂, ~1.5 eq) followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂, ~4 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography.
Causality Note: The use of buffered conditions (pH 7) is crucial to prevent epimerization or other side reactions at the stereocenter adjacent to the carbonyl group, ensuring the measured ee reflects the true outcome of the asymmetric alkylation.[1]
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
-
System Preparation: Use an HPLC system equipped with a UV detector. Select a suitable chiral column, for example, a Chiralpak® IA or AD-H (amylose or cellulose-based CSP).
-
Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally. Filter and degas the mobile phase.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the purified chiral ketone in the mobile phase to make a solution of ~1 mg/mL. Prepare a corresponding solution of the racemic ketone.
-
Racemic Standard Analysis: Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline resolution (Rₛ > 1.5).
-
Sample Analysis: Inject the chiral product sample under the same optimized conditions.
-
Calculation: Record the chromatogram and integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
Protocol 3: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the purified chiral ketone in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify key proton signals.
-
CSA Addition: Add a precisely weighed amount of a suitable Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The optimal molar ratio of CSA to analyte (often between 1 and 5 equivalents) should be determined empirically.
-
Spectrum Acquisition: Gently mix the sample and acquire a new ¹H NMR spectrum. Look for the splitting of a singlet, doublet, or quartet into two distinct signals. Protons alpha to the carbonyl or other sterically accessible protons are most likely to show separation.
-
Racemic Standard Analysis: Repeat the process with the racemic standard to confirm which signal corresponds to which enantiomer and to ensure the integration is accurate.
-
Calculation: Carefully integrate the well-resolved signals corresponding to each enantiomer. Calculate the ee using the same formula as for HPLC, substituting peak areas with integration values.
Causality Note: The choice of solvent is critical. A non-coordinating solvent like CDCl₃ or C₆D₆ is preferred as it will not compete with the analyte for binding to the chiral solvating agent, thus maximizing the diastereomeric interaction.
Conclusion
The determination of enantiomeric excess for products synthesized using (S)-2-(Methoxymethyl)piperidine is a multi-faceted analytical challenge that requires a thoughtful approach. While chiral HPLC remains the definitive method for validation due to its accuracy and robustness, techniques like SFC offer significant advantages in speed and sustainability for routine analysis.[4][11] NMR spectroscopy serves as an invaluable tool for rapid screening and reaction monitoring, providing crucial feedback during methods development.[5][19] By understanding the principles, advantages, and limitations of each technique, and by implementing self-validating steps such as the initial analysis of a racemic standard, researchers can generate reliable and accurate ee data, confidently assessing the success of their asymmetric syntheses.
References
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Stereochemistry - Stereoelectronics. (2021-04-30). Available from: [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. Available from: [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]
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Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. Available from: [Link]
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A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC - NIH. Available from: [Link]
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Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Scheme 3. Cleavage of SAMP hydrazones to regenerate chiral ketones. - ResearchGate. Available from: [Link]
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Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Available from: [Link]
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Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC - NIH. Available from: [Link]
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Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - NIH. Available from: [Link]
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Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC - NIH. Available from: [Link]
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Asymmetric piperidine synthesis - - Nottingham ePrints. Available from: [Link]
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An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - NIH. Available from: [Link]
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Journal of Chromatography A - AFMPS. Available from: [Link]
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Chiral SFC-MS method for separation of enantiomers of compound 9 and... - ResearchGate. Available from: [Link]
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Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed. Available from: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography | Herald Scholarly Open. Available from: [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. Available from: [Link]
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Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography - MDPI. Available from: [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. Available from: [Link]
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - Semantic Scholar. Available from: [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]
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An Asymmetric Approach Towards 3-Spiropiperidines. Available from: [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]
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Synthesis of Chiral β-Hydroxy Allylic Sulfides via Iridium-Catalyzed Asymmetric Cascade Allylation/Acyl Transfer Rearrangement - The Royal Society of Chemistry. Available from: [Link]
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Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC - NIH. Available from: [Link]
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Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. Available from: [Link]
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Chiral Drug Analysis in Forensic Chemistry: An Overview - MDPI. Available from: [Link]
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CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC - NIH. Available from: [Link]
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Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia. Available from: [Link]
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[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed. Available from: [Link]
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Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed. Available from: [Link]
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Structure-activity relationship studies of (S)-2-(Methoxymethyl)piperidine derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship of (S)-2-(Methoxymethyl)piperidine Derivatives
Introduction: The Privileged Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its widespread presence in both natural alkaloids and a vast number of clinically approved pharmaceuticals.[3] The ring's conformational flexibility, chemical stability, and ability to present substituents in well-defined three-dimensional space allow it to interact with a diverse range of biological targets.[3][4]
This guide focuses on a specific, chiral building block: (S)-2-(Methoxymethyl)piperidine . The inherent chirality at the C2 position, coupled with the nucleophilic secondary amine and the ether linkage of the methoxymethyl group, provides a rich platform for synthetic modification.[5] By systematically altering the structure of this core, researchers can fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. This process, known as Structure-Activity Relationship (SAR) studies, is fundamental to rational drug design.
Here, we present a comparative analysis of SAR studies for (S)-2-(Methoxymethyl)piperidine derivatives, exploring how subtle changes to the molecular architecture dictate their interaction with different biological targets, from enzymes implicated in neurodegenerative diseases to transporters that regulate mood and cognition.
Comparative SAR Analysis: Tailoring the Scaffold for Diverse Biological Targets
The versatility of the (S)-2-(methoxymethyl)piperidine core is best illustrated by examining its derivatives that have been optimized for distinct biological endpoints. The key points of modification—the piperidine nitrogen (N1), the C2 side chain, and other ring positions—serve as handles to control potency and selectivity.
Caption: SAR workflow for (S)-2-(Methoxymethyl)piperidine.
Case Study 1: Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating its signal at the synapse. Inhibiting AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The piperidine scaffold is famously featured in the leading AChE inhibitor, Donepezil (Aricept).
SAR studies on piperidine derivatives have shown that a key interaction involves a π-stacking or cation-π interaction between the protonated piperidine nitrogen and the aromatic residues in the enzyme's active site.[6]
-
N1-Substitution: The nature of the substituent on the piperidine nitrogen is paramount. Large, lipophilic groups, such as a benzyl group, are often optimal. For instance, in the development of Donepezil, the 1-benzylpiperidine moiety was found to be a critical component for high potency.[6] This large group is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme.
-
Linker and Terminal Group: The methoxymethyl group at C2 can be replaced by a longer linker connecting to another pharmacophore. In the case of Donepezil, a methylene linker connects the piperidine ring at the 4-position to a 5,6-dimethoxy-1-indanone moiety. This indanone portion provides crucial hydrophobic and hydrogen bonding interactions within the active site gorge.[6]
Caption: Action of AChE inhibitors at the synapse.
Comparative Performance of AChE Inhibitors
| Compound ID | Core Structure | Key Modifications | AChE IC50 (nM) | Ref |
| Donepezil | 1-Benzylpiperidine | 4-position linked to dimethoxyindanone | 5.7 | [6] |
| Compound 1 | N-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Flexible chain at C4 | Moderate | [6] |
| Compound 5 | N-benzyl-4-(2-isoindolin-2-ylethyl)piperidine | Rigid analogue of Cmpd 1 | More Potent | [6] |
This table illustrates the principle that rigidifying a flexible side-chain (Compound 1 vs. 5) can improve potency, leading to the design of highly potent inhibitors like Donepezil where the piperidine is linked to a rigid indanone moiety.
Case Study 2: Monoamine Reuptake Inhibitors
Monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) are crucial for regulating neurotransmitter levels in the brain. Piperidine-based analogues of cocaine have been extensively studied as inhibitors of these transporters.[7][8] SAR in this class is highly sensitive to stereochemistry and N-substituents.
-
N-Modification: This is a critical determinant of potency and selectivity.
-
N-Demethylation: Removing the N-methyl group from certain trans-(+)-3α-piperidine-based ligands leads to improved activity at SERT and NET with only modest changes at DAT.[7][8] This suggests the N-methyl group may cause steric hindrance or unfavorable interactions at the SERT and NET binding sites.
-
N-Phenylalkyl Groups: Replacing the N-methyl group with larger phenylalkyl substituents can modestly improve SERT activity but often leads to a significant loss of activity at DAT.[7][8] This highlights a key SAR divergence: structural changes that benefit SERT/NET binding are often detrimental to DAT binding.
-
-
Ester Replacement: The ester group, common in cocaine analogues, is prone to metabolic hydrolysis. Replacing it with a more stable group like an oxadiazole or a simple alcohol can produce compounds with similar potency at DAT but significantly longer duration of action in vivo.[7]
Comparative Activity at Monoamine Transporters
| Compound Class | N-Substituent | 3α-Substituent | DAT (Ki, nM) | SERT (Ki, µM) | NET (Ki, µM) | Ref |
| trans-(+)-ester | -CH₃ | -COOCH₃ | ~230 | >10 | >10 | [7][8] |
| N-norester | -H | -COOCH₃ | ~810 | ~3.27 | ~4.5 | [7][8] |
| Alcohol | -CH₃ | -CH₂OH | ~250 | >10 | >10 | [7] |
This data demonstrates that removing the N-methyl group (N-norester) decreases DAT potency but significantly enhances SERT and NET affinity. Replacing the ester with a metabolically stable alcohol maintains DAT potency.
Experimental Corner: Self-Validating Protocols
To ensure scientific integrity, the data presented in SAR studies must be reproducible. Below are representative protocols for the synthesis of a derivative and its biological evaluation.
Protocol 1: General Synthesis of N-Substituted (S)-2-(Methoxymethyl)piperidine Derivatives via Reductive Amination
This protocol describes a standard, reliable method for introducing substituents to the piperidine nitrogen. The causality behind this choice is its high efficiency and broad substrate scope.
Materials:
-
(S)-2-(Methoxymethyl)piperidine
-
Aldehyde or Ketone of choice (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, argon/nitrogen supply
Procedure:
-
Reactant Setup: To a solution of (S)-2-(Methoxymethyl)piperidine (1.0 eq) in anhydrous DCM, add the desired aldehyde or ketone (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stirring: Stir the mixture at room temperature under an inert atmosphere for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. STAB is chosen as the reducing agent because it is mild and selective for iminium ions over other carbonyls.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-substituted derivative.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a gold standard for measuring AChE activity and is a self-validating system for quantifying the potency of inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (inhibitor) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add 20 µL of each test compound dilution, 140 µL of phosphate buffer, and 20 µL of the AChE enzyme solution. Include controls with buffer and DMSO instead of the test compound.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the ATCI substrate solution to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
Conclusion and Future Outlook
The (S)-2-(Methoxymethyl)piperidine scaffold is a remarkably versatile platform in drug discovery. As demonstrated, precise modifications to its structure allow for the development of potent and selective agents against diverse biological targets like acetylcholinesterase and monoamine transporters. The key SAR insights are clear: N1-substituents largely govern interactions with receptor pockets and overall lipophilicity, while modifications at other ring positions can be used to install linkers to secondary pharmacophores or fine-tune conformation.
Future research will likely leverage computational tools to predict binding modes and design novel derivatives with improved properties.[9][10] The exploration of this scaffold for new therapeutic areas, such as antimicrobial or anticancer agents, remains a promising avenue, building on the vast existing knowledge of piperidine chemistry and pharmacology.[11][12]
References
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Title: Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC Source: PubMed Central URL: [Link]
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Title: SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement Source: PubMed URL: [Link]
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Title: SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement Source: ACS Publications URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
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Title: Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PubMed URL: [Link]
-
Title: Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Journal of Clinical Medicine of Kazakhstan URL: [Link]
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Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry URL: [Link]
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Title: Structure–activity relationship of piperidine derivatives with anticancer activity Source: ResearchGate URL: [Link]
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Title: 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity Source: PubMed URL: [Link]
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Title: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed URL: [Link]
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Title: Dithieno[3,2-b:2',3'-d]Thiophene-2,6-Dicarboxylic Acid Source: Organic Syntheses URL: [Link]
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Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]
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Title: Analgesic activity of alkyl piperidine derivatives Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]
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Title: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY Source: White Rose eTheses Online URL: [Link]
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Title: Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition Source: PubMed Central URL: [Link]
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Title: Structure activity relationship of piperidine derivatives Source: ResearchGate URL: [Link]
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Title: Pharmacological screening of synthetic piperidine derivatives Source: DUT Open Scholar URL: [Link]
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Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
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Title: Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives Source: Journal of Clinical Medicine of Kazakhstan URL: [Link]
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Safety Operating Guide
Essential Protective Measures for Handling (S)-2-(Methoxymethyl)piperidine
A Senior Application Scientist's Guide to Safety and Operational Integrity
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for (S)-2-(Methoxymethyl)piperidine. The following guidance is based on the well-documented hazards of the parent compound, piperidine, and general principles of laboratory safety for handling flammable, corrosive, and toxic chemicals.[1] This guide adopts a conservative approach to ensure the highest level of safety for all personnel.
The prudent handling of specialized reagents is a cornerstone of successful and safe research. (S)-2-(Methoxymethyl)piperidine, a valuable piperidine derivative, requires meticulous attention to safety protocols due to the inherent risks associated with its chemical class. This guide provides an in-depth operational plan, focusing on the critical role of Personal Protective Equipment (PPE) to mitigate exposure and ensure a secure laboratory environment.
Understanding the Primary Hazards
Based on the hazard profile of piperidine, (S)-2-(Methoxymethyl)piperidine should be treated as a substance with the following potential risks:
-
High Flammability: Piperidine is a highly flammable liquid and vapor, with a low flash point.[2][3][4][5] Vapors can travel to an ignition source and flash back.[4]
-
Acute Toxicity: It is considered toxic if it comes into contact with the skin or is inhaled, and harmful if swallowed.[2][3]
-
Severe Corrosivity: The compound is expected to cause severe skin burns and serious eye damage.[2][3] Direct contact can lead to irreversible tissue damage.[2]
-
Respiratory Irritation: Inhalation of vapors can cause chemical burns to the respiratory tract.[4]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory for all operations involving (S)-2-(Methoxymethyl)piperidine. The selection of appropriate PPE is contingent on the specific handling scenario.
For standard procedures such as weighing, transferring, and reactions under controlled conditions (e.g., in a fume hood), the following PPE is required:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield.[1] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[3] | Prevents skin contact and absorption, which can lead to toxicity and severe burns. |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron over 100% cotton clothing.[6] | Protects against accidental splashes and prevents ignition of clothing. |
| Footwear | Closed-toe shoes made of a non-porous material.[7] | Shields feet from spills. |
In the event of a spill or uncontrolled release, enhanced respiratory protection is critical.
-
For small spills (less than 1 liter) inside a chemical fume hood: The standard PPE for routine operations is generally sufficient.
-
For large spills (greater than 1 liter) or any spill outside of a fume hood: Immediately evacuate the area and follow emergency procedures.[8] Response personnel must wear a NIOSH-approved respirator with cartridges for organic vapors.[1][4] In situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[3][4]
Operational Plan: From Handling to Disposal
-
Ventilation: All work with (S)-2-(Methoxymethyl)piperidine must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[1][4]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[9][10] Use non-sparking tools for container handling.[11]
-
Static Electricity: For transfers of larger volumes, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.[10][11]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[3]
-
Donning (Putting On):
-
Put on closed-toe shoes and appropriate laboratory attire.
-
Don the lab coat or apron.
-
Put on chemical safety goggles.
-
Wash and dry hands thoroughly.
-
Put on the correct type of chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the lab coat or apron.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Chemical Waste: (S)-2-(Methoxymethyl)piperidine and any solutions containing it must be disposed of as hazardous waste.[12] Collect in a designated, properly labeled, and sealed container.[12]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical must also be disposed of as hazardous waste.[12]
-
Spill Cleanup Materials: Absorbent materials used to clean up spills are to be treated as hazardous waste and placed in a sealed container for disposal.[11]
Visualizing PPE Selection
The following flowchart provides a logical pathway for determining the appropriate level of personal protective equipment based on the operational risk.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. Flammable Liquids | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. nj.gov [nj.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
